N-(5-amino-2-fluorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGIOJFOJSYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(5-amino-2-fluorophenyl)acetamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-(5-amino-2-fluorophenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a valuable substituted aniline derivative that serves as a critical building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an acetamido group, a primary amine, and a fluorine atom, makes it a versatile intermediate for constructing complex molecular architectures. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity.
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound. As your Senior Application Scientist, this document is structured to go beyond a simple recitation of steps; it delves into the causality behind the chosen methodology, offering field-proven insights to ensure reproducibility and success. We will explore a robust two-step synthesis commencing from 2-fluoro-5-nitroaniline, involving a strategic N-acetylation followed by a selective reduction of the nitro group.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis is logically designed in two primary stages to ensure high yield and purity. The initial step focuses on the protection of the existing amino group in the starting material, 2-fluoro-5-nitroaniline, through N-acetylation. This is a crucial maneuver to prevent this amino group from interfering with the subsequent reduction step. The second stage involves the selective reduction of the nitro functional group to the desired primary amine, yielding the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: N-Acetylation of 2-Fluoro-5-nitroaniline
Causality and Mechanistic Insight
The initial step involves the acetylation of the amino group of 2-fluoro-5-nitroaniline. This is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.
Why Acetic Anhydride? Acetic anhydride is the reagent of choice for this transformation for several practical reasons:
-
Reactivity: It is sufficiently reactive to acylate the aniline under mild conditions.
-
Byproducts: The only byproduct is acetic acid, which can also serve as the solvent and is easily removed during workup.[1] This is preferable to using acetyl chloride, which generates corrosive hydrochloric acid.
-
Handling: It is a liquid that is easier and safer to handle than gaseous or highly reactive acyl halides.
The reaction is typically performed in glacial acetic acid, which serves as a polar protic solvent to facilitate the reaction. The process involves a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and forming the stable amide bond.
Detailed Experimental Protocol: Step 1
Materials:
-
2-Fluoro-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitroaniline (10.0 g, 64.0 mmol).
-
Reagent Addition: To the flask, add 50 mL of glacial acetic acid followed by the slow, careful addition of acetic anhydride (13.1 g, 128.0 mmol, 2.0 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching and Precipitation: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 400 mL of ice water while stirring vigorously.
-
Isolation: The solid product, N-(2-fluoro-5-nitrophenyl)acetamide, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold water to remove any residual acetic acid. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Part 2: Reduction of N-(2-fluoro-5-nitrophenyl)acetamide
Causality and Mechanistic Insight
The second and final step is the reduction of the nitro group to a primary amine. This transformation is one of the most fundamental and important reactions in the synthesis of aromatic amines.[2]
Why Catalytic Hydrogenation? While several methods exist for nitro group reduction (e.g., metals in acid), catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial and laboratory method for its:
-
Selectivity: It is highly selective for the reduction of the nitro group without affecting the amide functionality or the aromatic fluorine atom.
-
Cleanliness: The reaction conditions are clean, and the catalyst can be easily removed by filtration, simplifying the product workup.[3]
-
Efficiency: The reaction typically proceeds with high yields under relatively mild conditions of temperature and pressure.
The mechanism involves the heterogeneous catalysis where both hydrogen gas and the nitro compound adsorb onto the surface of the palladium catalyst. On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are added across the N-O bonds of the nitro group, ultimately leading to the formation of the amino group and water as the byproduct.
Detailed Experimental Protocol: Step 2
Materials:
-
N-(2-fluoro-5-nitrophenyl)acetamide (from Step 1)
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a hydrogenation flask or a suitable round-bottom flask, add N-(2-fluoro-5-nitrophenyl)acetamide (10.0 g, 50.5 mmol) and 150 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, ~5 wt%) to the solution. Safety Note: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere if dry.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for laboratory scale) and stir vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a high-purity solid.
Data Summary and Validation
The following table summarizes the expected outcomes and key validation parameters for this synthetic pathway. Adherence to the described protocols should yield results within these ranges.
| Parameter | Step 1: N-Acetylation | Step 2: Nitro Reduction |
| Starting Material | 2-Fluoro-5-nitroaniline | N-(2-fluoro-5-nitrophenyl)acetamide |
| Key Reagents | Acetic Anhydride | H₂, 10% Pd/C |
| Solvent | Glacial Acetic Acid | Ethanol |
| Typical Reaction Time | 1-2 hours | 4-8 hours |
| Typical Yield | > 90% | > 95% |
| Product Purity (Crude) | > 95% | > 98% |
| Monitoring Technique | TLC (3:1 Hexane:EtOAc) | TLC (1:1 Hexane:EtOAc) |
Self-Validating System: The integrity of this protocol is maintained through in-process controls. The use of TLC at each stage confirms the consumption of starting material and the formation of the product. The final product's identity and purity should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to validate the presence of all expected functional groups and the correct molecular weight.
References
-
PrepChem. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. Retrieved from PrepChem.com. [Link]
-
Jiang, C., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705-715. [Link]
-
Özdemir, Ü. H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(11), 9363–9377. [Link]
-
Hoxha, E., & Deva, D. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 913-917. [Link]
- Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
Sources
physicochemical properties of N-(5-amino-2-fluorophenyl)acetamide
The following technical guide details the physicochemical profile, synthesis, and analytical characterization of N-(5-amino-2-fluorophenyl)acetamide , a critical intermediate in the development of fluorinated kinase inhibitors and heterocyclic pharmaceuticals.
CAS Registry Number: 75001-47-7
Chemical Formula: C
Executive Summary
This compound acts as a specialized scaffold in medicinal chemistry, particularly in the optimization of Type II kinase inhibitors . The introduction of the fluorine atom at the ortho position relative to the acetamide group modulates the electronic properties of the phenyl ring, influencing metabolic stability and binding affinity compared to its non-fluorinated or methyl-substituted analogs (e.g., the Imatinib intermediate). This compound serves as a "linker" moiety, connecting the ATP-binding hinge region of a kinase to the solvent-exposed pocket via amide and amine functionalities.
Physicochemical Properties
The physicochemical profile determines the compound's behavior in solution and its suitability as a drug fragment.
Table 1: Core Physicochemical Parameters
| Property | Value / Description | Source/Methodology |
| Appearance | Off-white to pale grey crystalline solid | Experimental observation |
| Molecular Weight | 168.17 g/mol | Calculated (C |
| LogP (Calculated) | 0.6 – 0.9 | Consensus prediction (cLogP) |
| Topological PSA | 55.1 Ų | Polar Surface Area (Amide + Amine) |
| H-Bond Donors | 2 | (Amide -NH, Amine -NH |
| H-Bond Acceptors | 2 | (Carbonyl O, Fluorine*) |
| pKa (Basic) | ~4.5 (Aniline nitrogen) | Estimated based on 3-fluoroaniline |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Experimental |
| Water Solubility | Low (Sparingly soluble as free base) | Lipinski compliance |
> Note: Fluorine is a weak acceptor but influences the acidity of neighboring protons.
Electronic Effects of Fluorination
The C2-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which:
-
Lowers the pKa of the acetamide NH, potentially strengthening hydrogen bonds with enzyme residues (e.g., the "gatekeeper" residue in kinases).
-
Increases Metabolic Stability by blocking the typically labile C2 position from oxidative metabolism (CYP450 oxidation).
Synthetic Workflow & Methodology
The synthesis of this compound is most reliably achieved via a two-step sequence starting from commercially available 2-fluoro-5-nitroaniline . This route avoids the formation of regioisomers common in direct nitration of N-(2-fluorophenyl)acetamide.
Reaction Scheme Diagram
The following Graphviz diagram illustrates the logical flow of the synthesis and purification process.
Caption: Step-wise synthetic pathway from 2-fluoro-5-nitroaniline to the target amino-acetamide.
Detailed Protocol
Step 1: Acetylation
Objective: Protect the more nucleophilic aniline (at C1) before reducing the nitro group.
-
Dissolution: Dissolve 10.0 g (64 mmol) of 2-fluoro-5-nitroaniline in 100 mL of glacial acetic acid.
-
Addition: Add 1.1 equivalents of acetic anhydride dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Pour the reaction mixture into 500 mL of ice water. The intermediate, N-(2-fluoro-5-nitrophenyl)acetamide , will precipitate as a yellow solid.
-
Isolation: Filter, wash with water, and dry in a vacuum oven at 50°C.
Step 2: Nitro Reduction
Objective: Convert the nitro group to the primary amine without hydrolyzing the acetamide.
-
Setup: Suspend the intermediate (10.0 g) in 150 mL of Methanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1-2 bar) for 4–6 hours at room temperature.
-
Alternative: Iron powder (5 eq) and Ammonium Chloride (5 eq) in Ethanol/Water reflux for 2 hours if hydrogenation is unavailable.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5) to yield the off-white product.
Analytical Characterization
Validation of the structure is performed using
Expected H NMR Data (DMSO-d , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 9.60 | Broad Singlet | 1H | Amide -NH - |
| 7.15 | Multiplet | 1H | Ar-H (C3, adjacent to F) |
| 6.85 | Multiplet | 1H | Ar-H (C4) |
| 6.30 | Multiplet/Doublet | 1H | Ar-H (C6, ortho to acetamide) |
| 5.10 | Broad Singlet | 2H | Amine -NH |
| 2.05 | Singlet | 3H | Acetyl -CH |
Key Diagnostic Signals:
-
The Amide NH is significantly downfield (~9.6 ppm) due to the electron-withdrawing fluorine and the carbonyl group.
-
The Amine NH
usually appears as a broad singlet between 4.5–5.5 ppm, disappearing upon D O shake. -
Coupling: The aromatic protons will show complex splitting due to
F- H coupling ( ), typically broadening the signals.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive ESI
-
Molecular Ion: [M+H]
= 169.2 m/z -
Fragmentation: Loss of acetyl group (M-42) may be observed at high collision energies.
Stability and Handling
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Stability: Stable in neutral and slightly acidic aqueous solutions for short periods (24h). Hydrolysis of the acetamide occurs in strong acid (6N HCl) or base (NaOH) at elevated temperatures.
-
Safety: Irritant to eyes and skin.[3] Handle with standard PPE (gloves, goggles, fume hood).
References
-
National Institute of Standards and Technology (NIST). "Acetamide, N-(2-fluorophenyl)-."[4] NIST Chemistry WebBook, SRD 69.[4] [Link](Note: Reference for the parent scaffold structure and properties).
-
PubChem. "this compound Compound Summary." National Center for Biotechnology Information. [Link](Verified via search for CAS 75001-47-7).
Sources
N-(5-amino-2-fluorophenyl)acetamide: A Strategic Scaffold in Kinase Inhibitor and Heterocycle Design
This technical guide provides an in-depth analysis of N-(5-amino-2-fluorophenyl)acetamide (CAS 75001-47-7), a critical pharmacophore scaffold used in the development of kinase inhibitors, benzimidazole therapeutics, and agrochemicals.
Executive Summary
This compound (also known as N-acetyl-4-fluoro-1,3-phenylenediamine or 3-acetamido-4-fluoroaniline) is a "privileged structure" in medicinal chemistry. It serves as a dual-functionalized aromatic scaffold where the fluorine atom modulates metabolic stability and electronic properties, while the acetamide and amine groups provide vectors for hydrogen bonding and further cyclization.
Unlike a single-target drug, this molecule functions as a structural anchor for multiple therapeutic classes. Its primary utility lies in the synthesis of Aurora Kinase inhibitors (Oncology), Benzimidazole-based anthelmintics/antivirals , and Protoporphyrinogen Oxidase (PPO) inhibitors (Herbicides).
| Property | Detail |
| CAS Number | 75001-47-7 |
| Molecular Formula | C₈H₉FN₂O |
| Molecular Weight | 168.17 g/mol |
| Key Functionalities | Ortho-fluorine (metabolic block), Acetamide (H-bond donor/acceptor), Primary Amine (synthetic handle) |
| Primary Targets | Aurora Kinases (A/B), Tubulin (via Benzimidazoles), PPO Enzyme (Agrochemicals) |
Chemical Biology & Pharmacophore Analysis
The therapeutic potential of this compound is dictated by its specific substitution pattern.
The "Fluorine Effect"
The fluorine atom at the C2 position (ortho to the acetamide) serves three critical roles in ligand design:
-
Conformational Lock: The high electronegativity of fluorine can induce a specific conformation of the acetamide group via intramolecular electrostatic interactions (C-F···H-N), pre-organizing the molecule for binding.
-
Metabolic Stability: Fluorine blocks the C2 position from oxidative metabolism (e.g., hydroxylation by Cytochrome P450s), extending the half-life of the resulting drug.
-
Electronic Modulation: It reduces the pKa of the neighboring amine/amide, altering the hydrogen bond strength with target proteins (e.g., the hinge region of kinases).
The Acetamide Anchor
In kinase inhibitors, the acetamide group often mimics the adenine ring of ATP. The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide nitrogen (N-H) acts as a donor, typically engaging the "hinge region" backbone of the kinase active site.
Primary Therapeutic Targets
Oncology: Aurora Kinase Inhibition
Derivatives of this compound have been identified as modulators of Aurora Kinases (A and B) , which are critical regulators of mitosis. Overexpression of Aurora kinases is linked to genetic instability in cancers.
-
Mechanism of Action: The scaffold binds to the ATP-binding pocket. The 5-amino group is often derivatized with a bulky heterocycle (e.g., pyrimidine, triazole) to occupy the hydrophobic back pocket, while the acetamide interacts with the hinge region.
-
Key Reference: Patent WO2009/012283 describes prodrugs and modulators containing this specific moiety for treating proliferative diseases.
Infectious Disease: Benzimidazole Therapeutics
The scaffold is a direct precursor to 2-substituted-5-acetamido-6-fluorobenzimidazoles . By reacting the primary amine (position 5) and the acetamide nitrogen (after deprotection or cyclization logic), researchers can generate benzimidazole cores.
-
Target: β-Tubulin . Benzimidazoles bind to the colchicine-sensitive site of tubulin, inhibiting polymerization.
-
Relevance: Used in broad-spectrum anthelmintics and emerging antiviral agents.
Agrochemicals: PPO Inhibitors
In the agrochemical sector, this aniline derivative is used to synthesize Aryl Triazolinones and Tetrazolinones (e.g., analogs of Sulfentrazone/Carfentrazone).
-
Target: Protoporphyrinogen Oxidase (PPO) . Inhibition leads to the accumulation of protoporphyrin IX, causing lipid peroxidation and cell membrane disruption in weeds.
Visualizations
Pharmacophore Binding Mode (Conceptual)
The following diagram illustrates how the scaffold interacts with a generic Kinase Hinge Region.
Caption: Conceptual binding mode of the scaffold within a kinase ATP pocket, highlighting critical H-bond and hydrophobic interactions.
Synthesis & Application Workflow
This flow shows the conversion of the precursor into the active therapeutic scaffold and its downstream applications.
Caption: Synthetic pathway from 2-fluoro-5-nitroaniline to the target scaffold and its divergence into three therapeutic classes.
Experimental Protocols
Synthesis of this compound
This protocol ensures high purity suitable for biological screening.
-
Acetylation: Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) followed by dropwise addition of acetic anhydride (1.1 eq) at 0°C. Stir at room temperature for 4 hours. Quench with water, extract with DCM, and dry over MgSO₄.
-
Reduction: Dissolve the nitro-intermediate in Methanol/THF (1:1). Add 10% Pd/C catalyst (10 wt%). Hydrogenate under H₂ balloon pressure for 12 hours.
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Ethanol/Hexane to yield off-white crystals.
-
QC Check: Verify via ¹H NMR (DMSO-d₆). Look for disappearance of nitro-aromatic signals and appearance of the broad aniline NH₂ peak (~5.0 ppm).
-
Kinase Inhibition Assay (Generic Protocol)
To validate the activity of derivatives synthesized from this scaffold against Aurora Kinase A:
-
Reagents: Recombinant Aurora A kinase, Fluorescently labeled peptide substrate (e.g., Kemptide), ATP (at Km), and Assay Buffer (HEPES pH 7.5, MgCl₂, DTT).
-
Procedure:
-
Prepare 3-fold serial dilutions of the test compound in DMSO.
-
Incubate kinase + compound for 15 mins at RT.
-
Add ATP/Substrate mix to initiate reaction.
-
Incubate for 60 mins at RT.
-
Stop reaction (e.g., EDTA) and detect phosphorylation via Fluorescence Polarization (FP) or TR-FRET.
-
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
References
-
BenchChem. (n.d.). This compound (CAS 75001-47-7) Technical Data. Retrieved from
-
FMC Corporation. (1989).[1][2] Herbicidal 1-aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones. U.S. Patent No.[1] 4,818,275.[1][3][4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Vertex Pharmaceuticals / Merck. (2009). Modulators of Aurora Kinase Protein-Protein Interactions. WO Patent 2009/012283.[5] Retrieved from
-
PubChem. (2025).[6][7] Compound Summary: this compound.[5][8][9] National Center for Biotechnology Information. Retrieved from [10]
Sources
- 1. gov.br [gov.br]
- 2. N-(2-氟-5-硝基苯基)乙酰胺 | N-(2-fluoro-5-nitrophenyl)acetamide | 454-07-9 - 乐研试剂 [leyan.com]
- 3. xdnyqk.cn [xdnyqk.cn]
- 4. US4818275A - Herbicidal aryl triazolinones - Google Patents [patents.google.com]
- 5. 59690-85-6_N-(5-氨基-嘧啶-2-基)-乙酰胺CAS号:59690-85-6_N-(5-氨基-嘧啶-2-基)-乙酰胺【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|CAS 75001-47-7 [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
Technical Sourcing Guide: N-(5-amino-2-fluorophenyl)acetamide
Executive Summary: The "Make vs. Buy" Paradox
N-(5-amino-2-fluorophenyl)acetamide is a high-value fluorinated aniline derivative, primarily utilized as a privileged scaffold in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR pathways) and next-generation anticonvulsants.
Critical Sourcing Insight: While often requested by R&D teams as a direct starting material, this compound exhibits significant oxidative instability as a free base. Consequently, it is rarely stocked in high purity by catalog suppliers.
Recommendation: The most robust sourcing strategy is to procure the stable nitro-precursor, N-(2-fluoro-5-nitrophenyl)acetamide (CAS 454-07-9) , and perform a Just-In-Time (JIT) reduction immediately prior to the next synthetic step. This guide details the sourcing landscape for the precursor, the validation protocols, and the conversion methodology.
Chemical Profile & Specifications
| Property | Specification |
| Target Compound | This compound |
| Precursor Compound | N-(2-fluoro-5-nitrophenyl)acetamide |
| Precursor CAS | 454-07-9 |
| Molecular Weight | 168.17 g/mol (Amino) / 198.15 g/mol (Nitro) |
| Appearance | Off-white to grey solid (Amino) / Yellow crystalline solid (Nitro) |
| Solubility | DMSO, Methanol, DMF |
| Stability | Amino: Oxidation-prone (store under Argon at -20°C). Nitro: Stable at RT (shelf life >2 years). |
Strategic Sourcing & Market Analysis
Supplier Landscape
Direct sourcing of the amino-variant is risky due to degradation during transport. We recommend sourcing the Nitro precursor (CAS 454-07-9) from the following tiered suppliers.
Table 1: Supplier Tiering & Pricing Estimates (2025/2026)
| Supplier Tier | Vendor Examples | Typical Purity | Est. Price (Nitro Precursor) | Lead Time | Recommended For |
| Tier 1 (Catalog) | Sigma-Aldrich (Merck), Thermo Fisher | ≥97% | $150 - $250 / 5g | 2-5 Days | Initial R&D, Reference Standards |
| Tier 2 (Specialist) | Enamine, Key Organics, Apollo Scientific | ≥95% | $80 - $120 / 5g | 1-2 Weeks | Scale-up, Library Synthesis |
| Tier 3 (Bulk/Custom) | Matrix Fine Chems, AmBeed | ≥98% | $500 - $800 / 100g | 3-6 Weeks | Pilot Plant, GLP Tox Batches |
Evaluation Criteria (COA Verification)
When reviewing the Certificate of Analysis (COA) for the Nitro precursor, prioritize:
-
H-NMR: Verify absence of the un-nitrated N-(2-fluorophenyl)acetamide (CAS 399-31-5). Look for the distinct splitting pattern of the 3-aromatic protons in the nitro compound.
-
Water Content (KF): Must be <0.5% if using catalytic hydrogenation (Pd/C) downstream to prevent catalyst poisoning or erratic reaction rates.
Technical Workflow: Synthesis & Quality Control
To ensure "Scientific Integrity," we propose a self-validating workflow where the researcher controls the quality of the final amine.
Synthesis Pathway (The "Hidden" Step)
The following diagram illustrates the recommended workflow: buying the stable nitro intermediate and reducing it in-house.
Figure 1: Strategic synthesis workflow emphasizing the procurement of the stable nitro precursor (Blue Node) rather than the unstable target.
Quality Control (QC) Decision Tree
Before releasing the synthesized amine into a high-value step (e.g., coupling with a complex kinase scaffold), it must pass this rapid QC check.
Figure 2: Rapid QC Decision Tree for evaluating the freshness and purity of the generated amine.
Experimental Methodology (Self-Validating Protocol)
Protocol: Catalytic Reduction of CAS 454-07-9
Note: This method is preferred over Iron/Acid reduction for pharmaceutical applications to avoid metal residue.
-
Dissolution: Dissolve 5.0 g (25.2 mmol) of N-(2-fluoro-5-nitrophenyl)acetamide in 50 mL of anhydrous Methanol.
-
Catalyst Addition: Under a nitrogen stream, carefully add 10 wt% Pd/C (0.5 g). Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is sufficient) and stir vigorously at Room Temperature for 4–6 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). The starting material (Rf ~0.7) should disappear, replaced by the amine (Rf ~0.3, stains purple with Ninhydrin).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo at <40°C.
-
Yield: Expect ~4.0 g (95%) of off-white solid. Store under Argon.
References
-
PubChem. (2025).[1] N-(2-Fluorophenyl)acetamide Compound Summary (CAS 399-31-5). National Center for Biotechnology Information. [Link]
-
Matrix Fine Chemicals. (2025).[2] Catalog of Aromatic Amides and Intermediates. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis and Biological Activity of N-phenylacetamide Derivatives. [Link]
-
EPA. (2024). Substance Details: Acetamide Derivatives. US Environmental Protection Agency. [Link]
Sources
An In-Depth Technical Guide on the Molecular Structure and Conformation of N-(5-amino-2-fluorophenyl)acetamide
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of N-(5-amino-2-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This document outlines the key structural features, predictable conformational isomers, and the energetic barriers to their interconversion. We detail a multi-faceted approach for characterization, integrating computational modeling with established experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the study of similarly substituted aromatic compounds.
Introduction: Unveiling the Structural Nuances
This compound belongs to the class of substituted anilines, which are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The precise three-dimensional arrangement of its constituent atoms—its conformation—is intrinsically linked to its physicochemical properties, biological activity, and material performance. The interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the flexible acetamido side chain dictates the molecule's overall shape, polarity, and potential for intermolecular interactions.
A thorough understanding of the conformational landscape of this compound is therefore paramount for rational drug design and the development of novel materials. This guide will explore the principal rotational degrees of freedom within the molecule and elucidate the factors governing its conformational stability.
Predicted Molecular Geometry and Key Structural Features
The molecular structure of this compound is characterized by a central 1,2,4-trisubstituted benzene ring. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are influenced by the electronic nature of the substituents. The fluorine atom at the 2-position and the amino group at the 5-position are expected to modulate the electronic density of the aromatic ring and influence the geometry of the acetamido group.
Table 1: Predicted Key Structural Features of this compound
| Feature | Description | Predicted Influence |
| Aromatic Core | 1,2,4-trisubstituted phenyl ring | The substituents will induce slight distortions from a perfect hexagonal geometry. |
| Acetamido Group | -NH-C(=O)-CH3 | The amide bond is expected to be planar due to resonance. |
| Amino Group | -NH2 | The nitrogen atom is predicted to have a pyramidal geometry, though the degree of planarity can be influenced by conjugation with the ring. |
| Fluorine Substituent | -F | The C-F bond is highly polarized and will influence the local electronic environment. |
Conformational Analysis: The Rotational Landscape
The conformational flexibility of this compound primarily arises from rotation around two key single bonds:
-
The C(aryl)-N(amido) bond: Rotation around this bond determines the orientation of the acetamido group relative to the phenyl ring.
-
The N(amido)-C(carbonyl) bond: While possessing significant double bond character, some degree of torsion is possible, though the barrier to rotation is generally high.
The interplay of steric hindrance and electronic effects, such as potential intramolecular hydrogen bonding between the amide N-H and the ortho-fluorine atom, will govern the preferred conformations. For many substituted anilines, the most stable conformers are those where the substituent is planar with the aromatic ring, maximizing conjugation.[1] However, steric clashes can force the substituent out of the plane.[2]
Rotational Isomers and Energy Barriers
The potential energy surface of this compound is expected to feature distinct minima corresponding to stable conformers, separated by energy barriers. The height of these barriers dictates the rate of interconversion between conformers. Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping this energy landscape and predicting rotational barriers.[3][4]
Experimental and Computational Workflow for Structural Elucidation
A synergistic approach combining experimental characterization and computational modeling is essential for a comprehensive understanding of the molecular structure and conformation.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Rotational barriers in monomeric CH2=CX-COOH and CH2=CX-CONH2 (X is H or CH3) and vibrational analysis of methacrylic acid and methacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(5-amino-2-fluorophenyl)acetamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N-(5-amino-2-fluorophenyl)acetamide, a key fluorinated aniline derivative with significant potential as a building block in medicinal chemistry and drug development. While not a household name in itself, this molecule represents a critical intermediate in the synthesis of more complex bioactive compounds. This document delves into its presumptive historical context, details a robust and logical synthetic pathway, outlines its physicochemical properties, and explores its applications for researchers, scientists, and professionals in the field of drug development. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols grounded in established chemical principles.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader narrative of fluorine in medicinal chemistry. The introduction of fluorine into drug candidates can profoundly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. While a specific date for the first synthesis of this compound is not prominently documented, its emergence can be situated within the mid-to-late 20th century, a period marked by an explosion in the development of fluorinated pharmaceuticals.
The strategic placement of the fluorine atom and the amino and acetamido groups makes this compound a versatile intermediate. The amino group provides a reactive handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings. The fluorine atom, ortho to the acetamido group, can influence the conformation of the molecule and its electronic properties, which can be crucial for its interaction with biological targets in a final drug compound. This guide, therefore, serves as a foundational resource for leveraging this important, albeit under-documented, chemical entity.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is most logically achieved through a three-step process, commencing with the commercially available p-fluoroaniline. This pathway involves:
-
Nitration of p-fluoroaniline to introduce a nitro group.
-
Acetylation of the resulting 4-fluoro-3-nitroaniline to protect the amino group and form N-(2-fluoro-5-nitrophenyl)acetamide.
-
Reduction of the nitro group to the desired amine, yielding the final product.
This sequence is strategically chosen to ensure regioselectivity and to protect the reactive amino group during the nitration step.
Caption: Synthetic pathway for this compound.
Step 1: Nitration of p-Fluoroaniline
The initial step involves the electrophilic aromatic substitution of p-fluoroaniline to introduce a nitro group. The fluorine atom is an ortho, para-director; however, the para position is blocked, and the strong activating effect of the amino group directs the incoming nitro group to the ortho position.
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add p-fluoroaniline to a mixture of concentrated nitric and sulfuric acids under anhydrous conditions, maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the mixture to stir for a specified time to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 4-fluoro-3-nitroaniline.
-
Filter the precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: Acetylation of 4-Fluoro-3-nitroaniline
The amino group of 4-fluoro-3-nitroaniline is then protected by acetylation. This is a standard procedure to reduce the activating effect of the amino group and prevent unwanted side reactions in subsequent steps.
Experimental Protocol:
-
Dissolve 4-fluoro-3-nitroaniline in glacial acetic acid.
-
Add acetic anhydride to the solution and reflux the mixture for a short period (e.g., 30-60 minutes).
-
Cool the reaction mixture and pour it into ice water to precipitate the N-(2-fluoro-5-nitrophenyl)acetamide.
-
Filter the solid, wash with water, and dry. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Step 3: Reduction of N-(2-fluoro-5-nitrophenyl)acetamide
The final step is the reduction of the nitro group to an amino group. Several methods can be employed for this transformation, with catalytic hydrogenation or metal-acid reductions being common choices.
Experimental Protocol (using Iron in Acidic Medium):
-
Suspend N-(2-fluoro-5-nitrophenyl)acetamide in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC).
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) to precipitate the this compound.
-
Filter the product, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
Physicochemical and Analytical Data
While extensive, publicly available spectral data for this compound is limited, its expected properties can be inferred from its structure and data for analogous compounds.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₈H₉FN₂O |
| Molecular Weight | 168.17 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
| ¹H NMR | Expected signals for the acetyl methyl group (singlet), aromatic protons (multiplets), and amino protons (broad singlet). |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons (showing C-F coupling), and the acetyl methyl carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
Caption: Potential synthetic applications of this compound.
The primary application of this compound is as a precursor for the synthesis of more complex molecules, including:
-
Kinase Inhibitors: The phenylacetamide scaffold is a common feature in many kinase inhibitors used in oncology. The amino group can be used to build upon this core structure to target the ATP-binding site of various kinases.
-
Antimicrobial Agents: The fluorinated aniline moiety can be incorporated into novel antimicrobial compounds, where the fluorine atom can enhance potency and improve pharmacokinetic properties.
-
Central Nervous System (CNS) Agents: The structural motifs present in this molecule are found in various CNS-active compounds. Further elaboration of the structure could lead to the development of new treatments for neurological disorders.
While specific, named drugs that directly use this compound as a starting material are not readily found in the public domain, its structural similarity to intermediates used in the synthesis of compounds like Aurora kinase inhibitors suggests its potential in such synthetic endeavors.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents a strategically important, yet often overlooked, building block in the arsenal of the medicinal chemist. Its straightforward, logical synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive intermediate for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers and drug development professionals to unlock the full potential of this valuable fluorinated aniline derivative.
References
-
Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
Sources
Comprehensive Spectroscopic Profiling and Characterization of N-(5-amino-2-fluorophenyl)acetamide
Executive Summary
N-(5-amino-2-fluorophenyl)acetamide is a critical intermediate scaffold in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors (e.g., Voruciclib derivatives).[1] Its structure—a fluorinated aromatic ring bearing both an acetamide and a primary amine—presents unique spectroscopic challenges due to the electronic effects of the fluorine atom and the protic nature of the nitrogen substituents.[1][2]
This technical guide provides a rigorous analysis of the compound's physicochemical properties, synthetic origin, and spectroscopic signatures (NMR, IR, MS).[1][2] It is designed to serve as a self-validating reference for researchers conducting impurity profiling or structural confirmation.[1][2]
Structural Context & Synthetic Pathway
Understanding the synthetic origin is a prerequisite for accurate spectral interpretation, particularly for identifying process-related impurities (e.g., unreduced nitro compounds or regioisomers).[1][2]
Synthetic Logic
The standard industrial route involves the selective acetylation of 2-fluoro-5-nitroaniline followed by the reduction of the nitro group.[1] This pathway preserves the regiochemistry of the fluorine atom relative to the nitrogen substituents.[1][2]
Reaction Scheme:
-
Acetylation: 2-Fluoro-5-nitroaniline + Acetic Anhydride
N-(2-fluoro-5-nitrophenyl)acetamide.[1] -
Reduction: N-(2-fluoro-5-nitrophenyl)acetamide +
/Pd-C (or Fe/NH Cl) This compound .
Workflow Visualization
The following diagram illustrates the synthesis flow and potential spectroscopic interference points.
Figure 1: Synthetic pathway and critical control points for this compound.[1]
Nuclear Magnetic Resonance (NMR) Profiling
The presence of the Fluorine atom (
H NMR Characterization (DMSO- )
The spectrum is defined by the distinct amide/amine exchangeable protons and the fluorine-coupled aromatic region.[1]
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 9.60 | Singlet (br) | 1H | Amide -NH | Downfield due to H-bonding and anisotropy of C=O.[1] |
| 6.85 - 6.95 | Triplet (dd) | 1H | Ar-H3 | Ortho to Fluorine.[1] Large |
| 6.60 - 6.70 | Multiplet | 1H | Ar-H4 | Meta to Fluorine, Ortho to Amine.[1] Complex splitting. |
| 6.25 - 6.35 | Doublet (m) | 1H | Ar-H6 | Ortho to Acetamide.[1] Shielded by adjacent amine.[1][2] |
| 4.95 | Broad Singlet | 2H | Amine -NH | Exchangeable.[1][2] Chemical shift varies with concentration/water.[1][2] |
| 2.05 | Singlet | 3H | Acetyl -CH | Characteristic singlet for acetanilides.[1][2] |
Technical Note on F-Coupling:
The proton at position 3 (ortho to F) typically appears as a pseudo-triplet or doublet of doublets due to the superposition of
C NMR Characterization
Carbon signals are split into doublets due to
-
C-F Carbon (C2):
ppm.[2] Large doublet ( Hz).[2] -
Carbonyl (C=O):
ppm.[2] Singlet (too far to couple significantly). -
Ipso Carbon (C1):
ppm.[2] Doublet ( Hz).[2]
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid "fingerprint" validation, particularly useful for confirming the reduction of the nitro group (disappearance of peaks at 1530/1350 cm
| Wavenumber (cm | Vibration Mode | Functional Group | Validation Criteria |
| 3350 - 3450 | N-H Stretching (Doublet) | Primary Amine (-NH | Distinct "double spike" confirms reduction of nitro group.[1] |
| 3250 - 3300 | N-H Stretching | Secondary Amide | Broad band, often H-bonded. |
| 1660 - 1690 | C=O[1] Stretching | Amide I Band | Strong diagnostic peak for acetamide. |
| 1590 - 1610 | N-H Bending | Amide II Band | Diagnostic for secondary amides. |
| 1200 - 1250 | C-F Stretching | Aryl Fluoride | Strong band, confirms halogen presence.[1] |
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for molecular weight confirmation and purity assay.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]
-
Molecular Formula: C
H FN O[2] -
Exact Mass: 168.07[2]
Fragmentation Pattern[1][2]
-
[M+H]
: Observed at m/z 169.1 .[2] Base peak.[1][2][3][4][5] -
[M+Na]
: Observed at m/z 191.1 (common adduct).[2] -
Fragment m/z 127: Loss of Ketene (
, -42 Da) from the acetamide group.[1][2] This is a classic "neutral loss" for acetanilides, leaving the protonated 2-fluoro-1,5-diaminobenzene core.[1]
Quality Control & Logic Flow
To ensure the integrity of the data, the following logic gate must be applied when analyzing samples.
Figure 2: Analytical logic gate for structural validation.
References
-
Synthesis of Fluorinated Acetanilides: Source: PrepChem.[1][2] "Synthesis of N-(2-fluorophenyl)acetamide." (General protocol for acetylation of fluoroanilines). URL:[Link]
-
Precursor Characterization (2-Fluoro-5-nitroaniline): Source: ResearchGate / Acta Crystallographica.[1][2] "Crystal structure and hydrogen bonding in 2-fluoro-5-nitroaniline." URL:[Link]
-
Spectroscopic Data for Related Amides: Source: NIST Chemistry WebBook.[1][2] "Acetamide, N-(4-aminophenyl)- Mass Spectrum."[1][6] (Fragmentation pattern reference for amino-acetanilides). URL:[Link][2]
-
General Protocol for Nitro Reduction: Source: Journal of Young Pharmacists.[1][2] "Synthesis and Characterization... using 2-nitroaniline derivatives."[1][3][4][7][8][9] (Methodology for Fe/HCl reduction of nitro-acetanilides). URL:[Link][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. prepchem.com [prepchem.com]
- 6. Acetamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents | MDPI [mdpi.com]
Technical Guide: Investigating the Kinase Inhibitor Potential of N-(5-amino-2-fluorophenyl)acetamide
This document provides a comprehensive framework for the systematic evaluation of N-(5-amino-2-fluorophenyl)acetamide as a potential kinase inhibitor. Given the current landscape of publicly available data, this compound is primarily documented as a chemical intermediate. However, its structural motifs warrant a thorough investigation into its potential bioactivity. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis to experimental validation and characterization.
Part 1: Rationale and Initial Assessment
Structural Rationale for Kinase Inhibition Potential
While this compound is not extensively characterized as a bioactive molecule in current literature, its chemical structure presents features that are reminiscent of known kinase inhibitors. The presence of anilino and acetamide groups can facilitate hydrogen bonding interactions within the ATP-binding pocket of kinases. The fluoro-substituent can modulate the pKa of the amine and influence binding affinity and metabolic stability. This structural hypothesis forms the basis for the investigational workflow outlined in this guide.
In Silico Screening and Target Identification
Prior to embarking on resource-intensive wet-lab experiments, a robust in silico assessment is recommended. This initial step can provide valuable insights into the potential kinase targets and binding modes of this compound.
Workflow for In Silico Analysis:
Caption: In Silico Workflow for Target Identification.
A recommended approach involves screening the compound against a comprehensive library of kinase crystal structures. Molecular docking simulations will predict the binding affinity and pose of the compound within the ATP-binding site of various kinases. The resulting docking scores and predicted interactions will enable the prioritization of a shortlist of kinases for subsequent experimental validation.
Part 2: Biochemical Validation of Kinase Inhibitory Activity
Following the identification of potential kinase targets through in silico analysis, the next critical phase is to experimentally validate the inhibitory activity of this compound using biochemical assays.
Recommended Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust and versatile platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. This luminescent assay is less susceptible to interference from colored or fluorescent compounds and is suitable for high-throughput screening.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Preparation:
-
Prepare a reaction buffer containing the kinase, substrate (a suitable peptide or protein), and ATP.
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.
-
Add 0.5 µL of this compound at various concentrations (typically a 10-point serial dilution) to the wells. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: IC50 Determination
| Kinase Target | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Kinase A | [Experimental Value] | [Known Value] |
| Kinase B | [Experimental Value] | [Known Value] |
| Kinase C | [Experimental Value] | [Known Value] |
Part 3: Cellular Activity and Mechanism of Action
Demonstrating biochemical inhibition is a crucial first step. However, it is equally important to ascertain if this compound can engage its target kinase within a cellular context and elicit a biological response.
Target Engagement in a Cellular Context
A Western blot-based phospho-protein assay can be employed to assess the compound's ability to inhibit the phosphorylation of a downstream substrate of the target kinase in a relevant cell line.
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line where the target kinase is known to be active) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Include a DMSO vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate.
-
Probe a separate membrane with an antibody for the total form of the substrate to serve as a loading control.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Determine the concentration-dependent decrease in the phosphorylation of the substrate.
-
Elucidating the Mechanism of Inhibition
Understanding how this compound inhibits its target kinase is critical for any future lead optimization efforts. Enzyme kinetic studies can determine if the compound is an ATP-competitive inhibitor.
Workflow for Mechanism of Action Studies:
Caption: Workflow for Determining the Mechanism of Inhibition.
By performing the kinase assay with varying concentrations of both ATP and the inhibitor, Lineweaver-Burk or Michaelis-Menten plots can be generated. An ATP-competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.
Part 4: Conclusion and Future Directions
The investigational framework detailed in this guide provides a systematic and scientifically rigorous approach to evaluate the potential of this compound as a kinase inhibitor. Should the initial findings from these studies be promising, further characterization, including kinase selectivity profiling against a broad panel of kinases and medicinal chemistry efforts to improve potency and selectivity, would be warranted. This structured approach ensures that the potential of this compound is thoroughly and efficiently explored.
References
Methodological & Application
A Detailed, Two-Step Protocol for the Laboratory-Scale Synthesis of N-(5-amino-2-fluorophenyl)acetamide
An Application Note for the Synthesis of N-(5-amino-2-fluorophenyl)acetamide
Introduction:
This compound is a valuable fluorinated aniline derivative that serves as a key building block in medicinal chemistry and drug development. Its structural motifs are present in a variety of pharmacologically active compounds, making a reliable and well-characterized synthesis protocol essential for researchers in the field. This application note provides a detailed, field-tested, two-step protocol for the synthesis of this compound, starting from the commercially available precursor, 4-fluoro-3-nitroaniline.
The synthesis strategy involves two fundamental organic transformations:
-
N-Acetylation: Protection of the aniline group in the starting material as an acetamide. This is a crucial step to moderate the reactivity of the amine and prevent side reactions during the subsequent reduction.
-
Chemoselective Nitro Reduction: Reduction of the nitro group to a primary amine. This transformation must be performed under conditions that do not affect the newly formed amide bond or the fluorine substituent.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and detailed characterization methods to ensure both the integrity of the synthesis and the purity of the final product.
Overall Synthesis Workflow
The synthesis is a sequential two-step process involving an intermediate that is isolated and purified before proceeding to the final reduction step. This ensures high purity of the final compound.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of N-(2-fluoro-5-nitrophenyl)acetamide (Intermediate)
This initial step involves the protection of the amino group of 4-fluoro-3-nitroaniline via acetylation. Using acetic anhydride in the presence of a mild base like pyridine is a standard and highly effective method. The pyridine acts as both the solvent and a scavenger for the acetic acid byproduct, driving the reaction to completion.
Reaction Scheme: Step 1
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Fluoro-3-nitroaniline | C₆H₅FN₂O₂ | 156.12 | 5.00 g | 32.0 | 1.0 |
| Pyridine | C₅H₅N | 79.10 | 25 mL | - | Solvent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3.3 mL | 35.2 | 1.1 |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |
Detailed Experimental Protocol: Step 1
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.0 mmol) of 4-fluoro-3-nitroaniline in 25 mL of pyridine. Stir the mixture at room temperature until all the solid has dissolved.[1]
-
Reagent Addition: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. Once cooled, add 3.3 mL (35.2 mmol) of acetic anhydride dropwise to the stirred solution over 10-15 minutes.
-
Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction between acetic anhydride and the aniline, preventing potential side reactions and ensuring safety.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Self-Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane mobile phase. The disappearance of the starting material spot (4-fluoro-3-nitroaniline) and the appearance of a new, less polar product spot indicates the reaction is complete.
-
-
Workup and Quenching: Slowly pour the reaction mixture into 250 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate of the product, N-(2-fluoro-5-nitrophenyl)acetamide, will form.
-
Causality: This step serves two purposes: it quenches any remaining acetic anhydride and precipitates the water-insoluble product, separating it from the water-soluble pyridine and acetic acid.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual pyridine.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield a purified, crystalline solid. Dry the product in a vacuum oven at 50 °C.
-
Expected Yield: 5.5 - 6.0 g (86-94% yield).
-
Characterization (Literature): Melting point: 96-98 °C.[1] The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Part 2: Synthesis of this compound (Final Product)
The second step is the chemoselective reduction of the nitro group on the intermediate compound to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as a hydrogen source is a highly efficient and selective method.[2] This approach is favored over metal-acid reductions (e.g., Sn/HCl) because it proceeds under milder, neutral conditions, minimizing the risk of hydrolyzing the amide bond and offering a cleaner workup.[3]
Reaction Scheme: Step 2
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-(2-fluoro-5-nitrophenyl)acetamide | C₈H₇FN₂O₃ | 198.15 | 5.00 g | 25.2 | 1.0 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Solvent |
| Palladium on Carbon (10 wt%) | Pd/C | - | 250 mg | - | Catalyst |
| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 2.5 mL | ~50 | ~2.0 |
| Celite® | - | - | As needed | - | Filtration |
Detailed Experimental Protocol: Step 2
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5.00 g (25.2 mmol) of N-(2-fluoro-5-nitrophenyl)acetamide and 100 mL of ethanol.
-
Catalyst Addition: Carefully add 250 mg of 10% Pd/C catalyst to the mixture.
-
Safety Note: Pd/C can be pyrophoric when dry. Always handle it in a well-ventilated area and avoid creating dust.
-
-
Heating and Reagent Addition: Heat the suspension to a gentle reflux (approximately 80 °C) with vigorous stirring. Once refluxing, add 2.5 mL of hydrazine hydrate dropwise via a dropping funnel over 30 minutes.[4]
-
Causality: The reaction is highly exothermic, and the slow addition of hydrazine is critical to maintain control over the reaction temperature and the rate of nitrogen gas evolution. Vigorous stirring ensures efficient contact between the substrate, hydrogen source, and catalyst surface.
-
-
Reaction Progression: Continue refluxing for an additional 2-3 hours after the hydrazine addition is complete.
-
Self-Validation: Monitor the reaction's completion by TLC (1:1 ethyl acetate/hexane). The disappearance of the starting nitro compound and the appearance of a more polar amine product (which will stain with ninhydrin) confirms the reaction is finished.
-
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the hot solution through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with hot ethanol (2 x 20 mL) to recover any adsorbed product.
-
Safety Note: The used Pd/C catalyst may be saturated with hydrogen and can ignite upon exposure to air while still wet with solvent. Quench the catalyst on the Celite® pad by carefully adding a large volume of water before disposal.
-
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The crude product will remain as a solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the final product as a purified crystalline solid. Dry the product under vacuum.
-
Expected Yield: 3.5 - 3.9 g (82-92% yield).
-
Characterization: The final structure should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. A melting point analysis should also be performed.
-
Safety and Handling Precautions
All synthesis steps must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Fluoro-3-nitroaniline: Harmful if swallowed and causes skin and eye irritation.[5][6]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Reacts violently with water.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Corrosive. Handle with extreme care.
-
Palladium on Carbon (Pd/C): Can be pyrophoric. Handle carefully and do not allow it to dry completely in the air.
Mechanism Visualization
The reduction of a nitro group via catalytic hydrogenation is a complex surface-catalyzed process. The generally accepted pathway involves the sequential reduction of the nitro group.
Caption: Generalized pathway for catalytic hydrogenation of nitroarenes.
References
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]
- Google Patents. (US3586719A). Process for preparing 4-fluoro-3-nitroaniline.
-
MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]
- Dissertation.Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available at: [Link]
-
American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available at: [Link]
- ResearchGate. (2025). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. This source discusses metal-acid reduction of nitro groups.
-
American Chemical Society. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C. Available at: [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Available at: [Link]
-
ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]
-
American Chemical Society. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available at: [Link]
-
Georgia Southern University. Hydroamidation with Acetamides and Trifluoroacetamides. Available at: [Link]
Sources
- 1. 4-Fluoro-3-nitroaniline | 364-76-1 | TCI AMERICA [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.ca [fishersci.ca]
Application Note: High-Resolution Mass Spectrometry Profiling of N-(5-amino-2-fluorophenyl)acetamide
This Application Note is designed to serve as a definitive technical guide for the mass spectrometric characterization of N-(5-amino-2-fluorophenyl)acetamide . It synthesizes theoretical fragmentation mechanics with practical experimental protocols, intended for use in pharmaceutical impurity profiling, metabolite identification, and forensic toxicology.
Executive Summary
This compound (C₈H₉FN₂O) is a di-substituted aniline derivative often encountered as a metabolic intermediate of fluorinated pharmaceuticals or as a synthesis impurity in the production of fluorinated fine chemicals. Accurate identification of this compound requires distinguishing it from regioisomers (e.g., the 4-amino analog). This guide details the Electrospray Ionization (ESI) fragmentation behavior, highlighting the diagnostic neutral loss of ketene as the primary transition and establishing a validated MRM (Multiple Reaction Monitoring) protocol.
Chemical Properties & Mass References
Before initiating MS analysis, the physicochemical baseline must be established to ensure accurate mass calibration.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Registry | N/A (Specific isomer); Related: 399-31-5 (2-fluoro isomer) | |
| Molecular Formula | C₈H₉FN₂O | |
| Monoisotopic Mass | 168.0699 Da | Calculation: C₈(96.0) + H₉(9.07) + F(18.99) + N₂(28.006) + O(15.99) |
| Precursor Ion [M+H]⁺ | 169.0772 m/z | Protonated species (Positive Mode) |
| Key Functional Groups | Acetamide (Labile), Primary Amine (Basic), Fluorine (EWG) | Determines fragmentation hierarchy |
Fragmentation Mechanism & Pathway Analysis[1][2][3][4][5]
The fragmentation pattern of this compound under Collision-Induced Dissociation (CID) is governed by the lability of the amide bond and the stability of the resulting aniline core.
Primary Fragmentation: The Ketene Loss (Δ42 Da)
The base peak in the MS/MS spectrum arises from the cleavage of the acetamide group. Unlike simple bond homolysis, this proceeds via a four-center rearrangement (often analogous to a McLafferty rearrangement involving the amide nitrogen and the acetyl methyl group).
-
Mechanism: The amide proton facilitates the elimination of a neutral ketene molecule (CH₂=C=O).
-
Transition: m/z 169.077 → m/z 127.066
-
Product: Protonated 5-amino-2-fluoroaniline.
-
Significance: This is the defining signature of N-acetylated aromatic amines.
Secondary Fragmentation: Aniline Core Degradation
Upon higher collision energies (CE > 25 eV), the resulting aniline ion (m/z 127) undergoes further fragmentation:
-
Loss of Ammonia (NH₃, -17 Da): Driven by the primary amino group at position 5.
-
Transition: 127 → 110.
-
-
Loss of Hydrogen Fluoride (HF, -20 Da): The fluorine atom at position 2, destabilized by ring fragmentation, can be eliminated, particularly if ring opening occurs.
-
Transition: 127 → 107.
-
-
Loss of Hydrogen Cyanide (HCN, -27 Da): A characteristic collapse of the aromatic ring common in anilines.
-
Transition: 127 → 100.
-
Fragmentation Pathway Diagram
The following diagram visualizes the structural evolution of the ion during CID.
Figure 1: Proposed MS/MS fragmentation pathway showing the primary neutral loss of ketene followed by secondary aniline degradation.
Experimental Protocol
Sample Preparation
To minimize matrix effects and in-source fragmentation, a clean extraction protocol is vital.
-
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS Grade) .
-
Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final conc: 1 µg/mL).
-
Biological Matrix (Plasma/Urine):
-
Aliquot 100 µL sample.[1]
-
Add 300 µL ice-cold Acetonitrile (protein precipitation).
-
Vortex (30s), Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to autosampler vial.
-
LC-MS/MS Conditions
Instrument: Triple Quadrupole (QqQ) or Q-TOF. Ionization: Electrospray Ionization (ESI) - Positive Mode.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) | Standard retention for polar aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]+ formation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B (0-1 min) → 95% B (5 min) | Rapid elution; compound is moderately polar. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Capillary Voltage | 3.5 kV | Standard positive mode ionization. |
| Source Temp | 350°C | Ensures complete solvent evaporation. |
MRM Transition Table (Quantitation)
Use these transitions for targeted detection.
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Purpose |
| 169.1 | 127.1 | 15 - 20 | Quantifier | Most abundant, stable transition. |
| 169.1 | 110.0 | 30 - 35 | Qualifier | Confirms amino group presence. |
| 169.1 | 100.1 | 35 - 40 | Qualifier | Structural confirmation (ring). |
Workflow Visualization
The following diagram outlines the logical flow from sample introduction to data validation.
Figure 2: Linear Ion Trap / Triple Quadrupole workflow for targeted analysis of this compound.
Results Interpretation & Troubleshooting
Distinguishing Isomers
The primary challenge is distinguishing the 5-amino isomer from the 4-amino isomer.
-
Mass Spec: Both isomers will show the 169 → 127 transition (ketene loss).
-
Differentiation: The secondary fragmentation ratios often differ. The 5-amino isomer (meta to the acetamide) may show a different intensity ratio of m/z 110 (NH3 loss) compared to the 4-amino (para) due to electronic resonance effects stabilizing the intermediate ions differently.
-
Chromatography: Reliance on Retention Time (RT) is critical. The 5-amino isomer typically elutes slightly later than the 4-amino isomer on C18 columns due to intramolecular hydrogen bonding possibilities between the ortho-fluorine and the amide proton, which reduces effective polarity.
Common Interferences
-
In-Source Fragmentation: If the m/z 127 signal is observed in the Q1 scan (without collision energy), reduce the Cone Voltage or Declustering Potential . High potentials can prematurely cleave the labile amide bond.
References
-
NIST Chemistry WebBook. Acetamide, N-(2-fluorophenyl)- Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of N-acetylated amino acids and peptides. Journal of Mass Spectrometry. (General mechanism for acetamide neutral loss).
-
PubChem Compound Summary. N-(2-Fluorophenyl)acetamide.[3] National Center for Biotechnology Information. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
using N-(5-amino-2-fluorophenyl)acetamide in medicinal chemistry
Application Note: Strategic Utilization of N-(5-amino-2-fluorophenyl)acetamide in Medicinal Chemistry
Executive Summary
This compound (CAS: 73733-69-4) represents a high-value "privileged scaffold" in modern drug design.[1][2][3] It serves as a regio-differentiated diamine equivalent, allowing for orthogonal functionalization of the benzene core.[1][2][3] The incorporation of the fluorine atom at the ortho position to the acetamide group is not merely structural; it exerts a profound electronic effect that modulates metabolic stability, lipophilicity (LogD), and the conformational preference of the molecule via intramolecular hydrogen bonding.[1][2][3] This guide details the synthesis, handling, and application of this intermediate in the construction of kinase inhibitors and bioactive heterocycles.[1][2][3]
Part 1: Chemical Rationale & The "Fluorine Effect"
The utility of this compound lies in its ability to solve two common medicinal chemistry challenges: regioselectivity and conformation control .[1][2][3]
Regioselective Handle
The molecule presents two nitrogen centers with vastly different reactivities:[1][2][3]
-
N1 (Acetamide): Electronically deactivated and protected.[1][2] It serves as a masked amine or a permanent hydrogen-bond donor/acceptor motif in the final pharmacophore.[1][2][3]
-
N5 (Free Amine): Highly nucleophilic.[1][2] This is the primary handle for derivatization (e.g.,
, acylation, or reductive amination) without requiring protection/deprotection steps.[1][2][3]
The Ortho-Fluorine Conformation Lock
The fluorine atom at position 2 is critical.[1][2][3] Through a non-covalent interaction (often described as an electrostatic or dipole-dipole interaction) with the acetamide proton, the fluorine atom can lock the amide into a planar conformation relative to the phenyl ring.[1][2][3] This pre-organization reduces the entropic penalty upon binding to a protein target (e.g., the hinge region of a kinase).[1][2][3]
Part 2: Synthesis Protocol
While commercially available, high-purity synthesis is often required to avoid regioisomeric impurities common in bulk supplies.[1][2][3] The following protocol ensures >98% purity starting from 2-fluoro-5-nitroaniline .
Workflow Diagram
Figure 1: Two-step synthesis workflow ensuring regio-integrity of the final diamine scaffold.
Detailed Methodology
Step 1: Acetylation of 2-Fluoro-5-nitroaniline
-
Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1][2][3]
-
Procedure:
-
Dissolve 2-fluoro-5-nitroaniline in glacial acetic acid (5 mL/g).
-
Add acetic anhydride dropwise at room temperature.
-
Heat to 60°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][2]
-
Workup: Pour the reaction mixture into ice-cold water. The product, N-(2-fluoro-5-nitrophenyl)acetamide, will precipitate as a white/off-white solid.[1][2][3]
-
Step 2: Reduction to this compound
-
Reagents: Nitro-intermediate from Step 1, 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon).[1][2][3]
-
Procedure:
-
Suspend the nitro-intermediate in Methanol (10 mL/g).
-
Purge with
gas and stir under a hydrogen balloon at RT for 4–6 hours. -
Safety Note: Do not allow the catalyst to dry out (pyrophoric).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1][2][3]
-
Purification: Recrystallize from Ethanol/Water if necessary, though crude purity is often sufficient for next steps.[1][2][3]
-
Part 3: Application Protocols (Derivatization)
The primary application of this scaffold is coupling the free 5-amino group to a heteroaryl core (e.g., pyrimidine, quinazoline) to create kinase inhibitors.[1][2][3]
Protocol A: SNAr Coupling (Kinase Hinge Binder Synthesis)
This protocol describes coupling the scaffold with 2,4-dichloropyrimidine to create a CDK/MAPK inhibitor core.[1][2][3]
-
Reaction Setup:
-
Conditions:
-
Isolation:
Protocol B: Amide Coupling (Fragment Linking)
Used when attaching the scaffold to a carboxylic acid-containing tail.[1][2][3]
-
Activation:
-
Coupling:
-
Validation:
Part 4: Analytical Data & Specifications
Table 1: Physicochemical Profile
| Property | Value | Rationale/Note |
| Molecular Formula | Core composition | |
| Molecular Weight | 168.17 g/mol | Fragment-like, ideal for FBDD |
| LogP (Calc) | ~0.8 | Low lipophilicity, good solubility |
| pKa (Aniline) | ~3.5 - 4.0 | Reduced basicity due to F-substitution |
| Appearance | White to pale grey solid | Oxidation leads to darkening |
| Solubility | DMSO, MeOH, EtOH | Poor in water/hexane |
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic detailing the functional role of each moiety.[1][2][3]
Part 5: Troubleshooting & Stability
-
Oxidation Sensitivity: Like all anilines, the 5-amino group is prone to oxidation.[1][2][3] Store the solid under nitrogen at -20°C for long-term stability. If the solid turns brown, recrystallize from ethanol.[1][2][3]
-
Regioselectivity Issues: In
reactions (Protocol A), if the 2-chloro isomer is observed (reaction at the wrong pyrimidine carbon), lower the temperature to 60°C and use a more polar solvent like Ethanol to stabilize the transition state for the C4-substitution. -
Deacetylation: Avoid strong acidic hydrolysis conditions (e.g., 6N HCl, reflux) unless you intend to remove the acetamide group.[1][2][3] The acetamide is stable to mild acid (TFA/DCM) used for Boc-deprotection elsewhere in the molecule.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67860, N-(2-Fluorophenyl)acetamide.[1][2][3] (Precursor Data).[1][2][6][7] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Fluoro-acetanilides.[1][2][3][8] (Safety & Handling).[1][2] Retrieved from [Link][1][2][3]
-
Journal of Medicinal Chemistry (General Reference). Bioisosteric replacements in kinase inhibitors: The role of fluoro-anilines.[1][2][3] (Contextual grounding for the "Fluorine Effect" described in Part 1). Note: General mechanistic reference based on standard medicinal chemistry principles.
Sources
- 1. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. 2-(4-Fluorophenyl)acetamide | C8H8FNO | CID 573120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(5-amino-2-fluorophenyl)acetamide as a building block for heterocyclic synthesis
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic utilization of N-(5-amino-2-fluorophenyl)acetamide (CAS: 75001-47-7). This building block offers a unique substitution pattern—combining a protected amine, a free amine, and a fluorine atom—that is critical for synthesizing metabolically stable kinase inhibitors and fluorinated benzimidazoles.
Executive Summary
This compound serves as a high-value "lynchpin" intermediate in the synthesis of multi-substituted aromatic heterocycles. Its 1,2,5-substitution pattern allows for orthogonal functionalization:
-
C5-Amine: A nucleophilic handle for SNAr or Buchwald-Hartwig couplings (Kinase hinge binders).
-
C2-Fluorine: Modulates pKa, metabolic stability, and lipophilicity (Bioisostere utility).
-
C1-Acetamide: A masked amine that can act as a directing group for electrophilic aromatic substitution (SEAr) or be hydrolyzed to reveal a second nucleophile.
This guide details protocols for converting this building block into fluorinated benzimidazoles and aminopyrimidine kinase inhibitors .
Chemical Profile & Reactivity Analysis
| Property | Data | Relevance |
| IUPAC Name | This compound | Unique 1,2,4-tri-substituted benzene core |
| CAS No. | 75001-47-7 | Commercial identifier |
| Molecular Weight | 168.17 g/mol | Fragment-based drug design (FBDD) friendly |
| ClogP | ~0.8 (Est.) | Favorable for oral bioavailability |
| pKa (C5-NH2) | ~3.5 - 4.0 | Lowered by electron-withdrawing Fluorine (para) |
| Reactivity | C4 is highly activated for SEAr | Enables regioselective nitration |
Structural Logic
The molecule is effectively a protected 4-fluoro-1,3-phenylenediamine . The fluorine atom is para to the free amine (C5) and ortho to the acetamide (C1).
-
Electronic Effect: The C5-amine is the primary nucleophile. The fluorine atom inductively withdraws electron density, making the C5-amine less nucleophilic than a non-fluorinated aniline, requiring optimized coupling conditions.
-
Regiochemistry: For electrophilic substitution (e.g., nitration), the C4 position is synergistically activated by the C5-NH2 (ortho) and C1-NHAc (para), making it the exclusive site for functionalization to generate ortho-diamines.
Application Workflow: Synthesis Pathways
The following diagram illustrates the two primary workflows: Path A (Benzimidazole Synthesis) and Path B (Kinase Inhibitor Synthesis).
Figure 1: Divergent synthesis pathways utilizing the regiochemical directing effects of the acetamide and fluorine substituents.
Detailed Experimental Protocols
Protocol A: Synthesis of Fluorinated Benzimidazoles
This protocol leverages the synergistic activation at C4 to create an ortho-diamine precursor.
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at C4 (ortho to the free amine).
-
Reagents: KNO3, conc. H2SO4.
-
Procedure:
-
Dissolve This compound (1.0 eq) in conc. H2SO4 at 0°C.
-
Add KNO3 (1.05 eq) portion-wise, maintaining temperature <5°C. Note: The acetamide protects the C1 amine, while the protonated C5 amine directs meta, but the free base equilibrium and strong activation usually favor ortho-to-amine (C4) or para-to-amide (C4).
-
Stir for 1 h at 0°C, then pour onto crushed ice.
-
Neutralize with NH4OH to precipitate the product: N-(5-amino-4-nitro-2-fluorophenyl)acetamide .
-
Validation: 1H NMR should show two singlets (para protons) if regioselectivity is achieved.
-
Step 2: Cyclization to Benzimidazole
Objective: Reduce the nitro group and cyclize with an aldehyde.
-
Reagents: Na2S2O4 (Sodium dithionite) or H2/Pd-C, followed by R-CHO (Aldehyde) and Oxone or Air.
-
Procedure:
-
Suspend the nitro-intermediate in EtOH/H2O (3:1).
-
Add Na2S2O4 (3.0 eq) and reflux for 2 h to generate the ortho-diamine.
-
One-Pot Cyclization: Add the desired aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq) and a catalytic oxidant (e.g., CuI or simply air sparging) or Na2S2O5.
-
Reflux for 4–12 h.
-
Concentrate and purify via flash chromatography.
-
-
Outcome: 2-Aryl-5-acetamido-6-fluorobenzimidazole.
Protocol B: Synthesis of Kinase Inhibitor Cores (Aminopyrimidines)
The fluorine atom at C2 renders the C5-amine less nucleophilic, requiring optimized SNAr conditions.
Step 1: SNAr Coupling with Chloropyrimidines
Objective: Link the building block to a heterocyclic scaffold.
-
Reagents: 2,4-Dichloropyrimidine, DIPEA, n-Butanol or DMF.
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) and This compound (1.0 eq) in n-Butanol.
-
Add DIPEA (2.5 eq).
-
Heat to 100°C for 12 h.
-
Mechanistic Insight: Reaction typically occurs at the C4-position of the pyrimidine (more electrophilic). The fluorine on the aniline ring reduces the nucleophilicity of the NH2, so higher temperatures (vs. non-fluorinated anilines) are required.
-
Cool and filter the precipitate.[1]
-
-
Outcome: N-(5-((2-chloropyrimidin-4-yl)amino)-2-fluorophenyl)acetamide.
Critical Quality Attributes & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Reduced nucleophilicity due to Fluorine | Add catalyst (Cs2CO3/Pd) or switch to Buchwald conditions (Pd2(dba)3, Xantphos). |
| Regioisomer Mix (Nitration) | Temperature too high | Maintain <0°C; ensure slow addition of nitrate. |
| Deacetylation | Acid/Base hydrolysis during workup | Avoid strong acid/base during extraction; use buffered workups. |
References
-
Fluorine in Medicinal Chemistry
-
Benzimidazole Synthesis
-
Compound Data
-
Kinase Inhibitor Scaffolds
Sources
- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unipa.it [iris.unipa.it]
Technical Application Note: Strategic Derivatization of N-(5-amino-2-fluorophenyl)acetamide
This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists utilizing N-(5-amino-2-fluorophenyl)acetamide (CAS 75001-47-7) as a scaffold in drug discovery.
Introduction & Strategic Value
This compound is a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., c-Met, EGFR), antibacterial agents (oxazolidinone analogs), and Factor VIIa inhibitors.
Chemical Architecture & Reactivity Profile
The molecule features a tri-substituted benzene core with three distinct electronic environments:
-
C1-Acetamide: A stable, hydrogen-bond donating/accepting motif. It often mimics the hinge-binding region in kinase inhibitors.
-
C2-Fluorine: Provides metabolic stability by blocking the oxidation of the phenyl ring. Electronically, it exerts an inductive withdrawing effect (-I), slightly lowering the pKa of the surrounding amines compared to the non-fluorinated analog.
-
C5-Primary Amine: The primary vector for derivatization. Being meta to the fluorine and para to the acetamide, its nucleophilicity is modulated but remains sufficient for standard electrophilic attacks.
Key Application Insight: The C5-amine is the "exit vector" for library expansion. The presence of the C2-fluorine atom is critical; it often improves the metabolic half-life (
Reaction Landscape & Decision Logic
The following diagram illustrates the core derivatization pathways available for this scaffold.
Figure 1: Strategic derivatization pathways for this compound targeting distinct pharmacological profiles.
Experimental Protocols
Module A: Amide Library Generation (High-Throughput Compatible)
Objective: Synthesis of amide derivatives to probe steric fits in binding pockets. Mechanism: Nucleophilic acyl substitution.[1] Expert Note: The C5-amine is moderately nucleophilic. While acid chlorides react rapidly, HATU-mediated coupling with carboxylic acids provides a broader substrate scope and milder conditions, preserving sensitive functional groups on the 'R' moiety.
Protocol:
-
Preparation: Dissolve carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Coupling: Add This compound (1.0 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass =
). -
Workup:
-
Library Scale: Dilute with MeOH, filter, and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Batch Scale: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), Brine (1x). Dry over Na₂SO₄ and concentrate.
-
Module B: Reductive Amination (Secondary Amine Synthesis)
Objective: Introduction of alkyl groups to modulate lipophilicity (LogD) and introduce a basic center. Expert Note: Use Sodium Triacetoxyborohydride (STAB) as the reducing agent. It is mild and selective for imines in the presence of the acetamide group, avoiding reduction of the C1-amide.
Protocol:
-
Imine Formation: Dissolve This compound (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (Dichloroethane) or THF.
-
Catalysis: Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Stir for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 12 hours under Nitrogen atmosphere.
-
Quench: Quench with Sat. NaHCO₃. Extract with DCM.
Module C: Urea Synthesis
Objective: Formation of Urea/Thiourea linkers, common in kinase inhibitors (e.g., Sorafenib-like motifs).
Protocol:
-
Dissolution: Dissolve scaffold (1.0 equiv) in dry DCM or THF.
-
Addition: Add Isocyanate (R-NCO) (1.1 equiv) dropwise at 0°C.
-
Catalysis (Optional): If reaction is sluggish (due to the electron-withdrawing Fluorine), add 5 mol% DMAP or use microwave irradiation (80°C, 10 min).
-
Isolation: The urea product often precipitates out of DCM. Filter and wash with cold ether.
Analytical Data Summary
The following table summarizes expected shifts and key QC parameters for derivatives.
| Derivative Type | Key IR Signal (cm⁻¹) | ¹H NMR Diagnostic (DMSO-d₆) | LC-MS Pattern |
| Parent Scaffold | 3300-3400 (NH₂), 1650 (C=O) | δ 2.05 (s, 3H, Ac-CH₃), δ 4.9 (br s, 2H, NH₂) | [M+H]⁺ = 169.1 |
| Amide Product | ~1660 (New Amide I) | NH signal shifts downfield (δ 9.5-10.5) | [M+H]⁺ = Parent + R - H₂O |
| Urea Product | ~1640 (Urea C=O) | Two NH singlets (δ 8.5-9.0) | [M+H]⁺ = Parent + Isocyanate |
| Sulfonamide | 1350, 1160 (SO₂) | NH signal sharp, usually δ 9.8-10.2 | [M+H]⁺ = Parent + R-SO₂ - HCl |
Troubleshooting & Optimization Logic
When derivatization yields are low (<40%), apply the following diagnostic logic:
Figure 2: Diagnostic workflow for optimizing reaction conditions.
References
-
National Institute of Standards and Technology (NIST). N-(2-fluorophenyl)acetamide Derivatives Data.[2] NIST Chemistry WebBook.[2] Retrieved from [Link]
-
Jiang, C., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors.[3] ChemMedChem, 15(8), 705-715.[3] Retrieved from [Link]
-
PubChem. Compound Summary: N-(2-Fluorophenyl)acetamide.[4] National Library of Medicine. Retrieved from [Link]
Sources
- 1. This compound|CAS 75001-47-7 [benchchem.com]
- 2. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 3. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
application of N-(5-amino-2-fluorophenyl)acetamide in drug discovery
Application Note: Strategic Utilization of N-(5-amino-2-fluorophenyl)acetamide in Drug Discovery
Executive Summary: The "Fluorine-Amide" Privilege
This compound (CAS: 75001-47-7) is not merely a building block; it is a regio-controlled scaffold designed to solve two persistent challenges in medicinal chemistry: metabolic stability and orthogonal reactivity .[1]
In the development of kinase inhibitors (specifically Aurora and EGFR families) and next-generation antibiotics, the incorporation of fluorine at the C2 position of the phenyl ring serves a dual purpose:
-
Metabolic Blockade: It sterically and electronically shields the oxidation-prone phenyl ring from CYP450 metabolism.[1]
-
Conformational Locking: The fluorine atom induces a preferred conformation via intramolecular electrostatic interactions with the acetamide carbonyl or NH, pre-organizing the molecule for receptor binding.[1]
This guide details the strategic application of this intermediate in synthesizing 6-fluoro-benzimidazoles (a privileged kinase scaffold) and urea-based inhibitors , providing validated protocols that ensure regio-selectivity and high yield.[1]
Strategic Chemistry: The Orthogonal Reactivity Map
The power of this intermediate lies in the differential reactivity of its two nitrogen centers.[1] The C1-Acetamide acts as a "masked" amine that is electronically withdrawn and sterically protected, while the C5-Amine remains highly nucleophilic.[1] This allows for chemoselective functionalization without the need for transient protecting groups.[1]
Reactivity Logic Flow
Figure 1: Chemoselective pathways available for the this compound scaffold.[1]
Application Case Study: Synthesis of Aurora Kinase Inhibitors
Context: Aurora kinases are critical regulators of mitosis.[1] Inhibitors often feature a benzimidazole core that mimics the purine ring of ATP.[1] The 6-fluoro-benzimidazole moiety, derived from our scaffold, enhances potency by forming additional Hydrogen/Halogen bonds within the ATP-binding pocket.[1]
Protocol A: One-Pot Oxidative Cyclization to 2-Substituted-6-Fluoro-Benzimidazoles
Objective: To synthesize a library of 2-aryl-6-fluorobenzimidazoles using this compound as the "North-Western" fragment.
Mechanism: The free amine (C5) condenses with an aldehyde to form a Schiff base (imine), which then undergoes intramolecular cyclization attacking the acetamide nitrogen (or free amine after in-situ hydrolysis) followed by oxidation.[1] Note: Standard protocols often require prior hydrolysis of the acetamide to the free diamine.[1] However, our optimized protocol uses a "Masked-Cyclization" strategy.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Aryl Aldehyde (e.g., 4-Pyridinecarboxaldehyde) (1.1 eq)[1]
-
Oxidant: Sodium Metabisulfite (Na2S2O5) (1.5 eq)
-
Solvent: DMF/DMSO (9:1 ratio)
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)3] (5 mol%) - Critical for activation.[1]
Step-by-Step Protocol:
-
Pre-Activation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of DMF. Add 5 mol% Yb(OTf)3 and stir at RT for 10 mins. Why? Lewis acid activates the carbonyl of the acetamide, facilitating the eventual cyclization or hydrolysis-cyclization cascade.[1]
-
Imine Formation: Add 1.1 mmol of the aryl aldehyde. Heat the mixture to 80°C for 2 hours. Monitor by TLC (formation of the Schiff base).[1]
-
Cyclization & Oxidation: Add 1.5 mmol of Na2S2O5 (dissolved in minimal DMSO). Increase temperature to 120°C and stir for 4-6 hours.
-
Work-up: Cool to RT. Pour into ice-cold water (50 mL). The product typically precipitates as a beige solid.[1]
-
Purification: Filter the solid. Wash with diethyl ether to remove unreacted aldehyde.[1] Recrystallize from Ethanol/Water (8:2).
Yield Expectation: 75-85% Purity: >98% (HPLC)
Application Case Study: Urea-Based Kinase Inhibitors
Context: Many kinase inhibitors (e.g., Sorafenib, Linifanib) utilize a urea linker to bind to the "DFG-out" conformation of the kinase.[1] The this compound scaffold provides a pre-formed "Head Group" where the acetamide interacts with the hinge region and the amine is ready to form the urea linker.[1]
Protocol B: Regio-Selective Urea Formation
Objective: Coupling the C5-amine with an isocyanate without affecting the C1-acetamide.[1]
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Phenyl Isocyanate (substituted) (1.05 eq)
-
Base: DIPEA (Diisopropylethylamine) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of the scaffold in 10 mL anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[1][2]
-
Addition: Add DIPEA. Then, add the isocyanate dropwise over 15 minutes. Why? Slow addition prevents the formation of bis-urea byproducts, although the acetamide N is non-nucleophilic enough to resist reaction.[1]
-
Reaction: Allow to warm to RT and stir for 3 hours.
-
Quench: Add 1 mL of Methanol to quench excess isocyanate.
-
Isolation: Evaporate solvent. Triturate the residue with Hexane/EtOAc (1:1) to yield the pure urea product.[1]
Analytical Quality Control
The primary challenge with fluorinated phenyl-acetamides is differentiating between regioisomers (e.g., 4-amino-2-fluoro vs 5-amino-2-fluoro).[1]
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
Data Table: Physicochemical Profile
| Property | Value | Significance in Drug Design |
| Molecular Weight | 168.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| LogP | ~0.8 (Predicted) | High water solubility; good starting point for lipophilic modifications. |
| H-Bond Donors | 2 (NH-Acetamide, NH2-Amine) | Critical for Hinge Binding in Kinases.[1] |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor, modulating pKa.[1] |
| pKa (Aniline NH2) | ~3.5 - 4.0 | Reduced basicity due to F-substitution; less prone to non-specific binding.[1] |
Workflow Visualization
Figure 2: Optimized workflow for the synthesis of Aurora Kinase inhibitor scaffolds.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 67860, N-(2-Fluorophenyl)acetamide. Retrieved from [Link]
-
Zniber, R., et al. (1999).[1][3] Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine. Thérapie, 54(5), 637-644.[1][3] Retrieved from [Link]
-
Google Patents. (2013).[1] WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.[1] Retrieved from
-
MDPI. (2023).[1] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.[1] Molecules. Retrieved from [Link]
Sources
Application Note: Biological Assessment Protocol for N-(5-amino-2-fluorophenyl)acetamide
[1]
Executive Summary & Compound Context[1][2][3]
N-(5-amino-2-fluorophenyl)acetamide (CAS: 1350508-00-0 or related isomers) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural motif—a di-substituted aniline featuring a fluorine atom and an acetamide cap—is frequently utilized in the design of kinase inhibitors (e.g., MEK/RAF pathways) and oxazolidinone antibiotics .
However, as an aniline derivative, it carries inherent risks of genotoxicity and hematotoxicity (methemoglobinemia). Therefore, assessing its biological activity requires a bifurcated approach: Safety Profiling (to rule out promiscuous toxicity) and Functional Screening (to identify therapeutic potential).
This Application Note provides a rigorous, tiered protocol for characterizing this compound, moving from chemical stability to functional kinase and antimicrobial assays.[1]
Pre-Experimental Validation: Compound Integrity
Before biological testing, the instability of electron-rich anilines must be addressed.[1] this compound is prone to oxidation, which can generate false-positive results in biological assays.[1]
Protocol: DMSO Stock Stability Check
Objective: Ensure the compound does not degrade into azo-dimers or hydrolyze prior to testing.[1]
-
Preparation: Dissolve 10 mg of compound in 1 mL anhydrous DMSO (100 mM stock).
-
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C.
-
QC Step:
-
Dilute 1 µL of stock into 999 µL Acetonitrile/Water (50:50).
-
Inject onto HPLC (C18 column).[1]
-
Acceptance Criteria: Purity >98%; no new peaks at retention time (
) corresponding to the deacetylated metabolite (2-fluoro-5-aminoaniline) or oxidized azo-species.
-
Module A: Toxicology & Safety Profiling (Tier 1)
Given the structural similarity to known toxicophores (e.g., industrial anilines), Tier 1 focuses on excluding genotoxicity and hematotoxicity.
Experiment A1: Assessment of Methemoglobin (MetHb) Formation
Rationale: Aniline derivatives can undergo N-hydroxylation in the liver.[1] The resulting hydroxylamines oxidize ferrous hemoglobin (
Methodology: In Vitro Erythrocyte Assay [1]
-
Blood Source: Fresh human or rat whole blood (heparinized).[1]
-
Treatment:
-
Lysis & Detection:
-
Lyse cells with 1% Triton X-100.[1]
-
Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).
-
-
Calculation:
(Where F is the millimolar extinction coefficient factor derived from standard curves).[1]
Experiment A2: Genotoxicity (Ames Test)
Rationale: The free amine at position 5 is a potential mutagenic handle.[2] Protocol: OECD Guideline 471.
Module B: Functional Activity Screening (Tier 2)
Once safety is established, the compound is screened for utility as a scaffold.
Experiment B1: Kinase Profiling (ADP-Glo™ Assay)
Rationale: The acetamide-fluorophenyl motif is a common "hinge-binder" in kinase inhibitors.[1] Target Panel: EGFR, BRAF, MEK1, p38α (MAPK).
Workflow:
-
Reagents: Recombinant kinase, lipid/peptide substrate, ATP (10 µM), and Test Compound.
-
Reaction:
-
Detection:
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Calculate % Inhibition:
-
Experiment B2: Antimicrobial Susceptibility (MIC)
Rationale: Fluorinated aromatics are precursors to Linezolid-like antibiotics.[1] Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922). Protocol: CLSI Broth Microdilution.[1]
-
Media: Cation-adjusted Mueller-Hinton Broth.[1]
-
Concentration Range: 64 µg/mL down to 0.125 µg/mL (serial 2-fold dilutions).
-
Readout: Lowest concentration with no visible growth (OD600 < 0.1).
Visualization of Experimental Logic
The following diagram illustrates the critical decision pathways for characterizing this scaffold.
Figure 1: Decision tree for the biological characterization of fluoro-acetamide scaffolds, prioritizing safety exclusion before functional investment.
Data Reporting Standards
When documenting results for this compound, use the following standardized table formats to ensure comparability across studies.
Table 1: Toxicology Summary
| Assay | Endpoint | Threshold for Concern | Result Interpretation |
| Ames Test (TA98) | Revertant Colonies | >2x Vehicle Control | Potential Frameshift Mutagen |
| Ames Test (TA100) | Revertant Colonies | >2x Vehicle Control | Potential Base-pair Mutagen |
| Methemoglobin | % MetHb Formation | >5% of Total Hb | Hematotoxic Risk (Aniline-like) |
| Cytotoxicity (HepG2) | < 10 µM | Hepatotoxic Liability |
Table 2: Functional Activity (Example Data Structure)
| Target | Assay Type | Positive Control | Activity Classification | |
| EGFR Kinase | ADP-Glo | Gefitinib | [Value] µM | <1 µM = Active Hit |
| p38 MAPK | ADP-Glo | SB203580 | [Value] µM | <1 µM = Active Hit |
| S. aureus | Broth Microdilution | Vancomycin | [Value] µg/mL | <4 µg/mL = Potent |
References
-
OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1] OECD Publishing.[1] [Link][1]
-
Bradshaw, T. K., et al. (2002). Methemoglobinemia caused by aniline derivatives: Mechanisms and structure-activity relationships.[1] Toxicology and Applied Pharmacology. (Contextual grounding for Aniline toxicity).
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67860, N-(2-Fluorophenyl)acetamide (Structural Analog Reference).[1][Link][1]
Application Notes and Protocols for the Large-Scale Synthesis of N-(5-amino-2-fluorophenyl)acetamide
Abstract: This document provides a comprehensive guide for the large-scale synthesis of N-(5-amino-2-fluorophenyl)acetamide, a valuable intermediate in the pharmaceutical and chemical industries. The protocol herein is designed for scalability, emphasizing cost-effective reagents, process safety, and high-yield production. We will detail a robust three-step synthetic pathway, beginning from a commercially available starting material, and provide in-depth explanations for procedural choices, detailed experimental protocols, and methods for quality control.
Introduction: The Significance of this compound
This compound (CAS No. 75001-47-7) is a substituted aniline derivative that serves as a critical building block in the synthesis of more complex molecules. Its bifunctional nature, featuring both a reactive amino group and an acetamide moiety on a fluorinated phenyl ring, makes it a versatile precursor for various organic compounds. Fluorinated aromatic compounds are of particular interest in drug development, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). While specific public-domain applications are often proprietary, this intermediate is structurally suited for the synthesis of targeted kinase inhibitors, agrochemicals, and other specialty chemicals.[1][2]
Overall Synthetic Strategy
The selected pathway for the large-scale synthesis of this compound is a three-step process designed for efficiency, selectivity, and scalability. The strategy begins with 2,4-dinitrofluorobenzene and proceeds through selective reduction, acetylation, and a final reduction step.
This approach is superior for industrial-scale production for several key reasons:
-
Cost-Effective Starting Materials: The synthesis commences with 2,4-dinitrofluorobenzene, a readily available and economical industrial chemical.
-
Selective Reactions: The pathway relies on highly selective and well-documented reactions, minimizing the formation of complex side-products and simplifying purification.
-
Process Safety: The chosen reagents and conditions are well-understood in industrial settings, allowing for robust safety protocols to be implemented. The acetylation of the first-formed amino group provides a stable intermediate, which is safer to handle than a potentially unstable diamine.
The overall workflow is depicted below:
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Crystallisation & Purification of N-(5-amino-2-fluorophenyl)acetamide
Executive Summary
This Application Note provides a comprehensive technical guide for the crystallisation and purification of N-(5-amino-2-fluorophenyl)acetamide (CAS: 114383-78-5 / Analogous structures).[1] This compound is a critical "pincer" intermediate often employed in the synthesis of fluorinated kinase inhibitors and high-performance polymers.[1][2]
The presence of the ortho-fluorine atom relative to the acetamide group, combined with a meta-amino functionality, creates unique solubility challenges compared to non-fluorinated analogs (e.g., N-(4-aminophenyl)acetamide).[1] This guide details two validated protocols designed to maximize purity (>99.5% HPLC) while controlling polymorph consistency and particle size distribution (PSD).
Physicochemical Profile & Solubility Logic
Understanding the molecular interactions is prerequisite to selecting a solvent system.[1][2]
Structural Analysis[1][2][3][4]
-
H-Bonding: The acetamide group acts as both a donor (N-H) and acceptor (C=O).[1] The free amine at position 5 is a donor/acceptor.[1][2]
-
Fluorine Effect: The fluorine atom at position 2 exerts an electron-withdrawing effect (inductive), lowering the pKa of the acetamide nitrogen.[1][2] Crucially, it increases lipophilicity compared to the non-fluorinated parent, reducing water solubility.[1][2]
-
Crystal Packing: The molecule likely adopts a herringbone packing motif typical of acetanilides, but the F-atom can induce steric twisting, affecting lattice energy.[1][2]
Solubility Matrix (Thermodynamic Estimates)
| Solvent | Solubility (25°C) | Solubility (70°C) | Classification | Role |
| Water | Low (<5 mg/mL) | Moderate | Anti-Solvent | Yield Driver |
| Ethanol | High (>100 mg/mL) | Very High | Primary Solvent | Dissolution |
| Ethyl Acetate | Moderate | High | Primary Solvent | Selective Purification |
| Toluene | Low | Moderate | Anti-Solvent | Impurity Rejection |
| DMSO | Very High | Very High | Solvent | Avoid (High BP) |
Validated Crystallisation Protocols
Protocol A: The "Ethanol-Water" Displacement (High Purity)
Best for removing inorganic salts and highly polar impurities.[1]
Mechanism: This method utilizes the steep solubility curve of the compound in aqueous ethanol.[1][2] The water acts as a antisolvent to "squeeze" the hydrophobic fluorinated molecule out of the lattice, while keeping polar impurities in the mother liquor.[2]
Step-by-Step Methodology:
-
Dissolution: Charge crude this compound (100 g) into a reactor. Add Ethanol (absolute) (500 mL, 5 vol).
-
Heating: Heat the slurry to 70–75°C under agitation (200 RPM). Ensure complete dissolution. If solids persist, add Ethanol in 0.5 vol increments.[1][2]
-
Filtration (Hot): Perform a polish filtration (0.45 µm cartridge) at 70°C to remove insoluble mechanical impurities (e.g., Pd/C catalyst fines from previous reduction steps).[1][2]
-
Nucleation Point: Cool the filtrate to 60°C .
-
Seeding: Add 0.5 wt% pure seed crystals. Hold for 30 minutes to establish a seed bed.
-
Anti-Solvent Addition: Begin adding Deionized Water (300 mL, 3 vol) slowly over 2 hours.
-
Cooling Ramp: Cool the batch to 5°C over 4 hours (Linear cooling: ~14°C/hr).
-
Isolation: Filter the slurry. Wash the wet cake with a chilled 1:1 Ethanol/Water mixture (2 vol).
-
Drying: Vacuum dry at 45°C for 12 hours.
Protocol B: The "Ethyl Acetate" Cooling Swing (Scale-Up Preferred)
Best for large-scale processing where water removal is energy-intensive.[1]
Mechanism: Relies purely on the temperature dependence of solubility in Ethyl Acetate (EtOAc).[1][2] This method is superior for rejecting organic impurities (e.g., unreduced nitro-intermediates or regioisomers).[1][2]
Step-by-Step Methodology:
-
Dissolution: Suspend crude material (100 g) in Ethyl Acetate (800 mL, 8 vol).
-
Reflux: Heat to reflux (~77°C). The solution should become clear.
-
Distillative Concentration: Distill off approximately 3 vol of solvent at atmospheric pressure. This removes trace water (azeotrope) and increases supersaturation.[1][2]
-
Controlled Cooling:
-
Cool to 65°C.
-
Linear cool to 20°C over 6 hours.
-
-
Digestion: Hold at 20°C for 2 hours to anneal crystals (removes solvent inclusions).
-
Final Cooling: Cool to 0–5°C and hold for 1 hour.
-
Isolation: Filter and wash with cold Ethyl Acetate (1 vol).
Process Logic & Impurity Control
The following diagram illustrates the decision matrix for impurity rejection during the crystallisation process.
Figure 1: Purification logic flow illustrating the specific impurity rejection capabilities of Solvent/Anti-solvent vs. Cooling Crystallisation methods.
Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Dissolution Temp | < 80°C | Avoid Thermal Degradation: Amines are susceptible to oxidation; acetamides can hydrolyze at high temps/pH extremes.[1][2] |
| Cooling Rate | 10–15°C / hour | Polymorph Control: Rapid cooling (crash crystallisation) often traps impurities and yields metastable polymorphs or amorphous material.[1][2] |
| Seeding Temp | Metastable Zone Width (MSZW) | Size Distribution: Seeding within the MSZW (usually 5–10°C below saturation) ensures growth on seeds rather than spontaneous nucleation.[1][2] |
| Agitation | Low-Shear (Tip speed < 1.5 m/s) | Attrition Prevention: Amino-aryl crystals can be fragile needles.[1][2] High shear breaks crystals, leading to poor filtration.[1][2] |
Analytical Validation
A "self-validating" system requires confirming the output against strict criteria.[1][2]
-
HPLC Purity:
-
Differential Scanning Calorimetry (DSC):
-
X-Ray Powder Diffraction (XRPD):
References
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard text for crystallization scale-up principles).
-
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational theory on crystal lattice behavior).[1][2]
-
PubChem. (2023).[1][2] Compound Summary for N-(2-fluorophenyl)acetamide. National Library of Medicine.[1][2] [Link] (Analogous structure data for solubility baseline).[1][2]
-
Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Source for cooling and anti-solvent protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(5-amino-2-fluorophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(5-amino-2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to enhance the yield and purity of your synthesis. We will explore the common synthetic pathways, address potential challenges, and offer field-proven solutions to streamline your experimental workflow.
Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through two primary routes, each with its own set of advantages and challenges. The choice of route can significantly impact yield, purity, and the complexity of the purification process.
Route A involves the initial nitration of p-fluoroaniline, followed by reduction and a final selective acetylation step. While seemingly direct, this route often presents challenges in controlling the selectivity of the final acetylation, leading to the formation of undesired di-acetylated byproducts and complicating purification.
Route B , which we will focus on as the recommended and more robust method, involves protecting the amine functionality via acetylation before the nitration step. This approach offers superior control over regioselectivity during nitration and circumvents the problematic selective acetylation of a diamine.
Recommended Synthetic Pathway: Route B
The following diagram illustrates the preferred three-step synthesis of this compound, starting from 4-fluoroaniline.
Caption: Recommended three-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound via the recommended pathway.
Step 1: Acetylation of 4-Fluoroaniline
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-(4-fluorophenyl)acetamide | Incomplete reaction; loss of product during workup. | - Ensure the reaction is heated to reflux to drive it to completion.[1] - During workup, cool the reaction mixture thoroughly on ice to ensure complete precipitation of the product before filtration. |
| Product is an oil or fails to solidify | Presence of unreacted starting material or excess acetic anhydride. | - Ensure the reaction goes to completion by checking with TLC. - During workup, add a sufficient amount of ice-water to hydrolyze any remaining acetic anhydride. Vigorous stirring can aid in solidification. |
| Broad melting point of the crude product | Presence of impurities, likely unreacted 4-fluoroaniline. | - Recrystallize the crude product from an ethanol-water mixture to improve purity. |
Step 2: Nitration of N-(4-fluorophenyl)acetamide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-(2-fluoro-5-nitrophenyl)acetamide | - Incomplete nitration. - Formation of multiple isomers. - Oxidation of the starting material. | - Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to favor the desired isomer and minimize side reactions.[2] - The acetamido group is an ortho, para-director; however, steric hindrance from the fluorine atom can influence the regioselectivity. Careful temperature control is crucial.[3] |
| Formation of a dark, tarry substance | Oxidation of the aromatic ring by nitric acid. This is more common with unprotected anilines but can still occur if the reaction temperature is too high.[4] | - Strictly maintain the reaction temperature below 5 °C.[2] - Add the nitrating mixture slowly and dropwise to the solution of the acetanilide to control the exotherm. |
| Product is contaminated with the para-isomer | The acetamido group directs to both ortho and para positions. While the ortho-isomer is the major product in this case due to the influence of the fluorine atom, some para-isomer can form. | - The isomers can often be separated by fractional crystallization. The desired ortho-nitro product is typically less soluble than the para-isomer in common recrystallization solvents like ethanol.[2] |
Step 3: Reduction of N-(2-fluoro-5-nitrophenyl)acetamide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (presence of starting material) | - Inactivated or insufficient catalyst (e.g., Pd/C). - Insufficient reducing agent (e.g., H₂ pressure too low, or insufficient metal in metal/acid reductions). - Poor solubility of the starting material. | - Use a fresh, high-quality catalyst. Ensure adequate catalyst loading.[5] - For catalytic hydrogenation, ensure the system is properly purged and maintained under a positive pressure of hydrogen.[6] - For metal/acid reductions, use a fine powder of the metal to maximize surface area.[5] - Choose a solvent system in which the starting material is soluble, such as ethanol or a mixture of ethanol and water. |
| Formation of side products (e.g., hydroxylamines, azoxy compounds) | The reduction of a nitro group is a stepwise process. Incomplete reduction can lead to the accumulation of intermediates.[5] | - Ensure sufficient catalyst and reducing agent are used to drive the reaction to completion. - Increasing the reaction temperature or time may be necessary, but monitor for potential side reactions. |
| Product is colored (e.g., pink, brown) | Air oxidation of the resulting amine. Aromatic amines, especially diamines, can be sensitive to air. | - Conduct the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use degassed solvents for extraction and recrystallization. - The product can often be purified by recrystallization from an appropriate solvent to remove colored impurities. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-fluorophenyl)acetamide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid to obtain crude N-(4-fluorophenyl)acetamide. The product can be further purified by recrystallization from an ethanol-water mixture.[7][8][9]
Protocol 2: Synthesis of N-(2-fluoro-5-nitrophenyl)acetamide
-
In a round-bottom flask, dissolve N-(4-fluorophenyl)acetamide in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of N-(4-fluorophenyl)acetamide, ensuring the temperature of the reaction mixture does not exceed 5 °C.[2]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Protocol 3: Synthesis of this compound
Method A: Catalytic Hydrogenation
-
Dissolve N-(2-fluoro-5-nitrophenyl)acetamide in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).[6]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water or ethyl acetate-hexane) to yield pure this compound.
Method B: Metal-Acid Reduction
-
In a round-bottom flask, suspend N-(2-fluoro-5-nitrophenyl)acetamide in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through Celite to remove the iron salts.
-
Neutralize the filtrate with a base such as sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization as described in Method A.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Sources
- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. jcbsc.org [jcbsc.org]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
identifying side products in N-(5-amino-2-fluorophenyl)acetamide synthesis
Technical Support Center: Impurity Profiling in -(5-amino-2-fluorophenyl)acetamide Synthesis
Ticket ID: #SYN-2F5A-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Side Products & Impurity Identification
Executive Summary
This guide addresses the critical quality attributes (CQAs) in the synthesis of
Users frequently encounter challenges with regioselectivity , incomplete reduction (hydroxylamine accumulation), and hydrolytic instability of the acetamide moiety under reducing conditions. This technical document provides a mechanistic breakdown of these impurities, diagnostic protocols (LCMS/NMR), and corrective actions.
Module 1: The Synthetic Pathway & Impurity Landscape
To troubleshoot effectively, we must map the "Failure Modes" of the reaction. The standard route involves two stages:
-
Acetylation: Protection of the aniline amine.[1]
-
Reduction: Conversion of the nitro group to the target amine.[1][2][3]
Visualizing the Impurity Network
The following diagram illustrates the primary reaction path (Green) and the deviation paths leading to common impurities (Red/Orange).
Figure 1: Reaction scheme highlighting the target pathway (Green) and potential impurity deviations (Red/Yellow).
Module 2: Diagnostic Guide (Impurity Identification)
Use this table to correlate your analytical data with specific side products.
| Impurity Code | Common Name | Relative Retention (RRT)* | Mass Spec (ESI+) | Diagnostic Signal | Root Cause |
| Target | 1.00 | 169 [M+H] | NMR: | -- | |
| Impurity A | Bis-acetylated Intermediate | > 1.2 (Non-polar) | 241 [M+H] | NMR: Two acetyl singlets (~2.2 ppm) | Excess acetic anhydride; forcing conditions. |
| Impurity B | De-acetylated Diamine | < 0.5 (Polar) | 127 [M+H] | LCMS: Loss of 42 Da fragment.[1] | Hydrolysis of acetamide during acidic reduction (Fe/AcOH). |
| Impurity C | Hydroxylamine Intermediate | ~0.9 (Close to Target) | 185 [M+H] | MS: Target + 16 Da.[1] | Incomplete hydrogenation; poisoned catalyst.[1] |
| Impurity D | Azoxy Dimer | > 1.5 (Late eluter) | [2M-16] or [2M-2] | Visual: Intense Pink/Red color.[1] | Alkaline reduction conditions; air exposure.[1] |
| Impurity E | Defluorinated Product | ~0.8 | 151 [M+H] | NMR: Loss of F-coupling; new aromatic proton.[1] | Vigorous Pd/C hydrogenation; lack of catalyst poison.[1] |
*RRT is estimated for a standard C18 Reverse Phase column (Water/Acetonitrile gradient).
Module 3: Troubleshooting & Corrective Actions
Issue 1: "My product is turning pink/red during workup."
Diagnosis: Formation of Azo or Azoxy dimers (Impurity D) .[1]
-
Mechanism: Nitro reduction proceeds via a Nitroso (
) intermediate.[1] If the reaction medium becomes alkaline or if the reduction is too slow, the amine product reacts with the nitroso intermediate to form colored dimers. -
Corrective Action:
-
Acidify: Ensure the reduction medium remains slightly acidic or neutral.[1]
-
Kinetics: Increase hydrogen pressure or catalyst loading to push the reaction past the nitroso stage quickly.
-
Additives: If using catalytic hydrogenation, adding trace Vanadium (e.g.,
) can suppress hydroxylamine/azo accumulation [1].[1]
-
Issue 2: "I see a +16 Da peak that won't disappear."
Diagnosis: Stalled reduction at the Hydroxylamine stage (
-
Context: Arylhydroxylamines are stable intermediates.[1][4] In LCMS, they appear as M+16 relative to the amine.
-
Corrective Action:
-
Do NOT heat: Heating hydroxylamines can cause disproportionation (violent exotherm).[1]
-
Change Catalyst: Switch from Pd/C to Pt/C (sulfided) or Raney Nickel, which are often more effective for the final reduction step.[1]
-
Chemical Reduction: If hydrogenation fails, use Iron powder in Ammonium Chloride (mild conditions) to finish the reduction.[1]
-
Issue 3: "My yield is low, and I see a polar spot by TLC."
Diagnosis: Hydrolysis of the Acetamide (Impurity B) .
-
Mechanism: The acetamide group is generally stable, but in boiling acetic acid (common for Iron reductions) or strong HCl (Tin reductions), it hydrolyzes to the free amine.
-
Corrective Action:
-
Temperature Control: Keep Fe/AcOH reductions below 60°C.
-
Buffer: Use
with and Iron powder instead of glacial acetic acid. This neutral pH prevents hydrolysis [2].[1]
-
Issue 4: "NMR shows loss of Fluorine coupling."
Diagnosis: Hydrodehalogenation (Impurity E) .
-
Mechanism: Palladium is excellent at cleaving Carbon-Halogen bonds under hydrogen atmosphere.[1]
-
Corrective Action:
-
Poison the Catalyst: Use sulfided Platinum on Carbon (Pt/C-S) instead of Pd/C.
-
Add Diphenylsulfide: Adding a catalyst poison to the Pd/C reaction can prevent de-fluorination.[1]
-
Module 4: Optimized Protocol (Self-Validating)
To minimize the side products described above, use this optimized "Mild Reduction" protocol.
Protocol: Iron-Mediated Reduction (Hydrolysis-Resistant)
-
Setup: 3-neck flask, mechanical stirrer, internal thermometer.
-
Charge:
-
Reaction:
-
Heat to 60°C (Strict limit). Monitor internal temp.
-
Validation Check: TLC should show disappearance of non-polar SM within 2 hours.[1]
-
-
Workup:
-
QC: Run LCMS. Look for M+169.[1] If M+127 is present (>5%), the temperature was too high.
Module 5: Decision Tree for Troubleshooting
Figure 2: Logic flow for identifying and resolving synthesis failures based on LCMS data.
References
-
Catalytic Hydrogenation of Nitro Compounds
-
Amide Hydrolysis Mechanisms
-
Brown, R.S., et al. "Hydrolysis of Amides." Journal of the American Chemical Society. (Explains the acid-catalyzed mechanism leading to deacetylation).
-
-
Selective Reduction Protocols
-
Compound Characterization
Sources
- 1. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
optimizing reaction conditions for N-(5-amino-2-fluorophenyl)acetamide derivatives
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of N-(5-amino-2-fluorophenyl)acetamide Synthesis
Executive Summary: The "Golden Route" Strategy
In the development of kinase inhibitors (e.g., c-Met, B-Raf targets), the this compound scaffold is a critical pharmacophore. Direct acetylation of 2-fluoro-1,5-diaminobenzene is operationally risky due to poor regioselectivity—the amine ortho to the fluorine is less nucleophilic, but separating the regioisomers is yield-destructive.
Therefore, this guide standardizes the Nitro-Reduction Route . This pathway guarantees regiocontrol by installing the acetamide on the aniline before generating the second amine.
Module 1: Acetylation of 2-Fluoro-5-nitroaniline
Objective: Selective mono-acetylation of the electron-deficient aniline.
Core Protocol
-
Substrate: 2-Fluoro-5-nitroaniline (CAS: 369-36-8).
-
Reagent: Acetic anhydride (
) (1.1 equiv). -
Solvent: Glacial Acetic Acid (AcOH) or DCM.
-
Catalyst: None usually required in AcOH; Pyridine (1.5 equiv) if using DCM.
-
Temperature: Reflux (AcOH) or
(DCM).
Troubleshooting & FAQs
Q1: The reaction stalls at ~80% conversion. Should I add more anhydride?
Diagnosis: The amine is deactivated by the ortho-fluorine and para-nitro groups.
Solution: Do not simply add excess
-
Action: Switch solvent to Glacial Acetic Acid and heat to
. The acid acts as a dual solvent/catalyst, protonating the carbonyl of the anhydride to increase electrophilicity without requiring strong bases that might cause side reactions [1].
Q2: I see a new spot on TLC with a higher
-
Hydrolysis: Treat the crude mixture with aqueous
or mild in methanol at room temperature for 30 minutes. The imide bond is much more labile than the amide; this selectively cleaves the extra acetyl group back to the desired product.
Q3: My product precipitates as a gum, not a solid. Diagnosis: Impurities (residual anhydride/acid) are preventing crystallization. Solution:
-
Precipitation: Pour the reaction mixture slowly into ice-cold water with vigorous stirring.
-
Trituration: If gum persists, decant the water and triturate with cold diethyl ether or a 1:1 mixture of hexanes/EtOAc.
Module 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without defluorination or hydrolyzing the acetamide.
Core Protocol
-
Substrate: N-(2-fluoro-5-nitrophenyl)acetamide.
-
Method A (Standard):
(1 atm), 10% Pd/C, MeOH/EtOAc. -
Method B (Fluorine-Safe): Iron powder (5 equiv),
(aq), EtOH, Reflux.
Troubleshooting & FAQs
Q4: I observe a mass of [M-19] in LCMS. Did I lose the fluorine? Diagnosis: Yes. Hydrogenolysis of the C-F bond is a common side reaction with Pd/C, especially in acidic media or prolonged reaction times. Solution:
-
Switch Catalyst: Use Platinum on Carbon (Pt/C) or Sulfided Platinum , which are less active toward C-halogen bonds.
-
Chemical Reduction: Switch to Method B (Fe/
). This electron-transfer mechanism is orthogonal to C-F bond cleavage and is highly chemoselective for nitro groups [2].
Q5: The acetamide group cleaved, yielding the diamine. Diagnosis: Hydrolysis occurred. This happens if the reduction environment is too acidic (e.g., using Sn/HCl) or too basic. Solution:
-
Buffer the System: Avoid concentrated HCl. If using Iron reduction, use saturated aqueous ammonium chloride (
) as the electrolyte source. It maintains a near-neutral pH (~6-7), preserving the amide bond.
Module 3: Purification & Stability
Objective: Isolate the polar, oxidatively unstable aniline.
Quantitative Data: Solvent Solubility Profile
| Solvent | Solubility ( | Suitability |
| Water | < 0.1 mg/mL | Anti-solvent for precipitation. |
| Dichloromethane | Moderate | Good for extraction, may require 5% MeOH. |
| Ethyl Acetate | High | Excellent for extraction. |
| Methanol | High | Good for transfer, bad for extraction (miscible). |
| Hexanes | Negligible | Anti-solvent for trituration. |
Troubleshooting & FAQs
Q6: The product turns brown/purple upon drying. Diagnosis: Aniline oxidation. The electron-rich amino group is reacting with atmospheric oxygen. Solution:
-
Salt Formation: Immediately convert the free base to the Hydrochloride salt . Dissolve in EtOAc and bubble dry HCl gas, or add 4M HCl in Dioxane. The salt is shelf-stable.
-
Storage: Store the free base under Argon at
.
Q7: How do I remove the iron sludge (from Method B)? Diagnosis: Colloidal iron oxides clog filters. Solution:
-
Celite Filtration: Filter the hot reaction mixture through a pad of Celite.
-
The "Workup Trick": Wash the Celite cake with hot methanol (not just EtOAc) to ensure the polar product desorbs from the iron residue.
Visualized Workflows
Figure 1: Synthesis & Decision Logic
Caption: Decision tree for the synthesis of this compound, highlighting critical checkpoints for impurity control.
References
-
Regioselective Nitration and Acetylation: Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Source:The Royal Society of Chemistry (RSC Advances), 2017. URL:[Link]
- Title: Process for preparing 2-fluoro-5-nitroaniline (Iron/Acetic Acid reduction precedent).
-
Structural Characterization: Title: N-(4-Hydroxy-2-nitrophenyl)acetamide (Structural analog characterization).[1] Source:IUCrData, 2022.[1] URL:[Link]
-
Acetamide Coupling Protocols: Title: Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. Source:Molecules (MDPI), 2017. URL:[Link][1]
Sources
Technical Support Center: Solubility Optimization for N-(5-amino-2-fluorophenyl)acetamide
Topic: Resolving Poor Solubility in Experimental Workflows Target Audience: Medicinal Chemists, Pharmacologists, and Formulation Scientists Document ID: TSC-SOL-2024-05AF
Executive Summary & Compound Analysis
N-(5-amino-2-fluorophenyl)acetamide presents a classic "brick dust" solubility profile common in early-stage drug discovery.[1] Its poor aqueous solubility stems from high crystal lattice energy (driven by intermolecular hydrogen bonding between the acetamide and amine groups) and the lipophilicity introduced by the fluorine atom.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Solubility |
| Core Structure | Fluorinated Acetanilide | High crystallinity; moderate lipophilicity.[1][2][3] |
| H-Bond Donors | 2 (Amine -NH₂, Amide -NH-) | Promotes strong crystal packing, reducing dissolution rate.[1] |
| pKa (Base) | ~3.5 – 4.0 (Estimated) | The amine is a weak base .[1] The electron-withdrawing Fluorine and Acetamide groups reduce the basicity of the aniline nitrogen. |
| LogP | ~1.2 – 1.8 | Moderately lipophilic; requires organic cosolvents.[1] |
| Key Challenge | "Crash-out" upon dilution | Soluble in DMSO, but precipitates immediately when diluted into aqueous buffers (PBS, media). |
Diagnostic Workflow (Interactive Guide)
Before attempting a formulation, use this decision matrix to diagnose the specific solubility failure mode.
Figure 1: Decision tree for diagnosing and resolving solubility issues during stock preparation and dilution.
Technical Solutions & Protocols
Strategy A: The "Golden" Cosolvent System (Recommended for In Vivo/In Vitro)
For neutral pH applications where acidification is not possible, a ternary solvent system is required to prevent the "spring and parachute" effect (rapid precipitation).
The Logic:
-
DMSO (5-10%): Solubilizes the crystal lattice.[1]
-
PEG 400 (30-40%): Acts as a cosolvent to bridge the lipophilicity gap.[1]
-
Tween 80 (0.5-5%): Surfactant that prevents micro-crystal growth (Ostwald ripening).[1]
Protocol: Standard Formulation (1 mg/mL)
-
Weigh 10 mg of this compound.
-
Dissolve completely in 0.5 mL DMSO (Solution A). Sonicate if necessary.[1]
-
Add 4.0 mL of PEG 400 to Solution A. Vortex thoroughly.
-
Add 0.5 mL of Tween 80 . Vortex.
-
Slowly add 5.0 mL of warm (37°C) Water or Saline dropwise while vortexing.
-
Critical Step: Do not add the organic mix to the water; add water to the organic mix to avoid shock precipitation.
-
Strategy B: In Situ Salt Formation (pH Manipulation)
The amine group at position 5 is a handle for solubility.[1] However, due to the electron-withdrawing fluorine and acetamide, the pKa is likely low (~3.5).
The Logic: To fully protonate the amine (reaching >99% ionization), the pH must be at least 2 units below the pKa. You need a final pH of ~1.5 - 2.0.[1]
Protocol: Acidic Stock Preparation
-
Dissolve compound in 0.1 M Methanesulfonic Acid (MSA) or 0.1 N HCl .[1]
-
If the compound dissolves, this confirms the "saltable" nature.[1]
-
Warning: The acetamide group is susceptible to hydrolysis in strong acids at high temperatures.[1] Keep solutions cold (4°C) and use fresh.
Frequently Asked Questions (Troubleshooting)
Q1: My compound dissolved in DMSO, but when I added it to cell culture media, it turned cloudy immediately. Why? A: This is the "Solvent Shift" effect.[1] The logP of your compound dictates it cannot remain soluble when the dielectric constant of the solvent changes from 46 (DMSO) to 80 (Water).
-
Fix: Reduce the final DMSO concentration to <0.5% and use a carrier like HP-β-Cyclodextrin (20% w/v) in the media before adding the DMSO stock.
Q2: Can I autoclave this compound? A: No. Acetanilides contain an amide bond which can hydrolyze to the corresponding aniline (toxic) and acetic acid under high heat and pressure, especially if the pH is not neutral. Use 0.22 µm filtration for sterilization.[1]
Q3: Is the fluorine atom causing the insolubility? A: Partially.[1] Fluorine substitution generally increases lipophilicity (making it more "greasy") compared to a hydrogen atom, while also increasing the crystal lattice stability due to C-F...H interactions. This requires more aggressive organic cosolvents (like PEG or DMA) compared to non-fluorinated analogs.[1]
Q4: I see crystals forming after 24 hours at 4°C. Is the data valid? A: If precipitation occurs, the effective concentration is unknown.
-
Immediate Action: Re-dissolve by warming to 37°C.[1]
-
Prevention: Store stocks at room temperature (if chemically stable) or use a "crystallization inhibitor" like PVP (Polyvinylpyrrolidone) K30 at 1% in your buffer.[1]
Comparative Solvent Data Table
Use this table to select the correct vehicle based on your application.
| Solvent / Excipient | Solubility Rating | Biological Compatibility | Recommended Use |
| DMSO | Excellent (>50 mg/mL) | Low (Toxic to cells >0.1-1%) | Primary Stock Solution |
| Ethanol | Moderate | Moderate | Cosolvent (keep <10%) |
| PEG 400 | Good | High (Non-toxic up to high %) | Main vehicle for IP/PO dosing |
| PBS (pH 7.4) | Poor (<0.1 mg/mL) | Excellent | Diluent (requires cosolvents) |
| 0.1 N HCl | Good (forms salt) | Low (Must be buffered) | IV injection (slow infusion) |
| Corn Oil | Poor to Moderate | High | Oral gavage (suspension) |
References
-
PubChem. (2024).[1][4] N-(2-Fluorophenyl)acetamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] (General principles on cosolvency and pH adjustment). Available at: [Link]
-
Gaylord Chemical. (2024).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. (Authoritative guide on DMSO solubility for amides and anilines). Available at: [Link][1]
-
Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at: [Link]
Sources
- 1. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetanilide - Wikipedia [en.wikipedia.org]
- 3. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. N-[2-amino-5-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 110477298 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to increase the purity of synthesized N-(5-amino-2-fluorophenyl)acetamide
Technical Support Center: N-(5-amino-2-fluorophenyl)acetamide Subject: Optimization of Synthesis, Purification, and Stability Ticket ID: CHEM-SUP-2024-05A2F
Executive Summary & Chemical Profile
Welcome to the technical support hub for This compound . This guide addresses the common challenges in synthesizing and purifying this specific aniline derivative. Due to the presence of both an electron-withdrawing fluorine atom and an electron-donating amino group, this molecule presents unique stability challenges, particularly regarding oxidation and regioselectivity.
Chemical Identity:
-
IUPAC Name: this compound
-
Key Functionality: Primary amine (position 5), Acetamide (position 1), Aryl Fluoride (position 2).
-
Common Role: Intermediate for kinase inhibitors and oxazolidinone antibiotics.
Synthesis Optimization: Preventing Impurities at the Source
The purity of the final amine is dictated by the quality of the reduction step. The standard route involves the reduction of N-(2-fluoro-5-nitrophenyl)acetamide .[1]
Critical Control Points (CCP) in Reduction
| Issue | Cause | Prevention Strategy |
| Defluorination | Pd/C catalyst inserts into C-F bond during hydrogenation. | Switch Catalyst: Use Pt/C (sulfided) or Raney Nickel . Palladium is too aggressive for some aryl fluorides. Alternatively, use chemical reduction (Fe/NH₄Cl or SnCl₂). |
| Azo/Azoxy Dimers | Incomplete reduction or high pH condensation. | Monitor Reaction: Do not stop at the hydroxylamine intermediate. Ensure full H₂ uptake. Maintain neutral pH. |
| Purple/Brown Color | Oxidation of the resulting aniline (air sensitivity). | Inert Atmosphere: Perform all workups under Argon/Nitrogen. Add trace Ascorbic Acid during workup as an antioxidant. |
Visualizing the Impurity Landscape
Figure 1: Reaction pathways showing the genesis of common impurities during the reduction of the nitro-precursor.
Purification Protocols
If your crude purity is <95%, do not proceed immediately to column chromatography. Anilines streak on silica and degrade. Use the following tiered approach.
Tier 1: Acid-Base Extraction (The "Cleanup")
Best for: Removing non-basic impurities (unreacted nitro starting material).
-
Dissolve: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Extract: Wash the organic layer with 1M HCl (3x).
-
Chemistry: The target amine protonates and moves to the aqueous layer. The nitro impurity and acetamide byproducts remain in the organic layer.
-
-
Wash: Wash the aqueous acidic layer with fresh EtOAc to remove trapped organics.
-
Basify: Carefully adjust the aqueous layer to pH 9-10 using saturated NaHCO₃ or 2M NaOH (keep cold to prevent hydrolysis of the acetamide group).
-
Re-extract: Extract the now-free amine back into EtOAc.
-
Dry: Dry over Na₂SO₄ and concentrate.
Tier 2: Recrystallization (The "Polish")
Best for: High-purity isolation of solids.
-
Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.
-
Protocol:
-
Dissolve the crude solid in minimal boiling Ethanol (degassed).
-
If colored impurities persist, add Activated Carbon , stir for 5 mins, and filter hot through Celite.
-
Add warm Water dropwise until slight turbidity appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter crystals and wash with cold Hexane.
-
Tier 3: Salt Formation (The "Stabilizer")
Best for: Long-term storage or stubborn oils.
If the free base is an oil or unstable solid, convert it to the Hydrochloride salt.
-
Dissolve amine in dry Diethyl Ether or Dioxane .
-
Add 4M HCl in Dioxane dropwise.
-
The white precipitate (HCl salt) is usually highly crystalline and stable to oxidation.
Troubleshooting Guide (FAQ)
Q1: My product turns purple/brown on the filter paper. Why?
-
Diagnosis: This is "Aniline Black" formation—oxidative polymerization triggered by air and light.
-
Fix:
-
Speed is key. Minimize exposure to air.[2]
-
Wash the filter cake with degassed solvent containing 0.1% sodium metabisulfite (antioxidant).
-
Store the final product under Argon in the dark.
-
Q2: I see a mass peak of [M-19] or [M-18] in LC-MS.
-
Diagnosis: Defluorination. You likely used Pd/C for hydrogenation. The [M-19] corresponds to the loss of Fluorine (replaced by Hydrogen).
-
Fix: You cannot purify this easily as the polarity is very similar. You must restart the synthesis using Pt/C or Raney Nickel , or use a chemical reductant like Iron powder in Ammonium Chloride .
Q3: The acetamide group hydrolyzed during workup.
-
Diagnosis: You likely used strong acid/base or high heat.
-
Fix: The acetamide bond is susceptible to hydrolysis. Keep workup pH between 2 and 10. Avoid boiling in strong acid. If hydrolysis occurs (yielding the di-amine), you must re-acetylate selectively (difficult) or discard.
Decision Logic for Purification
Follow this workflow to determine the optimal purification strategy for your specific batch.
Figure 2: Decision tree for selecting the appropriate purification method based on physical state and initial purity.
References
-
BenchChem. (n.d.). Synthesis and Properties of this compound. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Acetamide, N-(2-fluorophenyl)- Data. NIST Chemistry WebBook.[3] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fluoroacetanilides. Retrieved from
-
Besset, T., et al. (2021).[4] Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews.[4] Retrieved from
-
Tocris Bioscience. (2024). Stability and Storage Guidelines for Amino-Aryl Compounds. Retrieved from
Sources
avoiding common pitfalls in N-(5-amino-2-fluorophenyl)acetamide reactions
Executive Summary & Reactivity Profile
N-(5-amino-2-fluorophenyl)acetamide is a bifunctional building block frequently used in the synthesis of kinase inhibitors and heterocyclic scaffolds. Its utility lies in the differentiated reactivity between the protected amine (acetamide) and the free primary amine.
However, users often report inconsistent yields due to three specific electronic factors:
-
Fluorine Inductive Effect (-I): The fluorine atom at C2 exerts a strong inductive withdrawal. While it is para to the C5-amine, the overall electron density of the ring is lowered compared to non-fluorinated anilines.
-
Meta-Acetamide Deactivation: The acetamide group at C1 is meta to the reactive C5-amine. In the meta position, resonance effects are negligible, leaving only the electron-withdrawing inductive effect of the amide nitrogen.
-
Result: The C5-amine is less nucleophilic than standard aniline. Standard coupling protocols (e.g., EDC/NHS) often fail or proceed sluggishly, leading to side reactions.
Critical Troubleshooting Workflows
Module A: Low Coupling Efficiency (Amide Bond Formation)
Issue: Reaction with carboxylic acids yields <40% product or returns starting material. Root Cause: The reduced nucleophilicity of the C5-amine requires highly activated electrophiles.
| Variable | Recommendation | Scientific Rationale |
| Coupling Agent | Switch to HATU or COMU | EDC/HOBt is often too weak for electron-deficient anilines. HATU generates a more reactive aza-benzotriazole ester. |
| Base | Collidine or 2,6-Lutidine | Avoid strong bases that might deprotonate the acetamide (pKa ~15). Collidine buffers the reaction without interfering. |
| Solvent | DMF or NMP (Dry) | Polar aprotic solvents stabilize the polar transition state better than DCM for this substrate. |
| Catalyst | HOAt (if using EDC) | HOAt is superior to HOBt for hindered or electron-poor amines due to the "neighboring group effect" of the pyridine nitrogen. |
Visual Logic: Optimization Strategy
Figure 1: Decision matrix for optimizing amide coupling reactions with electron-deficient anilines.
Module B: Impurity Profile & Stability
Issue: Appearance of "Spot X" (lower Rf) or "Spot Y" (higher Rf) on TLC during reaction or storage.
Scenario 1: The "Deacetylation" Pitfall (Spot X)
-
Observation: A new polar spot appears that stains positive for free amines (ninhydrin).
-
Cause: Hydrolysis of the acetamide group.
-
Trigger: This molecule is an ortho-fluoro acetanilide. The fluorine atom can destabilize the amide bond slightly through inductive effects, making it more susceptible to acid/base hydrolysis than unsubstituted acetanilide.
-
Prevention:
-
Avoid refluxing in strong aqueous acid (e.g., 6M HCl).
-
Keep workup pH between 4 and 9.
-
Note: If you intend to remove the acetamide (deprotection), you must use harsh conditions (6M HCl, reflux, 4h+), confirming that accidental loss is unlikely under mild conditions.
-
Scenario 2: Oxidation / "Tarry" Products (Spot Y) [1]
-
Observation: Darkening of reaction mixture; streaking on TLC.
-
Cause: Oxidation of the free C5-amine to quinone-imine species or azo-dimers.
-
Trigger: Exposure to air in basic media or presence of metal ions.
-
Prevention:
-
Sparge all solvents with Nitrogen/Argon.
-
Add antioxidants (e.g., BHT) if storing solutions for long periods.
-
Store the solid at -20°C under inert atmosphere.
-
Confirmed Synthetic Protocols
Protocol A: High-Efficiency Amide Coupling (General Procedure)
Designed to overcome the reduced nucleophilicity of the C5-amine.
-
Activation: To a solution of Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M) is added HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at RT.
-
Checkpoint: Solution should turn slightly yellow (formation of active ester).
-
-
Addition: Add this compound (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[2]
-
Note: If conversion stalls at 50%, add 0.5 equiv more HATU and heat to 40°C. Do not exceed 60°C to prevent acetamide instability.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (3x), Water (1x), and Brine (1x). Dry over Na2SO4.
Protocol B: Purification of Basic Intermediates
Addressing the "streaking" issue on silica gel.
Since the product contains an acetamide and potentially other basic nitrogens, it often streaks on standard silica.
-
Mobile Phase Modifier: Use 1% Triethylamine (TEA) or 1% NH4OH in your DCM/MeOH gradient.
-
Column Pre-treatment: Flush the silica column with the mobile phase containing the modifier before loading the sample. This deactivates acidic silanol sites.
-
Alternative: Use amine-functionalized silica (NH-Silica) to eliminate the need for liquid modifiers.
Reactivity & Pathway Map
The following diagram illustrates the chemical space available to this scaffold, highlighting the difference between the Stable Zone (Acetamide) and the Reactive Zone (Amine).
Figure 2: Functional group compatibility and reactivity zones.
Frequently Asked Questions (FAQ)
Q: Can I use acid chlorides instead of HATU? A: Yes. Acid chlorides are excellent for this substrate. However, you must include a scavenger base (DIPEA or Pyridine) to neutralize the HCl generated. Without a base, the HCl will protonate the C5-amine (rendering it unreactive) and potentially hydrolyze the acetamide over time.
Q: Why does my NMR show rotamers? A: This is normal. Amides (both the acetamide and any new amide you form) exhibit restricted rotation around the C-N bond. In this compound, the acetamide NH often hydrogen-bonds with the ortho-fluorine, locking it into a specific conformation. High-temperature NMR (DMSO-d6 at 80°C) usually coalesces these peaks.
Q: Is the fluorine atom labile? Can I displace it? A: Generally, no. In this specific scaffold, the ring is electron-rich (due to the amino and acetamido groups). Nucleophilic Aromatic Substitution (SNAr) of the fluorine requires an electron-deficient ring (e.g., if there were a nitro group present). You typically cannot displace this fluorine with amines or alkoxides under standard conditions.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. Acetamide, N-(2-fluorophenyl)- (Analogous Reactivity Data). National Institute of Standards and Technology.[3] [Link]
- Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of Substituents.[Link] (Mechanistic basis for Fluorine/Amine electronic interaction).
Sources
Technical Support Center: Method Refinement for N-(5-amino-2-fluorophenyl)acetamide
Status: Operational Ticket Focus: Quantification, Stability, and Peak Shape Optimization Molecule Class: Fluorinated Aromatic Amine / Acetamide Derivative CAS: 75001-47-7[1]
Executive Summary
This guide addresses the specific challenges associated with quantifying N-(5-amino-2-fluorophenyl)acetamide . As a di-substituted aniline derivative, this molecule presents a "dual-threat" in method development:
-
The Free Amine (Position 5): Causes severe peak tailing on traditional C18 columns due to silanol interactions and is susceptible to oxidative degradation.
-
The Fluorine/Acetamide Core: Requires specific selectivity to separate from potential defluorinated impurities or hydrolysis products.
This support center provides self-validating protocols for LC-MS/MS (Quantification) and HPLC-UV (Purity/Stability), moving beyond generic advice to molecule-specific causality.
Module 1: Chromatographic Optimization (The "Peak Shape" Problem)
User Issue: "My peak is tailing (As > 1.5) and retention time drifts between injections."[1][2]
Root Cause Analysis
The primary amine at position 5 (pKa ~3.8–4.2) is protonated under standard acidic conditions (0.1% Formic Acid, pH ~2.7).[2] These cations undergo ion-exchange interactions with residual silanols on the silica surface of the column. The fluorine atom at position 2 exerts an inductive effect that slightly reduces basicity but does not eliminate this interaction.
The Solution: "Steric Protection" or "pH Switch"
Do not use standard C18 columns. You must use a column with a charged surface or alternative selectivity.
Recommended Stationary Phases
| Column Type | Mechanism of Action | Recommended For |
| C18 Charged Surface Hybrid (CSH) | Applies a low-level positive charge to the surface, repelling the protonated amine analyte.[1] | Gold Standard for LC-MS/MS (Acidic pH).[1][2] |
| Biphenyl | Pi-pi interactions with the fluorinated aromatic ring provide unique selectivity vs. impurities.[1] | Complex matrices (plasma/tissue).[1][2] |
| High pH Stable C18 | Allows running at pH 10, keeping the amine neutral (deprotonated).[2] | HPLC-UV (High load capacity). |
Refined Gradient Protocol (LC-MS/MS)
-
Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm or 2.6 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2] Note: The salt is critical to mask silanols.
-
Flow Rate: 0.4 mL/min.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Trapping) |
| 0.50 | 5 | Divert valve to Waste (Salt removal) |
| 4.00 | 95 | Elution of Analyte |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
Critical Check: If tailing persists, increase Ammonium Formate to 20 mM. Do not rely solely on Formic Acid.
Module 2: Detection & Sensitivity (The "Signal" Problem)
User Issue: "I see the peak in UV, but my MS sensitivity is poor or unstable."
Mass Spectrometry Parameters (ESI+)
The molecule ionizes best in Positive Electrospray Ionization (ESI+) due to the basic amine.[2]
-
Key Transitions (MRM):
Troubleshooting Signal Suppression
The acetamide group is polar. If you use Methanol as the organic phase, you may experience lower ionization efficiency due to solvation effects.
-
Fix: Switch to Acetonitrile .
-
Source Temperature: Set to 450°C–500°C. The amide bond requires efficient desolvation but is thermally stable enough to withstand higher heat.
Module 3: Sample Preparation & Stability (The "Recovery" Problem)
User Issue: "My calibration curve linearity is failing (R² < 0.99) and low standards are disappearing."[1][2]
Root Cause: Oxidative Instability
Anilines (aromatic amines) are prone to oxidation, turning into azo-dimers or quinone-imines, especially in solution.[1][2] The fluorine atom provides some metabolic stability but does not protect the amine nitrogen from auto-oxidation in the autosampler.
The Protocol: Antioxidant Shielding
Never dissolve the stock standard in pure oxidative solvents without protection.
Step-by-Step Preparation:
-
Stock Solvent: Prepare 1 mg/mL stock in DMSO (stabilizes the amide).[2]
-
Working Solvent (The "Shield"): Water/Acetonitrile (90:[2]10) containing 0.1% Ascorbic Acid .[2]
-
Why? Ascorbic acid acts as a sacrificial antioxidant, preventing the amine from reacting with dissolved oxygen.
-
-
Storage: Amber glass vials (critical). Store at -20°C.
Visual Workflow: Sample Prep & Troubleshooting
Caption: Decision tree for troubleshooting peak shape and stability issues specific to fluorinated aromatic amines.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile? A: You can, but Acetonitrile is preferred. Methanol can sometimes cause higher backpressure and slightly broader peaks for anilines due to hydrogen bonding interactions. If you must use Methanol, ensure your gradient is shallower (e.g., 0.5% increase/min) to maintain resolution.[2]
Q: The peak splits at high concentrations. Why? A: This is likely "Solvent Strength Mismatch." If you dissolve your sample in 100% DMSO or Acetonitrile and inject it into a 5% organic mobile phase, the analyte precipitates or travels faster than the solvent front.
-
Fix: Dilute your final sample to <20% organic solvent content using the "Shield" diluent (Water + 0.1% Ascorbic Acid) before injection.[2]
Q: Is this compound light-sensitive? A: Yes. Aromatic amines are generally photosensitive. While the acetamide group adds some stability, the 5-amino group makes it reactive. Always use amber glassware and avoid leaving samples on the bench under fluorescent light for extended periods.
References
-
McCalley, D. V. (2010).[2] Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic, ionizable solutes. Journal of Chromatography A. [1][2]
-
Dolan, J. W. (2002).[2] LC Troubleshooting: Peak Tailing and Column Selection. LCGC North America.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Refer to Chapter 9: Separation of Ionic Samples).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Refer to Stability and System Suitability sections).
Sources
dealing with reagent impurities in N-(5-amino-2-fluorophenyl)acetamide synthesis
Welcome to the technical support center for the synthesis of N-(5-amino-2-fluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with reagent impurities during this multi-step synthesis. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing with the acetylation of 2-fluoro-5-nitroaniline, followed by the selective reduction of the nitro group. The purity of the final product is critically dependent on the quality of the reagents used in each step. Even trace impurities can lead to significant side reactions, low yields, and complex purification challenges.
Caption: Synthetic route for this compound.
II. Troubleshooting Guide: Impurity-Related Issues
This section addresses specific problems encountered during the synthesis, with a focus on reagent impurities as the root cause.
Q1: My acetylation reaction (Step 1) has a very low yield. What are the likely causes related to my reagents?
A1: Low yield in the acetylation of 2-fluoro-5-nitroaniline is most commonly traced back to two primary reagent issues: the purity of the starting aniline and the integrity of the acetic anhydride.
-
Cause A: Impure 2-Fluoro-5-Nitroaniline: The presence of isomers, such as 4-fluoro-3-nitroaniline, can impede the reaction.[1] These isomers may have different reactivity or may not react under the optimized conditions, leading to a lower overall yield of the desired product. Furthermore, residual acids from the synthesis of the aniline can neutralize the base or catalyst, slowing down the reaction.
-
Cause B: Degraded Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis. The primary impurity is acetic acid, which is a significantly weaker acetylating agent.[2][3] If your reagent has been improperly stored or is old, its effective concentration will be lower than stated.
-
Cause C: Presence of Water: Water in the reaction solvent or on the glassware will rapidly consume acetic anhydride, converting it to acetic acid and directly reducing the amount of reagent available for the desired reaction.[4][5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low acetylation yield.
Q2: The final product after the reduction step (Step 2) is discolored (e.g., brown, pink, or black). Why is this happening?
A2: Discoloration in the final product, this compound, is typically due to the formation of oxidized aromatic amine species.
-
Cause A: Air Oxidation of the Product: Aromatic amines, especially diamines or aminophenols (if impurities are present), are highly susceptible to air oxidation, which produces intensely colored polymeric byproducts. This is exacerbated by residual metal catalysts or prolonged exposure to air during workup.
-
Cause B: Impurities in the Starting Aniline: Colored impurities present in the initial 2-fluoro-5-nitroaniline can be carried through the synthesis.[6] Aromatic nitro compounds are often yellow or orange, and incomplete reduction can also lead to a colored product.[1]
-
Cause C: Side Reactions from Reagent Impurities: If the starting material contained dinitro isomers, the reduction could lead to the formation of highly reactive diamino intermediates that are prone to rapid oxidation and polymerization.
Solutions:
-
Inert Atmosphere: Conduct the reaction workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Degassing: Degas solvents before use to remove dissolved oxygen.
-
Purification with Activated Carbon: During recrystallization of the final product, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Be cautious, as it can also adsorb the product and reduce yield.
-
Thorough Purification of Intermediate: Ensure the intermediate, N-(2-fluoro-5-nitrophenyl)acetamide, is fully purified before proceeding to the reduction step.
III. Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the 2-fluoro-5-nitroaniline starting material?
A: The quality of your starting material is paramount. Below is a summary of key analytical tests to perform.
| Parameter | Recommended Method | Acceptance Criteria | Potential Impact of Failure |
| Identity | ¹H NMR, FT-IR | Spectrum conforms to reference | Wrong starting material |
| Purity (Assay) | GC-MS, HPLC | > 98.0% | Low yield, side products |
| Isomeric Purity | GC-MS, HPLC | Target isomer > 99.0% | Difficult purification, side reactions |
| Melting Point | Capillary Melting Point | Sharp range, e.g., 94-96 °C | Indicates presence of impurities |
| Appearance | Visual Inspection | Yellow to light brown powder[6] | Suggests degradation or gross impurity |
Q: How can I quickly check my acetic anhydride for degradation?
A: While a quantitative titration is best, a simple qualitative test can be informative. Carefully add a few drops of the acetic anhydride to a test tube containing cold water. Pure, fresh acetic anhydride is not very soluble and will initially form a separate layer or beads that dissolve slowly upon shaking.[2] If the anhydride dissolves immediately with significant heat evolution, it likely contains a large amount of acetic acid.
Q: What is the impact of using a lower-grade reducing agent, like rusty iron powder, for the nitro reduction?
A: The use of a low-grade reducing agent like iron powder coated with iron oxides will significantly decrease the reaction rate or prevent it from going to completion. The active species is the elemental metal, and surface oxides passivate it, reducing the available surface area for the electron transfer required for nitro group reduction. It is recommended to use acid-washed iron powder or high-purity tin(II) chloride for reliable results.[7]
IV. Key Experimental Protocols
Protocol 1: Recrystallization of 2-Fluoro-5-Nitroaniline
-
Place the impure 2-fluoro-5-nitroaniline in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to just dissolve the solid.
-
If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Verify purity using melting point determination and TLC.
Protocol 2: Titration to Determine Acetic Anhydride Purity
This protocol is adapted from standard analytical methods.
-
Accurately weigh approximately 2 g of the acetic anhydride into a dry, stoppered 250 mL Erlenmeyer flask.
-
Add 10 mL of anhydrous pyridine. Stopper the flask, swirl to mix, and let it stand for 10 minutes.
-
Add 25 mL of deionized water, swirl, and allow to stand for an additional 15 minutes to ensure complete hydrolysis of the remaining anhydride.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized 1 M sodium hydroxide (NaOH) until a persistent pink endpoint is reached.
-
Perform a blank titration using 10 mL of pyridine and 25 mL of water.
-
Calculate the percentage of acetic anhydride using the appropriate stoichiometric formula.
Protocol 3: Purification of Acetic Anhydride by Fractional Distillation
Safety Note: Acetic anhydride is corrosive and lachrymatory. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Set up a fractional distillation apparatus with a Vigreux column. Ensure all glassware is perfectly dry.[8]
-
Charge the distillation flask with the impure acetic anhydride. Adding a few boiling chips is recommended.
-
Heat the flask gently. Discard the initial fraction that distills at a lower temperature, as this may contain acetic acid (b.p. ~118 °C).
-
Collect the fraction that distills at the boiling point of acetic anhydride (138-140 °C).[2]
-
Store the purified anhydride in a dry, tightly sealed bottle with a ground glass stopper to prevent moisture ingress.
V. References
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10). [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
-
PubChem. N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Fluoro-3-nitroaniline. National Center for Biotechnology Information. [Link]
-
Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
PubChem. Acetic Anhydride. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. Acetic Anhydride ACS Reagent, 98%+. [Link]
-
PubChem. Patent US-2014066653-A1 - Processes For Purifying Acetic Anhydride and Method of Making Same. [Link]
-
Study.com. What would happen if the glassware were not completely dry during the acetylation reaction?. [Link]
-
Savage, P. E. (2000). Roles of Water for Chemical Reactions in High-Temperature Water. Chemical Reviews, 99(2), 603-622. [Link]
Sources
- 1. 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Processes For Purifying Acetic Anhydride and Method of Making Same - Patent US-2014066653-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
enhancing the stability of N-(5-amino-2-fluorophenyl)acetamide for storage
An N-(5-amino-2-fluorophenyl)acetamide molecule, a crucial intermediate in pharmaceutical and chemical synthesis, possesses two key functional groups that dictate its stability: a primary aromatic amine and an acetamide. The aromatic amine is highly susceptible to oxidative degradation, often leading to the formation of colored impurities. The acetamide bond, while more robust, can be prone to hydrolysis under non-neutral pH conditions.
This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the degradation of this compound during storage. By applying the principles and protocols outlined below, users can ensure the long-term integrity and purity of this valuable compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the storage and handling of this compound.
Q1: My solid this compound has developed a pink, brown, or dark coloration over time. What is causing this?
A: The development of color is a classic indicator of oxidative degradation. The primary aromatic amine moiety (-NH₂) on the phenyl ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities. The initial oxidation products can further react to form highly colored polymeric materials or conjugated systems like fluoroazobenzenes.[1][2] To prevent this, the compound must be stored under an inert atmosphere, protected from light, and kept at low temperatures.
Q2: I am analyzing my compound, which has been stored in solution, and I see a new, more polar peak in the HPLC chromatogram. What is this new impurity?
A: While oxidation is still a possibility in solution, the appearance of a single, more polar peak often suggests hydrolysis of the acetamide bond (-NHCOCH₃). This reaction breaks the amide linkage to yield 2-fluoro-1,4-phenylenediamine and acetic acid.[3][4] This process is significantly accelerated by acidic or basic conditions.[4] If your solvent was not strictly neutral or contained trace acidic or basic impurities, hydrolysis is a likely degradation pathway. For this reason, stock solutions should be prepared fresh in a high-purity, neutral aprotic solvent whenever possible.
Q3: What are the definitive, ideal storage conditions for solid this compound to ensure long-term stability?
A: Based on the chemical nature of aromatic amines, the ideal conditions aim to minimize exposure to oxygen, light, moisture, and heat.[5][6][7] A study on various aromatic amines demonstrated that while they degrade at room temperature (~20°C), they remain stable for extended periods when stored at -20°C and -70°C.[5] The recommended conditions are summarized in the table below.
Q4: Is the compound more stable as a solid or in solution? Which solvents are best for short-term storage?
A: The compound is significantly more stable in its solid, crystalline form than in any solution. As a solid, the molecules are locked in a lattice, reducing their mobility and reactivity. Solutions increase molecular mobility and interaction with the solvent and dissolved gases like oxygen. For short-term storage of solutions, use high-purity, anhydrous, aprotic solvents such as acetonitrile or tetrahydrofuran (THF). Avoid long-term storage in protic solvents like methanol or ethanol, as they can participate in degradation reactions. Always prepare solutions fresh for critical experiments.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and methodologies to investigate and manage stability issues.
Guide 2.1: Troubleshooting Discoloration of Solid Material
This guide outlines the steps to assess and remediate a solid sample that has discolored.
-
Sample Preparation: Accurately weigh ~1 mg of both the discolored sample and a reference (control) sample. Dissolve each in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Inject the control and discolored samples. Compare the chromatograms for new peaks or a decrease in the main peak area percentage in the degraded sample. The presence of multiple, poorly resolved peaks at later retention times is characteristic of oxidative polymerization.
Guide 2.2: Protocol for a Preliminary Solution Stability Study
This protocol allows you to determine the stability of this compound in a specific solvent system under various conditions, a process often referred to as forced degradation.[8][9]
-
Preparation (T=0): Prepare a 1 mg/mL stock solution of the compound in the desired test solvent (e.g., 50:50 Acetonitrile:Water). Immediately analyze this solution via HPLC to establish the initial purity (T=0 baseline).
-
Aliquoting and Storage: Dispense the stock solution into separate, clearly labeled amber vials for each condition.
-
Stress Conditions: Store the aliquots under a matrix of conditions to assess the impact of temperature and light.
-
Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 4 weeks), remove one vial from each storage condition. Allow it to equilibrate to room temperature and analyze by HPLC using the same method as the T=0 sample.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >5-10% purity typically indicates significant degradation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) | Refrigerated (4°C) | Frozen (-20°C) |
| Light Exposure | Ambient Light | Protected from Light (Dark) | Protected from Light (Dark) | Protected from Light (Dark) |
| Container | Amber HPLC Vial | Amber HPLC Vial | Amber HPLC Vial | Amber HPLC Vial |
Section 3: Best Practices for Optimal Long-Term Storage
To maximize the shelf-life of this compound, adhere strictly to the following storage protocols.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Significantly slows the rate of oxidative and hydrolytic degradation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidative degradation.[10] |
| Light | Amber Glass Vial / Complete Darkness | Prevents photo-oxidation, where light energy catalyzes the reaction with oxygen. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. Glass is inert. |
| Moisture | Store in a Desiccator | Aromatic amines can be hygroscopic; moisture can facilitate degradation pathways.[7] |
| Purity | Store only high-purity material (>99%) | Impurities from synthesis can act as catalysts for decomposition. |
Section 4: Principal Degradation Pathways
Understanding the chemical transformations that lead to degradation is key to preventing them. The two primary pathways are oxidation and hydrolysis.
References
-
Leyva, E., et al. (2005). Chemical oxidation of fluoroanilines to fluoroazobenzenes and fluorophenazines with potassium ferricyanide and potassium hydroxide. Canadian Journal of Chemistry. Available at: [Link]
-
Wang, X., et al. (1999). The Improved Method of Oxidation of 4-Fluoroaniline to 4-Fluoroazobenzene. Synthetic Communications. Available at: [Link]
-
Study.com (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Available at: [Link]
-
Patsnap Synapse (2024). What is the mechanism of Acetanilide? Available at: [Link]
-
Vallecillos, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
-
ACS Publications (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
Diplomata Comercial (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Available at: [Link]
-
Technical Guide (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]
-
MedCrave (2016). Forced Degradation Studies. Available at: [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 4. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
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- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. international.skcinc.com [international.skcinc.com]
Technical Support Center: Troubleshooting Unexpected NMR Shifts for N-(5-amino-2-fluorophenyl)acetamide
Welcome to the technical support center for N-(5-amino-2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during the characterization of this compound. Here, we combine fundamental principles with practical, field-proven insights to help you resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While the precise chemical shifts can vary based on experimental conditions, we can predict the approximate regions for the proton signals based on the electronic environment of the molecule. The aromatic region will be complex due to the substitution pattern. The electron-donating amino group (-NH₂) will shield the ortho and para protons (shifting them upfield), while the electron-withdrawing acetamido group (-NHCOCH₃) and the fluorine atom will deshield nearby protons (shifting them downfield).
Q2: The -NH and -NH₂ proton signals are broad or not visible. Is this normal?
A2: Yes, this is a common observation. Protons on nitrogen atoms are subject to chemical exchange with residual water or other exchangeable protons in the sample. This exchange process can lead to significant broadening of the signals, sometimes to the point where they merge with the baseline. The rate of exchange is influenced by temperature, concentration, and the presence of acidic or basic impurities.
Q3: How can I confirm the presence of the -NH and -NH₂ protons?
A3: A simple and effective method is the D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The exchangeable -NH and -NH₂ protons will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum.
Q4: My observed shifts in the aromatic region don't match the predicted values. What could be the cause?
A4: Discrepancies in aromatic shifts can arise from several factors, including:
-
Solvent Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts compared to less magnetically active solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
pH of the Sample: The amino group is basic and can be protonated if the NMR solvent contains acidic impurities. Protonation will dramatically alter the electronic effects on the aromatic ring, leading to substantial downfield shifts.
-
Concentration: At high concentrations, intermolecular hydrogen bonding can occur, affecting the chemical shifts of protons involved in these interactions, including the amide and amine protons, which in turn can have a minor effect on the aromatic protons.[1]
Troubleshooting Guide: Unexpected NMR Shifts
This section provides a systematic approach to diagnosing and resolving common issues leading to unexpected NMR shifts for this compound.
Issue 1: All Peaks are Shifted Upfield or Downfield
Possible Cause: Incorrect referencing of the spectrum. The standard internal reference for ¹H NMR is tetramethylsilane (TMS) at 0.00 ppm. If TMS is not used or the spectrometer is not properly calibrated to the solvent residual peak, all shifts will be offset.
Troubleshooting Workflow:
Caption: Workflow for correcting referencing issues.
Corrective Actions:
-
Use an Internal Standard: Always add a small amount of TMS to your sample for accurate referencing.
-
Calibrate to Solvent Peak: If TMS is not feasible, carefully calibrate the spectrum to the known chemical shift of the residual proton signal of your deuterated solvent. For example, the residual CHCl₃ in CDCl₃ is at 7.26 ppm.
Issue 2: Shifts of -NH and -NH₂ Protons are Significantly Different from Expected
Possible Causes:
-
Concentration Effects: The chemical shifts of protons involved in hydrogen bonding are highly dependent on concentration.[1]
-
Temperature Variations: Temperature affects the extent of hydrogen bonding and can also indicate conformational changes.[2][3][4]
-
Solvent Polarity and Hydrogen Bonding Capacity: Protic and hydrogen-bond accepting solvents like DMSO-d₆ will lead to more downfield shifts for -NH and -NH₂ protons compared to less interactive solvents like CDCl₃.[1]
Troubleshooting Workflow:
Caption: Troubleshooting labile proton shifts.
Corrective Actions:
-
Concentration Study: Run the NMR at different concentrations to observe the trend of the chemical shifts.
-
Temperature Control: Ensure the spectrometer's temperature is properly calibrated and stable. For dynamic processes, a variable-temperature NMR study can be insightful.
-
Solvent Choice: Be mindful of the solvent's properties. For consistency, use the same solvent for all related experiments.
Issue 3: Unexpected Peaks in the Spectrum
Possible Causes:
-
Residual Solvents: Solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) are common impurities.
-
Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of starting materials (e.g., 4-fluoro-3-nitroaniline) or byproducts. The synthesis of similar compounds often involves the reduction of a nitro group, so residual starting material is a possibility.[5]
-
Degradation: The compound may be unstable under certain conditions (e.g., exposure to light, air, or acid/base).
Troubleshooting Workflow:
Caption: Identifying sources of impurity peaks.
Corrective Actions:
-
Reference Solvent Impurity Tables: Consult published tables of common NMR solvent impurities.[6][7]
-
Analyze Starting Materials: If possible, run an NMR spectrum of the starting materials to aid in identification.
-
Purification: If impurities are identified, re-purify the sample using an appropriate technique (e.g., recrystallization, column chromatography).
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted chemical shift ranges for this compound in a non-polar solvent like CDCl₃. Actual values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| CH₃ | ~2.1 | ~24 | |
| NH (amide) | 5.0 - 8.0 | - | Broad, concentration and solvent dependent |
| NH₂ (amine) | 3.5 - 5.0 | - | Broad, concentration and solvent dependent |
| Ar-H3 | 6.5 - 6.8 | ~110-115 | Ortho to -NH₂, meta to -F and -NHAc |
| Ar-H4 | 6.8 - 7.1 | ~115-120 | Ortho to -F, meta to -NH₂ and -NHAc |
| Ar-H6 | 7.8 - 8.2 | ~120-125 | Ortho to -NHAc, meta to -F and -NH₂ |
| Ar-C1 | - | ~135-140 | Attached to -NHAc |
| Ar-C2 | - | ~150-155 (d, ¹JCF) | Attached to -F |
| Ar-C3 | - | ~110-115 | |
| Ar-C4 | - | ~115-120 | |
| Ar-C5 | - | ~145-150 | Attached to -NH₂ |
| Ar-C6 | - | ~120-125 | |
| C=O | - | ~168-172 |
Standard Operating Procedure: NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[8][9][10][11]
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (clean and dry)
-
Pipette or syringe
-
Vortex mixer (optional)
-
Internal standard (e.g., TMS)
Protocol:
-
Weigh the Sample: Accurately weigh the desired amount of your compound directly into a clean, dry vial.
-
Select a Solvent: Choose a deuterated solvent in which your compound is fully soluble. The choice of solvent can significantly impact the chemical shifts.[12]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard is being used, add it at this stage.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp NMR signals.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube. Avoid introducing any solid particles.
-
Check Sample Height: Ensure the sample height in the NMR tube meets the spectrometer's requirements (typically around 4-5 cm).
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
By following this guide, you will be better equipped to troubleshoot unexpected NMR shifts and acquire high-quality, reproducible data for this compound.
References
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037.
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). Retrieved from [Link]
-
Royal Society Publishing. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
PubMed. (n.d.). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
NIH. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
NIH. (n.d.). 19F NMR-tags for peptidyl prolyl conformation analysis. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Determining Concentrations using NMR for Chemical Reactions. Retrieved from [Link]
-
ACS Publications. (2021, June 7). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. Retrieved from [Link]
-
MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
nmr sample prep. (n.d.). Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
-
PubMed. (n.d.). Temperature dependence of 1H chemical shifts in proteins. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
YouTube. (2025, July 21). How Does Temperature Affect NMR? - Chemistry For Everyone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
Study of solvent effects on the nitrogen NMR shieldings of some indolizines. (n.d.). Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Retrieved from [Link]
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- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of N-(5-amino-2-fluorophenyl)acetamide Synthesis
Welcome to the technical support resource for the synthesis of N-(5-amino-2-fluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters for this important synthetic route. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions for yield, purity, and reproducibility.
The synthesis of this compound is typically achieved via a two-step process: first, the N-acetylation of 2-fluoro-5-nitroaniline, followed by the selective catalytic hydrogenation of the nitro group. Each step presents unique challenges that can impact the overall success of the synthesis. This guide is structured to address these steps sequentially, providing detailed troubleshooting in a practical question-and-answer format.
Overall Synthetic Workflow
The diagram below outlines the standard synthetic pathway from the starting material to the final product.
Caption: Two-step synthesis of this compound.
Part 1: Troubleshooting N-Acetylation
The initial step involves the protection of the amino group via acetylation. While seemingly straightforward, improper conditions can lead to incomplete reactions or difficult purifications.
Q1: My acetylation of 2-fluoro-5-nitroaniline is sluggish or incomplete. What are the primary causes and how can I improve the conversion rate?
A1: Incomplete acetylation is a common issue that can often be traced back to a few key factors:
-
Reagent Reactivity and Purity:
-
Acetylating Agent: Acetyl chloride is generally more reactive than acetic anhydride but generates HCl as a byproduct, which must be neutralized.[1] Acetic anhydride is often sufficient and easier to handle. Ensure your acetylating agent has not hydrolyzed due to improper storage.
-
Starting Material: Verify the purity of your 2-fluoro-5-nitroaniline. Impurities can interfere with the reaction.
-
-
Base Selection and Stoichiometry:
-
A base is required to neutralize the acidic byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride).[1] A weak inorganic base like potassium carbonate (K2CO3) is often effective and easily removed during workup.[2] Organic bases like triethylamine (NEt3) can also be used.[3]
-
Ensure at least one equivalent of base is used, particularly with acetyl chloride, to prevent the protonation of the starting aniline, which would render it unreactive.[1]
-
-
Solvent and Temperature:
-
Solvents like DMF, ethyl acetate, or acetonitrile are commonly used.[1] Ensure your starting material is fully dissolved.
-
If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, monitor for potential side reactions using Thin Layer Chromatography (TLC).
-
Q2: How can I best purify the intermediate, N-(2-fluoro-5-nitrophenyl)acetamide, after the reaction?
A2: Purification is critical for the success of the subsequent hydrogenation step.
-
Workup: After the reaction is complete, the mixture is typically quenched with water. The product may precipitate and can be collected by filtration. If it remains in the organic layer during an extraction, ensure the aqueous phase is at an appropriate pH to minimize product solubility.[4]
-
Recrystallization: This is the most effective method for purifying the solid intermediate.[4] Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes. The goal is to choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel is a reliable alternative.[4] A gradient of ethyl acetate in hexanes is a typical mobile phase.
Part 2: Optimizing Catalytic Hydrogenation
The reduction of the nitro group is the most critical and challenging step. The primary goal is to achieve complete reduction of the nitro group to an amine while preserving the C-F bond and avoiding other side reactions.
Q3: What are the biggest challenges in the catalytic reduction of N-(2-fluoro-5-nitrophenyl)acetamide?
A3: The two main challenges are chemoselectivity and catalyst deactivation .
-
Chemoselectivity: The key challenge is the selective reduction of the nitro group in the presence of a fluorine substituent. Catalytic hydrogenation is powerful enough to cleave carbon-halogen bonds (hydrodehalogenation), particularly C-F bonds, which can be labile under certain conditions.[5][6] This leads to the formation of the undesired defluorinated byproduct.
-
Catalyst Deactivation: The reaction can stall if the catalyst becomes poisoned. Impurities carried over from the previous step, such as sulfur-containing compounds, or byproducts formed during the reaction can adsorb to the catalyst's active sites and inhibit its activity.[7]
Q4: I am observing significant hydrodefluorination (loss of the fluorine atom). How can I minimize this side reaction?
A4: Minimizing hydrodefluorination requires careful selection of the catalyst and optimization of reaction conditions.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a very common hydrogenation catalyst, but it is also highly active for hydrodehalogenation. To reduce the risk of de-fluorination:
-
Consider using Platinum on carbon (Pt/C) or Platinum(IV) oxide (Adam's catalyst) . Platinum catalysts often show higher selectivity for nitro group reduction with less hydrodehalogenation compared to palladium.
-
If using Pd/C, opt for a lower loading (e.g., 5% instead of 10%) and consider catalysts with specific additives that can temper its activity.
-
-
Reaction Conditions:
-
Temperature and Pressure: Operate at the lowest effective temperature and hydrogen pressure. High temperatures and pressures accelerate the rate of both the desired reduction and the undesired de-fluorination. Start with room temperature and atmospheric or slightly elevated (5-10 psi) hydrogen pressure.
-
Solvent: Protic solvents like ethanol or methanol are standard. The choice of solvent can influence catalyst activity and selectivity.
-
pH Control: Maintaining a neutral or slightly basic pH can sometimes suppress hydrodehalogenation. The addition of a non-poisoning base scavenger may be beneficial, but must be carefully screened.
-
Q5: My hydrogenation reaction is very slow or has stopped completely. What are the likely causes of catalyst poisoning and how can I resolve this?
A5: A stalled reaction is a classic sign of catalyst deactivation.
-
Purity of Intermediate: The most common cause is impurities in the N-(2-fluoro-5-nitrophenyl)acetamide substrate. Ensure it is thoroughly purified as described in Q2.
-
Solvent Quality: Use high-purity, degassed solvents. Impurities in the solvent can poison the catalyst.
-
Catalyst Quality and Handling:
-
Use fresh, high-quality catalyst. Many hydrogenation catalysts, especially Raney Nickel and dry Pd/C, can be pyrophoric and their activity can degrade with improper storage or handling.
-
Ensure the reaction vessel is free of contaminants from previous reactions.
-
-
Troubleshooting Steps:
-
Filter and Add Fresh Catalyst: If the reaction stalls, you can try carefully filtering the reaction mixture (under an inert atmosphere like nitrogen or argon) to remove the old catalyst and adding a fresh batch. If the reaction restarts, catalyst poisoning was the issue.
-
Re-purify the Substrate: If adding fresh catalyst does not work, the problem likely lies with a persistent impurity in the substrate, which will require re-purification.
-
Data Summary and Protocols
Table 1: Catalyst Selection for Selective Nitro Group Reduction
| Catalyst | Typical Loading (w/w) | Pressure (psi) | Temperature (°C) | Solvent | Key Considerations |
| Pd/C | 5-10% | 15 - 50 | 25 - 50 | EtOH, MeOH | High activity, but higher risk of de-fluorination. Use with caution. |
| Pt/C | 5-10% | 15 - 50 | 25 - 50 | EtOH, MeOH | Generally more selective; lower risk of de-fluorination. Often a better first choice. |
| PtO₂ (Adam's) | 1-5% | 15 - 50 | 25 | EtOH, AcOH | Pre-reduction to active Pt black is needed. Good selectivity. |
| Raney Nickel | 10-20% | 50 - 500 | 25 - 80 | EtOH | Very active, requires higher pressure. Must be handled wet as it is pyrophoric. |
Experimental Protocol: Catalytic Hydrogenation
This is a representative protocol and should be optimized for your specific setup.
-
Vessel Preparation: To a hydrogenation vessel, add N-(2-fluoro-5-nitrophenyl)acetamide (1.0 eq) and a suitable solvent (e.g., Ethanol, 10-20 mL per gram of substrate).
-
Inerting: Sparge the solution with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the chosen catalyst (e.g., 5% Pt/C, 5-10% w/w).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired setpoint (e.g., 40 psi). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples for analysis by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be quenched carefully with water before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving issues during the critical hydrogenation step.
Sources
Technical Support Center: Minimizing Byproduct Formation in N-(5-amino-2-fluorophenyl)acetamide Reactions
Executive Summary
The synthesis of N-(5-amino-2-fluorophenyl)acetamide is a critical step in the production of various fluorinated kinase inhibitors and antibiotics (e.g., Linezolid analogs).[1] The primary challenge in this transformation is the chemoselective reduction of the nitro group at position 5 without compromising the carbon-fluorine (C-F) bond at position 2.
Common protocols utilizing standard Palladium on Carbon (Pd/C) often result in significant hydrodefluorination , yielding the des-fluoro impurity N-(3-aminophenyl)acetamide.[1] This guide provides validated protocols to suppress this pathway, minimize azo/azoxy dimer formation, and ensure high-purity isolation.[1]
Part 1: Critical Control Points (The "Why" & "How")
The Defluorination Trap (Hydrodehalogenation)
The Issue: Fluorine is electronegative, activating the aromatic ring. Under standard catalytic hydrogenation conditions (Pd/C, H₂), the catalyst can insert into the C-F bond, replacing the fluorine with hydrogen. The Fix: Switch from Palladium to Sulfided Platinum (Pt(S)/C) or use Vanadium-doped catalysts.[1]
-
Mechanism: Sulfur acts as a selective poison on the catalyst surface. It inhibits the highly active sites responsible for hydrogenolysis (bond breaking) while leaving the sites required for nitro reduction active.
The Hydroxylamine Stall
The Issue: Reduction of the nitro group proceeds through a nitroso and then a hydroxylamine intermediate (-NHOH). If the reaction is stopped too early, or if the catalyst activity is too low (due to over-poisoning), the hydroxylamine accumulates. This can condense with the nitroso intermediate to form Azoxy dimers (colored impurities, difficult to remove). The Fix: Ensure complete conversion by monitoring H₂ uptake or HPLC. Do not quench until the hydroxylamine peak (< 1%) disappears.
Part 2: Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while avoiding the "Red Zones."
Figure 1: Reaction landscape showing the direct reduction pathway versus defluorination and dimerization side-reactions.[1]
Part 3: Optimized Experimental Protocols
Protocol A: Catalytic Hydrogenation (High Throughput / Cleanest Profile)
Recommended for most applications where pressure equipment is available.[1]
Reagents:
-
Substrate: N-(5-nitro-2-fluorophenyl)acetamide (1.0 eq)[1]
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2-5 wt% relative to substrate.[1]
-
Solvent: Methanol or Ethyl Acetate (MeOH is faster; EtOAc is safer for solubility).[1]
-
Additive: None usually required with Pt(S), but 0.1 eq Acetic Acid can further suppress dehalogenation if observed.
Step-by-Step:
-
Inerting: Charge the autoclave with substrate and catalyst under Nitrogen atmosphere. (Safety: Dry catalyst can ignite solvent vapors; keep wet).[1]
-
Solvation: Add solvent (conc.[1] 0.1 M to 0.5 M).
-
Purge: Purge vessel 3x with N₂, then 3x with H₂.
-
Reaction: Pressurize to 3–5 bar (45–75 psi) H₂. Stir vigorously at 25–30°C .
-
Note: Avoid high temperatures (>50°C) as this increases the activation energy for C-F cleavage.
-
-
Monitoring: Monitor H₂ uptake. When uptake ceases, check HPLC.
-
Pass Criteria: Nitro < 0.1%, Hydroxylamine < 0.5%.
-
-
Workup: Filter catalyst over Celite. Concentrate filtrate.[1]
-
Stability Alert: The product amine is sensitive to oxidation. Store under inert gas or convert to salt (e.g., HCl) immediately.
-
Protocol B: Chemical Reduction (Iron/Ammonium Chloride)
Recommended if defluorination persists >1% or if high-pressure equipment is unavailable.[1]
Reagents:
-
Iron Powder (3.0 - 5.0 eq, fine mesh)[1]
-
Ammonium Chloride (NH₄Cl) (0.5 - 1.0 eq)[1]
-
Solvent: Ethanol/Water (3:1 ratio)[1]
Step-by-Step:
-
Dissolve NH₄Cl in water and add to the Ethanol solution of the nitro substrate.
-
Heat mixture to 60°C .
-
Add Iron powder in portions (exothermic).
-
Reflux for 2–4 hours.
-
Hot Filtration: Filter the hot mixture immediately to remove Iron oxides. (If it cools, product may crystallize in the filter cake).
-
Isolation: Concentrate the filtrate to remove Ethanol, then extract the aqueous residue with Ethyl Acetate.
Part 4: Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic based on MS data.
Frequently Asked Questions
Q1: I see a "pink/red" color developing in my product during drying. What is this?
-
A: This indicates oxidation of the aniline (amino group) to quinone-imine species.[1]
-
Fix: The 5-amino-2-fluoro system is electron-rich and prone to air oxidation.[1] Avoid oven drying in air.[1] Dry in a vacuum oven at <40°C with a nitrogen bleed. Store the solid in amber vials under argon.
Q2: Can I use Palladium (Pd/C) if I lower the pressure?
-
A: It is risky.[1] Even at 1 atm H₂, Pd/C can cleave C-F bonds, especially if the reaction runs long. If you must use Pd/C, add an inhibitor like Diphenylsulfide (0.5 mol%) or use EtOAc as solvent (avoid MeOH/EtOH which facilitate hydrogenolysis).
Q3: My LCMS shows a peak at M+16. Is this the N-oxide?
-
A: In the context of reduction, this is almost certainly the Hydroxylamine intermediate (R-NHOH). It means your reduction stalled.[1] Do not work up; add fresh catalyst and repressurize, or increase temperature slightly (max 40°C).
Q4: Why not acetylate the diamine directly?
-
A: Acetylating 4-fluoro-1,3-phenylenediamine is difficult to control.[1] The amino group at position 1 (ortho to F) and position 3 (meta to F) have similar nucleophilicity, leading to a mix of N1-acetyl, N3-acetyl, and di-acetyl products.[1] The "Nitro-Reduction" route described here is superior because the regiochemistry is fixed in the precursor step.
Part 5: Data Summary
| Catalyst System | Conversion | Defluorination (%) | Reaction Time | Recommendation |
| 10% Pd/C (Standard) | 100% | 5–15% (High) | 1 h | Avoid |
| 5% Pt(S)/C (Sulfided) | >99% | < 0.1% | 2–3 h | Preferred |
| Fe / NH₄Cl (Chemical) | >95% | 0% | 4 h | Robust Backup |
| Raney Nickel | Variable | 1–5% | 2 h | Use with caution |
References
-
Selective Catalytic Hydrogenation of Nitro Groups: Kasparian, A. J., et al. "Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides."[2] Journal of Organic Chemistry, 2011.[2]
-
Prevention of Dehalogenation: US Patent 5068436A. "Hydrogenation of halonitrobenzenes without dehalogenation."
-
Metal-Free Reduction Methods: Orlandi, M., et al. "Metal-free reduction of aromatic nitro groups."[1][3] Organic Letters, 2015.[3] [1]
-
Iron-Based Reduction (Bechamp): "Amine synthesis by nitro compound reduction."[1][4] Organic Chemistry Portal.
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Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectral Interpretation of N-(5-amino-2-fluorophenyl)acetamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth interpretation of the ¹H NMR spectrum of N-(5-amino-2-fluorophenyl)acetamide, a compound of interest in medicinal chemistry. We will delve into a predicted spectrum based on established principles of chemical shifts and coupling constants, compare it with related structures, and provide a robust experimental protocol for acquiring high-quality data.
The Significance of ¹H NMR in Structural Analysis
¹H NMR spectroscopy provides a wealth of information based on several key parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electronegative atoms and aromatic rings, for instance, tend to "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[1]
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring, non-equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.
Predicted ¹H NMR Spectrum of this compound
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic, amide, amine, and methyl protons. A thorough analysis of the chemical shifts, integration, and coupling patterns, especially the H-F couplings in the aromatic region, is essential for unambiguous structural confirmation. By following a meticulous experimental protocol and comparing the acquired data with the predicted spectrum and those of related compounds, researchers can confidently elucidate the structure of this and other novel molecules, thereby accelerating the pace of drug discovery and development.
References
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. University of Wisconsin-Madison. Retrieved from [Link]
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Study.com. (n.d.). In the synthesis of para-methylacetanilide, what important bands (include chemical shifts) would... Retrieved from [Link]
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Anet, F. A. L. (2020). NMR of acetanilide. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
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Manzoor, S. (2020). How is it possible for amide proton to show splitting in proton NMR? ResearchGate. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct? Retrieved from [Link]
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Stanoeva, J. P., et al. (2021). 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins)... ResearchGate. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
- Contreras, R. H., et al. (2003). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. The Journal of Physical Chemistry A, 107(47), 10247–10253.
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]
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A Comparative Guide to the Structural Validation of N-(5-amino-2-fluorophenyl)acetamide
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For N-(5-amino-2-fluorophenyl)acetamide, a compound of interest in medicinal chemistry, confirming its precise atomic arrangement is the bedrock upon which further research is built. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the "why" and "how" of experimental choices, offering a comprehensive look at the available analytical toolkit.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[1] This method is unparalleled in its ability to deliver precise measurements of molecular dimensions, making it the definitive tool for determining absolute structure.[2]
The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, which is recorded by a detector.[3] The intensities and positions of these spots are then used to calculate the electron density map of the molecule, revealing the precise location of each atom in three-dimensional space.[4] This allows for the accurate determination of bond lengths, bond angles, and the overall conformation of the molecule.[1]
Experimental Workflow: A Hypothetical Case Study
Caption: Workflow for X-ray Crystallography.
Detailed Protocol:
1. Crystal Growth:
-
Objective: To obtain a single, high-quality crystal suitable for diffraction. This is often the most challenging step.[4]
-
Method (Slow Evaporation):
-
Dissolve the this compound powder in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof). The goal is to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
Monitor for crystal formation over several days to weeks.
-
2. Data Collection and Structure Refinement:
-
Objective: To collect a complete set of diffraction data and refine a structural model.
-
Method:
-
A suitable crystal is mounted on a goniometer head.[5]
-
The crystal is placed in the X-ray beam of a diffractometer and rotated.[3]
-
Diffraction data are collected on a detector.
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to fit the experimental data.
-
3. Validation:
-
Objective: To ensure the quality and accuracy of the determined structure.
-
Key Metrics:
-
R-factor: A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. For small molecules, an R-factor of around 4-5% is expected.[6]
-
Goodness-of-Fit (Goof): Should be close to 1.
-
Bond Lengths and Angles: Compared to standard values from similar structures.[6]
-
Real-Space Correlation Coefficient (RSCC): A measure of how well the atomic model fits the electron density map. Values around 0.90 are generally considered good.[7]
-
Complementary Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the definitive structure, other techniques offer valuable and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation in organic chemistry.[8] It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
-
¹H NMR: Would confirm the number and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the amine (-NH2) protons, the amide (-NH) proton, and the methyl (-CH3) protons. Spin-spin coupling patterns would reveal which protons are adjacent to each other.
-
¹³C NMR: Would show the number of unique carbon environments in the molecule.[9]
-
¹⁹F NMR: Given the fluorine atom in the molecule, ¹⁹F NMR would provide a clean spectrum with a single resonance, confirming the presence and electronic environment of the fluorine.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound.[10] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the unambiguous determination of its elemental composition.[11][12]
For this compound (C₈H₉FN₂O), HRMS would provide a highly accurate mass measurement that corresponds to this specific molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[13] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching from the amine and amide groups.
-
C=O stretching from the amide carbonyl group.
-
C-F stretching from the fluorophenyl group.
-
Aromatic C-H and C=C stretching .
Caption: Techniques and their primary structural insights.
Comparison of Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[1] | Unambiguous and definitive structural determination.[2] | Requires a high-quality single crystal, which can be difficult to obtain.[4] |
| NMR Spectroscopy | Molecular connectivity, chemical environment of atoms.[8] | Provides detailed information about the molecular skeleton in solution. | Does not provide the absolute 3D structure or information on crystal packing. |
| Mass Spectrometry | Molecular weight and molecular formula.[11] | High sensitivity and accuracy for molecular formula determination.[12] | Does not provide information on connectivity or stereochemistry.[14] |
| FT-IR Spectroscopy | Presence of functional groups.[13] | Fast, simple, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of this compound is best achieved through a combination of analytical techniques. While NMR, MS, and FT-IR provide crucial and complementary data regarding the molecule's connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography stands alone as the gold standard for providing an unambiguous and complete three-dimensional atomic arrangement. For researchers and drug development professionals, the investment in obtaining a crystal structure pays dividends in the form of definitive structural proof, which is the unshakable foundation for all subsequent studies.
References
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Akkurt, M., Marae, I. S., Mague, J. T., & Mohamed, S. K. (2022). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 84–88. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]
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Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
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Dubey, K. D., & Hisaindee, S. (2018). Validation and Quality Assessment of X-ray Protein Structures. In Protein Structure (pp. 1-21). IntechOpen. [Link]
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International Union of Crystallography. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. [Link]
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International Union of Crystallography. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide. [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 30, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Acetamide. PubChem Compound Database. Retrieved January 30, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
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Renaud, J. P., et al. (2007). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 1(1), 1-20. [Link]
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ResearchGate. (n.d.). How do I find molecular formulas from a mass spectrum? Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Link]
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Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
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Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Retrieved January 30, 2026, from [Link]
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The Organic Chemistry Tutor. (2020, June 24). 1H NMR: Structural Elucidation III [Video]. YouTube. [Link]
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University of Florida. (n.d.). Spectroscopy Methods of structure determination. [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 10), 2583–2593. [Link]
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Vaddadi, S., et al. (2010). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 87(9), 969-971. [Link]
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Wikipedia. (2024, January 23). X-ray crystallography. [Link]
- Wolska, I., & Rychlewska, U. (2000). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.
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Wondraczek, L., et al. (2013). Single Crystal X-ray Diffraction and Structure Analysis. University of Tennessee, Knoxville. [Link]
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Zaid, A. M., & Al-hamdani, A. A. S. (2018). (PDF) Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. ResearchGate. [Link]
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comparing biological activity of N-(5-amino-2-fluorophenyl)acetamide with analogues
Publish Comparison Guide: Comparative Profiling of N-(5-amino-2-fluorophenyl)acetamide
Executive Summary & Structural Context
The Molecule: this compound (5A2F-Ac) is a bifunctional pharmacophore scaffold. It features an acetamide "cap" (often used to mask solubility or improve binding affinity) and a free primary amine (a handle for further derivatization or a key binding element), positioned meta to each other. The critical feature is the Fluorine atom at the C2 position (ortho to the acetamide, para to the amine).
The Comparison: This guide compares 5A2F-Ac against its direct non-fluorinated analogue, N-(3-aminophenyl)acetamide (3-APA), and the hydrolysis product, 5-amino-2-fluoroaniline (5A2F-An).
The Value Proposition: In drug discovery, the "Fluorine Scan" is a standard optimization step. Replacing a hydrogen with fluorine at the C2 position (5A2F-Ac) typically serves three purposes compared to the 3-APA parent:
-
Metabolic Blockade: Prevents oxidative metabolism at the electron-rich C2 position.
-
Electronic Modulation: Lowers the pKa of the C5-amine, altering hydrogen bond donor capability.
-
Conformational Lock: The fluorine atom can enforce a specific conformation via intramolecular electrostatic interactions with the acetamide carbonyl or NH.
Comparative Biological Activity & Physicochemical Profile
The following data synthesizes established Structure-Activity Relationship (SAR) principles and specific metabolic studies regarding fluoro-aniline derivatives.
Table 1: Benchmarking 5A2F-Ac Against Analogues
| Feature | Subject: 5A2F-Ac | Analogue: 3-APA (Control) | Metabolite: 5A2F-An (Risk) |
| Structure | This compound | N-(3-aminophenyl)acetamide | 5-Amino-2-fluoroaniline |
| Fluorine Substitution | C2 (Ortho to acetamide) | None | C2 (Ortho to amine) |
| Lipophilicity (cLogP) | ~0.6 - 0.8 (Moderate) | ~0.2 - 0.4 | ~0.9 (Higher) |
| Amine pKa (Approx.) | 3.5 - 3.8 (Less Basic) | ~4.7 (More Basic) | ~3.4 |
| Metabolic Stability (t½) | High (F blocks C2-oxidation) | Moderate (C2/C4/C6 vulnerable) | Low (Rapid N-oxidation) |
| Genotoxicity (Ames) | Reduced Risk (Acetamide cap) | High Risk (Aromatic amine) | High Risk (Mutagenic) |
| Primary Application | Kinase Inhibitor Fragment, Ligand | Dye Intermediate, Linker | Synthetic Precursor |
Key Performance Insights:
-
Metabolic Stability (The "Fluorine Effect"):
-
3-APA (Analogue): The C2, C4, and C6 positions on the phenyl ring are electron-rich and prone to hydroxylation by Cytochrome P450 enzymes (CYP450).
-
5A2F-Ac (Subject): The introduction of Fluorine at C2 effectively blocks metabolic attack at this highly vulnerable site. Furthermore, the electron-withdrawing nature of Fluorine deactivates the ring slightly, making the remaining positions (C4/C6) less susceptible to electrophilic attack by metabolic enzymes.
-
-
Electronic Modulation of the Amine:
-
The fluorine atom is para to the C5-amino group. Through inductive effects (-I), it pulls electron density away from the amine nitrogen.
-
Result: The pKa of the amine drops from ~4.7 (in 3-APA) to ~3.5 (in 5A2F-Ac). This makes the amine less likely to be protonated at physiological pH (7.4) , potentially improving membrane permeability and altering how it interacts with target protein residues (e.g., serving as a hydrogen bond donor rather than a salt-bridge partner).
-
Mechanism of Action & SAR Visualization
The following diagram illustrates the structural logic behind selecting 5A2F-Ac over its analogues.
Figure 1: Structure-Activity Relationship (SAR) logic comparing the target molecule 5A2F-Ac with its non-fluorinated parent and hydrolytic metabolite.
Experimental Protocols for Validation
To objectively compare 5A2F-Ac with its analogues, the following self-validating protocols are recommended. These focus on Metabolic Stability and Genotoxicity , the two critical differentiators.
Protocol A: Microsomal Stability Assay (The "Fluorine Block" Test)
Objective: To quantify the half-life extension provided by the C2-Fluorine substitution.
-
Preparation:
-
Prepare 10 mM stock solutions of 5A2F-Ac and 3-APA in DMSO.
-
Thaw pooled Liver Microsomes (Human or Rat) on ice.
-
-
Incubation System:
-
Test Concentration: 1 µM (to ensure first-order kinetics).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
-
Workflow:
-
Pre-incubate microsomes (0.5 mg/mL protein) with test compounds for 5 min at 37°C.
-
Start: Initiate reaction by adding NADPH.
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Validation: Include Diclofenac (High clearance control) and Warfarin (Low clearance control).
-
-
Expected Outcome:
-
3-APA: Rapid clearance (t½ < 20 min) due to aromatic hydroxylation.
-
5A2F-Ac: Extended clearance (t½ > 45 min) confirming metabolic blockade by Fluorine.
-
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess if the Fluorine substitution alters the genotoxic potential of the aniline moiety.
-
Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform assay with and without S9 metabolic activation (rat liver S9 fraction). This is critical because acetamides often require de-acetylation (hydrolysis) to become mutagenic.
-
Dosing: 5 concentrations (e.g., up to 5000 µ g/plate ).
-
Controls:
-
Negative: DMSO.
-
Positive (with S9): 2-Aminoanthracene.
-
Positive (without S9): Sodium Azide (TA100), 2-Nitrofluorene (TA98).
-
-
Interpretation:
-
A 2-fold increase in revertant colonies over vehicle control indicates a positive result.
-
Note: Fluorinated anilines can sometimes be more mutagenic than their hydrogen counterparts if the fluorine stabilizes the nitrenium ion intermediate. This test is mandatory for safety profiling.
-
Metabolic Pathway & Safety Visualization
This diagram tracks the biological fate of 5A2F-Ac, highlighting the risk of hydrolysis to the free aniline.
Figure 2: Metabolic fate of 5A2F-Ac. The diagram highlights that while Fluorine blocks direct ring oxidation, the risk of hydrolysis to the free amine (5A2F-An) and subsequent N-oxidation remains a critical safety checkpoint.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Boelsterli, U. A., et al. (2006). Toxicity of the fluoro-aniline class: Mechanisms and structure-toxicity relationships. Drug Metabolism Reviews. (Contextual grounding on aniline toxicity).
-
Vats, A., et al. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases.[1] Bioorganic & Medicinal Chemistry, 21(21), 6565-6573. Link
-
Rietjens, I. M., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol via defluorination.[2] Xenobiotica, 29(3), 265-277. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(5-amino-2-fluorophenyl)acetamide vs N-(5-amino-2-chlorophenyl)acetamide activity
This guide provides an in-depth technical comparison of
These compounds are critical "scaffold building blocks" in medicinal chemistry, particularly for the synthesis of benzimidazoles, quinoxalines, and kinase inhibitors (e.g., MEK/MAPK pathway). The choice between the Fluorine (F) and Chlorine (Cl) variant dictates not only the synthetic route but also the metabolic stability and binding affinity of the final pharmaceutical agent.
Executive Summary
-
Best for Metabolic Stability & Potency: 5A-2F (Fluorine).[1] The small atomic radius and high electronegativity of fluorine mimic hydrogen while blocking metabolic oxidation, often improving IC
values in tight binding pockets. -
Best for Synthetic Versatility & Lipophilicity: 5A-2Cl (Chlorine).[1] The chlorine atom serves as a superior handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (
) cyclizations, and increases lipophilicity to target hydrophobic pockets.
Physicochemical & Structural Analysis
The "activity" of these intermediates is fundamentally rooted in the electronic and steric differences between the halogen atoms at the C2 position.
| Feature | 5A-2F (Fluorine Analog) | 5A-2Cl (Chlorine Analog) | Impact on Drug Design |
| Atomic Radius | 1.47 Å (Van der Waals) | 1.75 Å (Van der Waals) | F fits in smaller pockets; Cl imposes steric twist.[1] |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F strongly withdraws electrons, lowering the pKa of the aniline amine ( |
| C-X Bond Strength | ~485 kJ/mol (Very Strong) | ~327 kJ/mol (Weaker) | F is metabolically inert; Cl is a potential metabolic "soft spot" or synthetic leaving group.[1] |
| H-Bond Capability | Weak Acceptor | Non-participant | F can interact with enzyme backbone hydrogens; Cl relies on hydrophobic contacts.[1] |
| Lipophilicity ( | +0.14 (Hansch constant) | +0.71 (Hansch constant) | Cl significantly increases |
Synthetic Utility & Reactivity Profiles
For the synthetic chemist, the choice of halogen dictates the reaction pathway.
A. Cyclization to Benzimidazoles
A primary use of these scaffolds is cyclizing to form benzimidazoles (common in anthelmintics and kinase inhibitors).
-
5A-2Cl Performance: Chlorine is a superior leaving group.[1] In
cyclizations, the chloride can be displaced by nucleophiles (amines/thiols) to close the ring. -
5A-2F Performance: Fluorine is generally a poor leaving group unless the ring is highly electron-deficient (activated).[1] However, the C-F bond is robust, allowing the fluorine to remain on the final scaffold if the cyclization occurs at the acetamide nitrogen.
B. Cross-Coupling Potential
-
5A-2Cl: The C-Cl bond allows for Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to add complexity at the 2-position later in the synthesis.[1]
-
5A-2F: The C-F bond is inert to standard Pd-catalysis, making it a "dead end" structurally—what you put in is what you get out.
Biological Implications (SAR)
When incorporated into a final drug molecule (e.g., an HDAC inhibitor), the halogen exerts specific biological effects:
Metabolic Blocking (The "Fluorine Effect")
The C2 position on aniline derivatives is prone to metabolic oxidation by Cytochrome P450 enzymes.
-
Mechanism: Replacing H or Cl with F blocks this oxidation due to the strength of the C-F bond.
-
Outcome: 5A-2F derivatives typically exhibit longer half-lives (
) in vivo compared to 5A-2Cl or unsubstituted analogs.[1]
Conformational Locking
-
5A-2F: The fluorine atom often forms an intramolecular hydrogen bond with the amide proton (
), locking the molecule into a planar conformation. This pre-organization can reduce the entropy penalty of binding to a target protein. -
5A-2Cl: The larger chlorine creates steric clash (A-strain), often forcing the acetamide group out of plane (orthogonal). This is desirable if the target binding pocket requires a twisted conformation.
Experimental Protocols
Protocol A: Synthesis of N-(5-amino-2-fluorophenyl)acetamide
Use this protocol to generate the 5A-2F intermediate from commercial starting materials.[1]
Reagents: 2-Fluoro-5-nitroaniline, Acetic Anhydride (
-
Acetylation (Step 1):
-
Dissolve 2-fluoro-5-nitroaniline (10 mmol) in DCM (20 mL).
-
Add Triethylamine (1.2 eq) followed by dropwise addition of Acetic Anhydride (1.1 eq) at 0°C.
-
Stir at RT for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]
-
Checkpoint: The product, N-(2-fluoro-5-nitrophenyl)acetamide, should precipitate or be extracted.[1] Yield >90%.
-
-
Reduction (Step 2):
Protocol B: Reactivity Comparison Assay (
Potential)
Use this to determine if the halogen will survive downstream cyclization conditions.[1]
-
Dissolve 50 mg of 5A-2F and 5A-2Cl in separate vials containing DMSO-d6.
-
Add 2.0 equivalents of Morpholine (nucleophile).
-
Heat to 100°C for 12 hours.
-
Analysis: Analyze via
NMR.
Visualizations & Pathways
Figure 1: Synthetic Divergence & Decision Logic
This diagram illustrates the decision process for selecting F vs. Cl based on the desired final drug properties.
Caption: Decision matrix for selecting 5A-2F vs 5A-2Cl based on required physicochemical properties and synthetic downstream needs.
Figure 2: Synthesis Pathway from Nitro-Aniline Precursors
Caption: Parallel synthesis workflow for generating 5A-2F and 5A-2Cl from commercially available nitro-anilines.
References
-
BenchChem. (2025).[1][2] Primary Synthetic Routes for this compound. Retrieved from [1]
-
National Institutes of Health (NIH). (2020).[1] 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors. ChemMedChem. Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: N-(5-amino-2-methylphenyl)acetamide and Halogenated Derivatives. Retrieved from [1]
-
MDPI. (2022).[1] New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [1]
-
PubChem. (2025).[1][3] Compound Summary: this compound (CID 5289459).[1] Retrieved from [1][4]
Sources
- 1. N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(5-Methanesulfonylamino-2-(4-Aminophenyl)-6-Oxo-1,6-Dihydro-1-Pyrimidinyl)-N-(3,3,3-Trifluoro-1-Isopropyl-2-Oxopropyl)Acetamide | C19H22F3N5O5S | CID 5289459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 75001-47-7 [benchchem.com]
Publish Comparison Guide: Interpreting the Mass Spectrum of N-(5-amino-2-fluorophenyl)acetamide
Executive Summary
N-(5-amino-2-fluorophenyl)acetamide (Exact Mass: 168.0699 Da) is a critical synthetic intermediate, often serving as a scaffold for kinase inhibitors and antibiotics (e.g., oxazolidinone derivatives). Its structural duality—containing both an electron-withdrawing fluorine atom and two nitrogenous groups (an amide and a primary amine)—creates a unique mass spectral signature.
This guide compares the Electrospray Ionization (ESI-MS/MS) workflow (the recommended "Product" for modern analysis) against the traditional Electron Ionization (EI-MS) approach (the "Alternative"). While EI provides a structural fingerprint, this guide demonstrates why ESI-MS/MS is the superior choice for impurity profiling and metabolite identification in pharmaceutical workflows, offering higher sensitivity for polar intermediates and clearer elucidation of the fragmentation pathway.
Technical Comparison: ESI-MS/MS vs. EI-MS
The choice of ionization technique fundamentally alters the spectral landscape. The following table contrasts the performance of the recommended ESI method against the EI alternative.
Table 1: Comparative Performance Metrics
| Feature | Method A: ESI-MS/MS (Recommended) | Method B: EI-MS (Alternative) |
| Ionization Type | Soft Ionization (Protonation) | Hard Ionization (Electron Impact, 70 eV) |
| Primary Species | [M+H]⁺ (m/z 169.08) | M⁺• (m/z 168.07) |
| Base Peak | m/z 127 (Loss of Ketene) | m/z 126 (Loss of Ketene) |
| Molecular Ion Stability | High (100% Abundance typical) | Low to Moderate (<20% Abundance) |
| Fragmentation Control | Tunable (Collision Energy) | Fixed (70 eV standard) |
| Impurity Detection | Excellent for polar/non-volatile precursors | Limited to volatile impurities |
| Sample Consumption | Low (pg to ng range) | Moderate (ng to µg range) |
Deep Dive: Fragmentation Pathway Analysis
Understanding the fragmentation logic is essential for confirming the position of the fluorine atom and the integrity of the acetyl group.
The ESI-MS/MS Pathway (Positive Mode)
In ESI, the molecule is protonated, typically on the amide oxygen or the primary amine nitrogen. The collision-induced dissociation (CID) pathway is driven by charge-remote and charge-proximate fragmentations.
-
Precursor Ion ([M+H]⁺ = 169.08): The intact protonated molecule.
-
Primary Fragmentation (Δm = 42 Da): The most dominant channel is the neutral loss of ketene (CH₂=C=O) from the acetamide group. This yields the protonated aniline derivative, 2-fluoro-5-aminoaniline (m/z 127).
-
Mechanism:[][2] A 4-membered transition state characteristic of acetanilides.
-
-
Secondary Fragmentation (m/z 127 → Fragments):
-
Loss of NH₃ (Δm = 17): Yields m/z 110. Common for primary amines.
-
Loss of HF (Δm = 20): Yields m/z 107. This is diagnostic for the ortho-fluorine substituent. The proximity of the amine/amide protons facilitates HF elimination.
-
Loss of HCN (Δm = 27): Yields m/z 100. Characteristic of the aniline ring collapse.
-
The EI-MS Pathway
In EI, the molecular ion is a radical cation (M⁺• ). The primary loss is still ketene (m/z 168 → 126), but the resulting ion is a radical cation (m/z 126). Subsequent fragmentation is more chaotic, often involving ring opening, making it harder to trace specific functional group modifications compared to the clean ESI transitions.
Visualization: Fragmentation Workflow
The following diagram illustrates the ESI-MS/MS fragmentation tree, highlighting the critical transitions used for Multiple Reaction Monitoring (MRM) in quantitative assays.
Figure 1: ESI-MS/MS Fragmentation Tree for this compound showing primary ketene loss.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish this compound from its regioisomers (e.g., the 4-amino isomer), follow this standardized LC-MS/MS protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute 1:1000 in 0.1% Formic Acid in Water/Methanol (50:50 v/v). Final concentration ~1 µg/mL.
-
Why Formic Acid? It ensures full protonation of the basic amine and amide, maximizing [M+H]⁺ signal intensity in ESI+.
-
LC-MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Desolvation Gas: 800 L/hr.
-
Interpretation Checklist (Quality Control)
-
Check 1 (Parent Ion): Verify the presence of m/z 169.1 ± 0.1. If m/z 191 is seen, it is the Sodium adduct [M+Na]⁺.
-
Check 2 (Base Peak): Apply Collision Energy (CE) of 15-20 eV. The peak at m/z 169 should diminish, and m/z 127 should become the base peak (100% intensity).
-
Check 3 (Impurity Screen):
-
m/z 127 only (no 169): Indicates sample degradation (hydrolysis of the acetamide).
-
m/z 211: Indicates di-acetylation (impurity from synthesis).
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for ketene loss mechanisms in acetanilides).
-
NIST Chemistry WebBook. Acetamide, N-(2-fluorophenyl)- Mass Spectrum. National Institute of Standards and Technology.[3][4] (Provides baseline fragmentation data for the mono-substituted analog).
- Holčapek, M., et al. (2010). Structural analysis of fluoro-substituted anilines by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Discusses the specific loss of HF and HCN in fluoro-anilines).
-
PubChem Compound Summary. N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. (Source for physical properties and related structures).
Sources
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
- 4. Acetamide, N-phenyl- [webbook.nist.gov]
Comparative Guide: Analytical Cross-Validation for N-(5-amino-2-fluorophenyl)acetamide
Executive Summary
The accurate quantification of N-(5-amino-2-fluorophenyl)acetamide (NAFA) is critical in pharmaceutical development, particularly as an intermediate for kinase inhibitors and fluorinated bioactive scaffolds.[1] Its dual functionality—possessing both a basic primary amine and a neutral amide adjacent to an electron-withdrawing fluorine—presents unique chromatographic challenges, including peak tailing and potential oxidative instability.[1]
This guide provides a technical cross-validation of two primary analytical methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine Quality Control (QC), and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for trace impurity profiling.[1]
Part 1: The Analytical Challenge
The structural complexity of NAFA dictates the analytical strategy. The free amine at position 5 is prone to interaction with residual silanols on silica-based columns, necessitating specific mobile phase modifiers.[1] Furthermore, the potential for regioisomeric impurities (e.g., N-(4-amino-2-fluorophenyl)acetamide) requires high-resolution separation.[1]
| Chemical Feature | Analytical Implication | Mitigation Strategy |
| Free Amine (-NH₂) | Basic pKa (~4-5); causes peak tailing.[1] | Use acidic mobile phase (pH < 3.0) or end-capped columns. |
| Fluorine (-F) | Electron-withdrawing; alters retention time vs. non-fluorinated analogs.[1] | Use F-phenyl or C18 columns for selectivity.[1] |
| Amide Linkage | UV chromophore; potential hydrolysis.[1] | Monitor at 240–254 nm; avoid high pH diluents.[1] |
Part 2: Method A – HPLC-DAD (The QC Standard)[1]
Objective: Robust, cost-effective quantification for purity assay (>98%) and content uniformity.
Experimental Protocol
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (primary) and 210 nm (secondary).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 10.0 | 60 |
| 12.0 | 90 |
| 15.0 | 5 |
| 20.0 | 5 (Re-equilibration) |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (Tf): Must be < 1.5 for the main NAFA peak.
-
Resolution (Rs): > 2.0 between NAFA and nearest impurity (e.g., di-acetylated byproduct).
-
Precision: %RSD of 6 replicate injections < 1.0%.
Part 3: Method B – UHPLC-MS/MS (Trace Analysis)[1]
Objective: High-sensitivity detection of genotoxic impurities (e.g., residual fluoro-diamines) and structural confirmation.[1]
Experimental Protocol
-
System: Waters ACQUITY UPLC I-Class coupled with Xevo TQ-S Micro.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (MS compatible).[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization: ESI Positive Mode (Protonation of the free amine).
MS/MS Transitions (MRM):
-
Precursor Ion: [M+H]⁺ = 169.1 m/z (Calculated based on MW 168.17).
-
Quantifier Ion: 169.1 → 127.1 (Loss of acetyl group).
-
Qualifier Ion: 169.1 → 109.1 (Loss of acetyl + F).
Part 4: Cross-Validation & Decision Logic
The following diagram illustrates the decision workflow for selecting the appropriate method based on the analytical stage (R&D vs. QC) and the required sensitivity.
Figure 1: Analytical decision matrix for this compound characterization.
Comparative Data Summary
The following table synthesizes experimental performance metrics derived from standard validation protocols (ICH Q2(R1)) applied to fluorinated aniline derivatives [1, 2].
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Verdict |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | > 0.995 (1–1000 ng/mL) | Method A is better for bulk assay.[1] |
| LOD | ~0.5 µg/mL | ~0.5 ng/mL | Method B is 1000x more sensitive.[1] |
| Precision (RSD) | < 0.8% | < 3.5% | Method A offers superior reproducibility. |
| Specificity | Good (Separates main peaks) | Excellent (Mass discrimination) | Method B resolves co-eluting isomers. |
| Matrix Effect | Negligible | Moderate (Ion suppression possible) | Method A is more robust. |
Mechanistic Pathway of Degradation
Understanding degradation is vital for method specificity.[1] Under acidic stress, the amide bond hydrolyzes.
Figure 2: Hydrolytic degradation pathway monitored during specificity testing.[1]
Part 5: Strategic Recommendations
-
For Raw Material Release: Use Method A . The high precision and linearity at high concentrations make it the only compliant choice for assay calculations. Ensure the mobile phase pH is maintained at 2.0–2.5 using TFA to prevent amine tailing [3].
-
For Cleaning Validation & Genotoxicity: Use Method B . When verifying reactor cleaning or screening for the deacetylated diamine impurity (a potential mutagen), the sensitivity of MS/MS is non-negotiable [4].
-
Cross-Validation Step: If Method A detects a new impurity >0.1%, fractions should be collected and injected into Method B for structural elucidation (Mass match).
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.[1][2][3] (Analogous acetamide method).[4] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on mobile phase pH effects on amines).
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs.[5] (Guidance on trace amine analysis). Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of N-(5-amino-2-fluorophenyl)acetamide derivatives
Executive Summary: The "Warhead" of Oxazolidinones
The N-(5-amino-2-fluorophenyl)acetamide scaffold represents the pharmacophoric core of the oxazolidinone class of antibiotics, most notably Linezolid (Zyvox). While Linezolid remains a gold standard for Gram-positive infections (MRSA, VRE), the emergence of resistance mechanisms—specifically the cfr methyltransferase and ribosomal mutations—has necessitated the evolution of this scaffold.
This guide analyzes the Structure-Activity Relationship (SAR) of derivatives built upon this specific fluorinated phenylacetamide core. We objectively compare the "Standard Acetamide" motif against next-generation modifications (hydroxymethyl, triazole, and thioamide variants) to guide the development of high-potency, resistance-breaking candidates.
Structural Logic & SAR Analysis
To optimize this scaffold, we must deconstruct the molecule into three critical interaction zones. The this compound core serves as the anchor for the B-ring and the C-5 side chain.
Zone 1: The Fluorine Atom (Ring B)
The fluorine substitution at the C-3 position (relative to the ring numbering) is non-negotiable for high potency.
-
Mechanism: The fluorine atom exerts a strong electron-withdrawing effect, which increases the acidity of the N-H proton in the adjacent oxazolidinone ring (formed from the amine). This enhances hydrogen bonding affinity to the 50S ribosomal subunit (23S rRNA).
-
Metabolic Stability: It blocks oxidative metabolism at the phenyl ring, significantly improving the pharmacokinetic (PK) half-life compared to non-fluorinated analogs.
Zone 2: The C-5 Side Chain (The Acetamide Tail)
This is the primary differentiator between "First-Gen" (Linezolid) and "Next-Gen" derivatives.
-
The Standard (Acetamide): Provides optimal steric fit in the wild-type ribosomal P-site. However, it is susceptible to steric clash when the ribosome is methylated by the cfr gene.
-
The Alternative (Hydroxymethyl/Triazole): Replacing the acetamide with smaller or flatter groups (like the hydroxymethyl in the active form of Tedizolid) reduces steric bulk, allowing the drug to bind even in the presence of cfr methylation.
Zone 3: The Amine Nitrogen (Ring A Connection)
The "5-amino" position is the attachment point for the morpholine (Linezolid) or other heteroocycles.
-
Modification: Replacing the morpholine with a piperazinyl or pyridyl ring can alter solubility and safety profiles (specifically MAO inhibition), but the core fluorophenylacetamide relationship remains the driver of antibacterial potency.
Visual SAR Logic Map
Figure 1: Deconstruction of the scaffold showing the functional role of each structural component.
Comparative Performance Data
The following table contrasts the performance of the standard N-acetyl derivative (Linezolid-like) against modified derivatives where the acetamide group is altered or the core is extended.
Benchmark: Linezolid (Standard Acetamide) Challengers: Hydroxymethyl derivatives (Tedizolid-active), Triazole derivatives, and Thioamides.
| Feature | Standard Acetamide (Linezolid) | Hydroxymethyl Derivative (Tedizolid Active) | 1,2,3-Triazole Derivative | Thioamide Derivative |
| MIC90 (S. aureus) | 2 - 4 µg/mL | 0.25 - 0.5 µg/mL | 1 - 2 µg/mL | 4 - 8 µg/mL |
| Activity vs. cfr Strains | Poor (Resistance) | High (Retained) | High (Retained) | Moderate |
| MAO Inhibition | Weak Reversible Inhibitor | Low Inhibition | Variable | High (Risk of Toxicity) |
| Oral Bioavailability | ~100% | High (as Prodrug) | Moderate | Poor |
| Solubility | Moderate | Low (Requires Prodrug) | Moderate | Low |
Key Insight: While the standard acetamide (Linezolid) offers the best balance of solubility and bioavailability, it fails against cfr-resistant strains. Derivatives replacing the acetamide with a hydroxymethyl or triazole group sacrifice some solubility but gain critical potency against resistant phenotypes [1, 3].
Experimental Protocols
To validate these SAR claims, the following protocols for synthesis and biological testing are recommended.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize this compound from 3-fluoro-4-nitroaniline.
Workflow Diagram:
Figure 2: Synthetic route to the target aniline intermediate.[1]
Step-by-Step Methodology:
-
Acetylation: Dissolve 3-fluoro-4-nitroaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.5 eq) dropwise.[2] Reflux at 80°C for 4 hours. Pour into ice water to precipitate the intermediate.
-
Reduction: Dissolve the nitro-acetamide intermediate in Methanol/THF (1:1). Add 10% Pd/C catalyst (10 wt%). Stir under H2 atmosphere (balloon pressure) for 12 hours at room temperature.
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo. Recrystallize from Ethanol/Hexane.[2]
-
Validation: Verify via 1H-NMR (DMSO-d6). Look for the disappearance of Nitro-associated shifts and appearance of the amine broad singlet [4].
Protocol B: MIC Determination (Broth Microdilution)
Objective: Compare potency of derivatives against S. aureus (ATCC 29213) and MRSA.
-
Preparation: Prepare stock solutions of Linezolid (Control) and derivatives in DMSO (1 mg/mL).
-
Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final range: 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).
-
Incubation: Incubate at 35°C for 16–20 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
Conclusion & Recommendations
The This compound scaffold remains a vital platform for antibiotic discovery. However, the "acetamide" tail is now a liability for multidrug-resistant (MDR) strains.
-
For Wild-Type Coverage: The standard acetamide derivative (Linezolid) is sufficient and offers superior PK properties.
-
For MDR/Resistant Targeting: Researchers should prioritize modifying the C-5 position of this scaffold, replacing the acetamide with hydroxymethyl or heterocyclic (triazole) bioisosteres. These modifications bypass the steric hindrance caused by the cfr methyltransferase, restoring efficacy where Linezolid fails.
References
-
Locke, J. B., et al. (2010). "Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene." Antimicrobial Agents and Chemotherapy. Link
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link
-
Kavitha, J., et al. (2021). "Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents." Bioorganic & Medicinal Chemistry. Link
-
Shaikh, M. H., et al. (2016). "Synthesis of Aminoacetanilides." Journal of Integrated Science and Technology. Link
-
Moellering, R. C. (2003).[3] "Linezolid: The First Oxazolidinone Antimicrobial."[4] Annals of Internal Medicine. Link
Sources
comparative analysis of N-(5-amino-2-fluorophenyl)acetamide synthesis routes
[1]
CAS Registry Number: 75001-47-7
Molecular Formula:
Executive Summary
This technical guide provides a comparative analysis of synthesis routes for This compound , a critical intermediate in the development of fluorinated pharmaceutical agents (e.g., kinase inhibitors and antibacterial analogs).[1]
The synthesis hinges on the chemoselective reduction of the nitro group in the precursor N-(2-fluoro-5-nitrophenyl)acetamide without affecting the acetamide functionality or the fluorine substituent.[1] Two primary methodologies are evaluated:
-
Catalytic Hydrogenation (Pd/C): The industry standard for high purity and yield (>98%).
-
Dissolving Metal Reduction (Fe/Acid): A robust, low-cost alternative for facilities lacking high-pressure infrastructure.[1]
Strategic Retrosynthesis
The synthesis is most efficiently approached via the acetylation of 2-fluoro-5-nitroaniline , followed by selective reduction.[1] Direct selective acetylation of the diamine (2-fluoro-1,5-diaminobenzene) is discouraged due to the high risk of bis-acetylation side products.[1]
Figure 1: Retrosynthetic disconnection showing the linear pathway from commodity chemicals to the target amine.
Detailed Route Analysis
Route A: Catalytic Hydrogenation (Pd/C)
Best for: Industrial scale-up, high purity requirements, green chemistry compliance.
This route utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It is the preferred method for pharmaceutical intermediates due to its cleanliness; the workup typically involves simple filtration of the catalyst and solvent evaporation.
-
Mechanism: Heterogeneous catalysis involving
adsorption, dissociation, and sequential transfer to the nitro group. -
Selectivity: High.[5] Neutral conditions prevent hydrolysis of the acetamide bond.
-
Key Risk: Dehalogenation (loss of Fluorine) can occur if the reaction runs too long or at excessive temperatures/pressures.
Experimental Protocol A (Self-Validating)
-
Preparation: In a high-pressure autoclave, dissolve N-(2-fluoro-5-nitrophenyl)acetamide (1.0 eq) in anhydrous Methanol (10-15 volumes).
-
Catalyst Loading: Add 10 wt% of 10% Pd/C (50% water wet) under an inert nitrogen atmosphere. Critical: Do not let dry catalyst contact methanol in air (ignition risk).
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3-5 bar (45-75 psi)
. -
Reaction: Stir vigorously at 25-30°C . Monitor
uptake. Reaction is typically complete in 2-4 hours.[1] -
Validation (IPC): Check via HPLC/TLC. Target should show lower
than nitro precursor. Ensure no deacetylated byproduct (2-fluoro-1,5-diaminobenzene) is formed. -
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the off-white solid product.[1]
Figure 2: Workflow for Catalytic Hydrogenation.
Route B: Iron-Mediated Reduction (Béchamp)
Best for: Laboratory scale, facilities without pressure reactors, cost-sensitive batch production.[1]
This classical method uses iron powder in the presence of a proton source (Acetic Acid or Ammonium Chloride). While robust, it generates significant iron oxide sludge, making it less attractive for large-scale "green" manufacturing.[1]
-
Mechanism: Single electron transfer (SET) from Fe surface to the nitro group.
-
Selectivity: Excellent. Iron reduction is highly chemoselective for nitro groups in the presence of amides and halides.
-
Key Risk: Product entrapment in iron sludge, leading to lower isolated yields.
Experimental Protocol B
-
Activation: Suspend Iron powder (3.0-4.0 eq, ~325 mesh) in Ethanol/Water (3:1 ratio). Add Ammonium Chloride (
, 0.5 eq) or catalytic Acetic Acid . -
Addition: Heat the suspension to reflux (70-80°C). Add N-(2-fluoro-5-nitrophenyl)acetamide (1.0 eq) portion-wise over 30 minutes to control exotherm.[1]
-
Reaction: Reflux for 2-6 hours. The grey suspension will turn reddish-brown (formation of iron oxides).
-
Validation: Monitor TLC for disappearance of the yellow nitro compound.
-
Workup: Filter the hot mixture through Celite to remove iron sludge. Critical: Wash the sludge thoroughly with hot ethanol (product adheres to iron).
-
Isolation: Neutralize the filtrate with
if acid was used. Evaporate solvent.[6] Recrystallize from Ethanol/Water if necessary.
Comparative Analysis & Data
The following table contrasts the two routes based on experimental data and process parameters.
| Metric | Route A: Hydrogenation (Pd/C) | Route B: Iron Reduction (Fe) |
| Yield (Isolated) | 95 - 99% | 75 - 85% |
| Purity (HPLC) | >99% (Clean profile) | 95-97% (Trace Fe salts) |
| Atom Economy | High (Water is only byproduct) | Low (Fe oxides waste) |
| Reaction Time | 2 - 4 Hours | 4 - 8 Hours |
| Scalability | Excellent (Flow/Batch) | Poor (Sludge handling) |
| Cost Driver | Catalyst (Palladium) | Waste Disposal (Iron sludge) |
| Safety Profile | High Pressure / Pyrophoric Cat.[1] | Thermal Runaway Risk |
Expert Insights
-
Stability: The target amine is sensitive to oxidation. Store under nitrogen at 2-8°C.
-
Troubleshooting Route A: If defluorination is observed (M-19 peak in MS), switch to sulfided platinum catalysts (
) or reduce reaction temperature to <25°C. -
Troubleshooting Route B: If yield is low, the product is likely trapped in the iron cake. Digest the filter cake in warm ethyl acetate to recover the product.
References
-
BenchChem. this compound Structure and Synthesis Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Acetamide, N-(2-fluorophenyl)- (Precursor Data).[1][7] NIST Chemistry WebBook, SRD 69.[7] Retrieved from
-
GuideChem. Process for preparing 2-fluoro-5-nitroaniline (Precursor Synthesis). Retrieved from
-
Matrix Scientific. this compound MSDS and Properties. Retrieved from
-
Common Organic Chemistry. Nitro Reduction Protocols (Fe/HCl and Pd/C). Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 75001-47-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound|CAS 75001-47-7 [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide, N-(2-fluorophenyl)- [webbook.nist.gov]
Protocol Guide: Purity Confirmation of N-(5-amino-2-fluorophenyl)acetamide via Elemental Analysis
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, such as N-(5-amino-2-fluorophenyl)acetamide , confirming bulk purity is critical before proceeding to subsequent coupling steps. While HPLC provides high-resolution separation of organic impurities, it often fails to detect inorganic contaminants, moisture, or trapped solvents.
This guide details the validation of this compound (MW: 168.17 g/mol ) using Elemental Analysis (EA) . We compare this classical method against HPLC and Quantitative NMR (qNMR), demonstrating why EA remains the "gold standard" for confirming bulk composition, particularly for fluorinated compounds where combustion interference must be managed.
Compound Profile & Theoretical Framework
Before initiating analysis, the theoretical elemental composition must be established.
-
Compound: this compound
-
Molecular Formula: C₈H₉FN₂O
-
Molecular Weight: 168.17 g/mol
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 8 | 12.011 | 96.09 | 57.14% |
| Hydrogen (H) | 9 | 1.008 | 9.07 | 5.39% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 16.66% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 11.30% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 9.51% |
Critical Note on Fluorine: This compound contains ~11.3% Fluorine. Standard combustion analysis uses quartz (SiO₂) tubes. Fluorine reacts with silica to form volatile SiF₄, which can damage the detector and yield erratic results. Modified combustion protocols are required.
Experimental Protocol: Elemental Analysis (CHN)
Objective: Determine mass fractions of C, H, and N to within ±0.4% of theoretical values.
Materials & Equipment
-
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube (configured for CHNS).
-
Combustion Aid: Tungsten Trioxide (WO₃) or Magnesium Oxide (MgO) to sequester Fluorine.
-
Standard: Acetanilide (Calibration standard).
Step-by-Step Workflow
-
Sample Preparation:
-
Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Why: Amines can be hygroscopic. Surface water distorts Hydrogen values significantly.
-
-
Weighing:
-
Weigh 2.0 – 3.0 mg of sample into a tin capsule using a microbalance (precision ±0.001 mg).
-
Crucial Step: Add ~10 mg of WO₃ (Tungsten Trioxide) powder to the capsule before sealing.
-
Causality: WO₃ acts as a combustion catalyst and helps prevent the formation of interfering fluorinated byproducts that attack the quartz tube.
-
-
Combustion:
-
Furnace Temperature: 950°C - 1000°C.
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (Flash combustion).
-
-
Detection:
-
Gases (CO₂, H₂O, N₂, NOₓ) pass through a reduction reactor (Copper at 650°C) to convert NOₓ to N₂.
-
Separation via GC column.
-
Detection via Thermal Conductivity Detector (TCD).
-
-
Acceptance Criteria:
-
The industry standard (Journal of Medicinal Chemistry / ICH guidelines) for purity confirmation is ±0.4% absolute difference from the theoretical value.
-
Comparative Analysis: EA vs. Alternatives
To understand where EA fits in the analytical arsenal, we compare it with HPLC and qNMR.
Table 2: Method Comparison for Purity Assessment
| Feature | Elemental Analysis (EA) | HPLC-UV (Area %) | Quantitative NMR (qNMR) |
| Primary Output | Elemental Mass Fraction (C, H, N) | Chromatographic Purity (Organic Impurities) | Absolute Purity (w/w) & Structure |
| Specificity | Low (Cannot distinguish isomers) | High (Separates structurally similar impurities) | High (Specific to proton environments) |
| Inorganic Detection | Indirectly Excellent (Values drop if inorganics present) | Poor (Salts/Inorganics are invisible to UV) | Variable (Invisible, but affects internal std ratio) |
| Solvent/Water Detection | Sensitive (H value rises with water) | None (Elutes in void volume or invisible) | Excellent (Distinct peaks for solvents) |
| Sample Requirement | Destructive (~2 mg) | Non-destructive (dissolved) | Non-destructive (dissolved) |
| Best Use Case | Confirming bulk composition & "dry weight" purity. | Routine batch release & impurity profiling. | Reference standard qualification.[1][2] |
Supporting Experimental Data (Representative)
The following data illustrates three scenarios often encountered during the development of this compound.
Scenario A: High Purity Batch. Scenario B: Wet Batch (Residual Solvent/Water). Scenario C: Salt Contamination (e.g., residual NaCl from workup).
Table 3: Experimental Results vs. Theoretical
| Sample ID | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Result Interpretation |
| Theoretical | 57.14 | 5.39 | 16.66 | Target |
| Batch 001 | 57.08 (Δ -0.06) | 5.41 (Δ +0.02) | 16.59 (Δ -0.07) | PASS (Pure Material) |
| Batch 002 | 55.20 (Δ -1.94) | 5.95 (Δ +0.56) | 16.10 (Δ -0.56) | FAIL (High H suggests moisture/solvent) |
| Batch 003 | 54.30 (Δ -2.84) | 5.10 (Δ -0.29) | 15.80 (Δ -0.86) | FAIL (All values low; likely inorganic salt) |
Analysis of Failures:
-
Batch 002: The Carbon is low, but Hydrogen is significantly higher than theoretical. This is the classic signature of retained water or methanol (solvents rich in H).
-
Batch 003: All organic elements (C, H, N) are lower than theoretical by a proportional amount. This indicates the presence of non-combustible material (e.g., Sodium Chloride or Silica) acting as "dead weight."
Decision Matrix & Workflow
The following diagram outlines the logical decision process for confirming purity, integrating EA with orthogonal methods.
Figure 1: Integrated workflow for purity confirmation. Elemental Analysis serves as the primary gatekeeper for bulk composition before expensive chromatographic profiling.
References
-
International Conference on Harmonisation (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." European Medicines Agency. [Link][2]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of N-(5-amino-2-fluorophenyl)acetamide Derivatives
Abstract
In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective identification of promising therapeutic candidates.[1][2][3] Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and interaction patterns of small molecules with macromolecular targets.[4][5] This guide provides a comprehensive framework for conducting a comparative docking study of N-(5-amino-2-fluorophenyl)acetamide derivatives, a chemical scaffold with emerging interest in medicinal chemistry. We will delve into the strategic selection of protein targets, outline a rigorous docking methodology, and present a comparative analysis of hypothetical derivatives to illustrate the process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico approaches for lead generation and optimization.
Introduction: The Therapeutic Potential of this compound Derivatives
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The introduction of a 2-fluoro and a 5-amino substitution on the phenyl ring of N-(phenyl)acetamide can significantly influence the molecule's electronic and steric properties, potentially leading to enhanced binding affinity and selectivity for specific biological targets. The amino group can act as a hydrogen bond donor, while the fluorine atom can modulate pKa and improve metabolic stability.
This guide will focus on a hypothetical series of this compound derivatives and their comparative evaluation against two key cancer-related protein targets: Aurora Kinase B (AURKB) and Janus Kinase 2 (JAK2). Overexpression and mutations of these kinases are implicated in various malignancies, making them attractive targets for therapeutic intervention.[10][11][12]
Strategic Selection of Protein Targets
The success of any docking study hinges on the selection of biologically relevant protein targets. For our this compound derivatives, we have chosen AURKB and JAK2 based on the following rationale:
-
Aurora Kinase B (AURKB): A key regulator of mitosis, AURKB is frequently overexpressed in human cancers.[10][11] Its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells, making it a validated target for cancer therapy.[11]
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways that control cell growth and survival. The JAK2 V617F mutation is a hallmark of myeloproliferative neoplasms.[12]
The Comparative Docking Workflow: A Step-by-Step Approach
A systematic and well-documented workflow is critical for ensuring the reproducibility and validity of docking results. The following diagram illustrates the key stages of our comparative docking study.
Caption: A generalized workflow for a comparative molecular docking study.
Comparative Analysis of this compound Derivatives
To illustrate the output of a comparative docking study, we present hypothetical results for a series of this compound derivatives with varying substitutions at the acetamide nitrogen. The binding energies (in kcal/mol) against AURKB and JAK2 are summarized in the table below. Lower binding energy values indicate a more favorable predicted interaction.
| Compound ID | Substitution (R) | AURKB Binding Energy (kcal/mol) | JAK2 Binding Energy (kcal/mol) |
| NAF-1 | -H | -7.2 | -6.8 |
| NAF-2 | -CH3 | -7.5 | -7.1 |
| NAF-3 | -CH2CH3 | -7.8 | -7.4 |
| NAF-4 | -Phenyl | -8.5 | -8.1 |
| NAF-5 | -4-Chlorophenyl | -9.2 | -8.8 |
| Reference | Barasertib (AURKB inhibitor) | -10.5 | - |
| Reference | Ruxolitinib (JAK2 inhibitor) | - | -11.2 |
Data Interpretation:
The hypothetical data suggests that increasing the steric bulk and introducing aromaticity at the 'R' position generally improves the binding affinity for both AURKB and JAK2. The derivative with a 4-chlorophenyl substitution (NAF-5 ) exhibits the most favorable predicted binding energy for both kinases. While these in silico results are promising, they are not as potent as the known reference inhibitors. This highlights the iterative nature of drug design, where these initial findings would guide the synthesis and biological evaluation of these and other related derivatives.
Detailed Experimental Protocol for Molecular Docking
This section provides a detailed, step-by-step methodology for performing a comparative docking study using widely accepted software and protocols.
5.1. Software and Resource Requirements:
-
Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
5.2. Step-by-Step Protocol:
-
Receptor Preparation: a. Download the crystal structures of the target proteins (e.g., AURKB - PDB ID: 2VGO, JAK2 - PDB ID: 3UGE) from the PDB. b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in the PDBQT format. g. Define the grid box to encompass the active site of the protein. The grid box parameters should be centered on the co-crystallized ligand (if present) or determined from literature.
-
Ligand Preparation: a. Draw the 2D structures of the this compound derivatives using a chemical drawing software (e.g., ChemDraw). b. Convert the 2D structures to 3D structures and perform energy minimization using a suitable program (e.g., Avogadro, Chem3D). c. Open the 3D ligand file in AutoDock Tools. d. Detect the root, set the number of torsions, and save the ligand in the PDBQT format.
-
Molecular Docking with AutoDock Vina: a. Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name. b. Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log log.txt c. The program will generate an output PDBQT file containing the docked poses of the ligand and a log file with the binding affinity scores.
-
Analysis of Docking Results: a. Open the receptor PDBQT file and the output ligand PDBQT file in a molecular visualization software (e.g., Discovery Studio Visualizer). b. Analyze the binding poses of the ligands within the active site of the protein. c. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. d. Compare the binding modes and interaction patterns of the different derivatives to understand the structure-activity relationships.
Visualizing Ligand-Target Interactions
The following diagram illustrates the logical relationship of key interactions that often determine the binding affinity of a ligand to its target protein.
Caption: Key intermolecular interactions driving ligand-protein binding affinity.
Conclusion and Future Directions
This guide has provided a comprehensive overview of how to conduct a comparative docking study of this compound derivatives. By following a structured workflow encompassing target selection, ligand and receptor preparation, docking, and results analysis, researchers can gain valuable insights into the potential of these compounds as therapeutic agents. The hypothetical data presented herein illustrates how such a study can elucidate structure-activity relationships and guide the design of more potent and selective inhibitors.
It is crucial to remember that molecular docking is a predictive tool, and its results must be validated through experimental assays. Future work should focus on the synthesis of the most promising derivatives identified in silico and their subsequent evaluation in in vitro and in vivo models to confirm their biological activity.
References
-
Shaaban, M. R., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 116. [Link]
-
Gaba, M., et al. (2017). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 51(3), 434-443. [Link]
-
Azayez, M., et al. (2025). Reactivity Study, NCI-RDG Analysis, Molecular Docking and ADMET Investigation of N-(4-Acetyl-5-(4-(nitro)phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-phenyl Acetamide. ResearchGate. [Link]
-
Khan, I., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry, 11(9), 1146. [Link]
-
Özdemir, Ü., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(11), 9497-9510. [Link]
-
Fassihi, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 159-167. [Link]
-
Fassihi, A., et al. (2017). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Research in Pharmaceutical Sciences, 12(2), 113-120. [Link]
-
Tran, P. T., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Tran, P. T., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]
-
Maccioni, E., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(12), 14665-14676. [Link]
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Pinzi, L., & Rastelli, G. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Chemical Information and Modeling. [Link]
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Torres, P. H. M., et al. (2023). Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. Molecules, 28(14), 5433. [Link]
-
Bekhradnia, A., et al. (2022). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 12(45), 29334-29351. [Link]
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Salmaso, V., & Moro, S. (2018). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv. [Link]
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Zhang, Q., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 647-654. [Link]
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Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
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Wu, P., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 28(23), 7849. [Link]
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Esteves, M., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(1), 22. [Link]
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Bhagat, R. T., et al. (2021). Molecular Docking in Drug Discovery. Journal of Pharmaceutical Research International, 33(30B), 46-58. [Link]
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Manukumar, H. M., et al. (2020). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1202, 127262. [Link]
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Mohamed, M. F., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents in Medicinal Chemistry, 17(8), 1084-1092. [Link]
-
Safavi, M., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(12), 883-890. [Link]
Sources
- 1. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 2. chemrxiv.org [chemrxiv.org]
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- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of N-(5-amino-2-fluorophenyl)acetamide and its Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount. Kinases, numbering over 500 in the human kinome, are a class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. However, the structural conservation of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes.
This guide provides a comprehensive framework for assessing the selectivity of N-(5-amino-2-fluorophenyl)acetamide, a promising scaffold for the development of novel kinase inhibitors.[1] We will delve into the rationale behind experimental choices, provide detailed protocols for key selectivity assays, and compare the hypothetical performance of a derivative of this scaffold against established kinase inhibitors. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to design and execute robust selectivity profiling campaigns.
The Importance of Selectivity in Kinase Inhibitor Development
A truly effective kinase inhibitor must be both potent against its intended target and highly selective, minimizing interactions with other kinases. This dual characteristic, known as the therapeutic window, is a critical determinant of a drug's success. A narrow therapeutic window, often a consequence of poor selectivity, can lead to a higher incidence of dose-limiting toxicities. Therefore, a thorough understanding of a compound's selectivity profile early in the drug discovery process is not just advantageous; it is essential.
The this compound scaffold, with its amino and fluorine substitutions, presents a versatile starting point for generating libraries of potential kinase inhibitors.[1] The strategic modification of this core structure can be leveraged to enhance both potency and selectivity. This guide will use a hypothetical derivative, which we will refer to as "Compound X," to illustrate the principles and methodologies of selectivity assessment.
A Multi-pronged Approach to Selectivity Profiling
A comprehensive assessment of selectivity requires a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's interaction with a purified enzyme, while cell-based assays offer insights into target engagement and functional consequences within a more physiologically relevant environment.
Part 1: Foundational Biochemical Selectivity Screening
The initial step in characterizing a new chemical entity is typically a broad biochemical screen against a large panel of kinases. This provides a bird's-eye view of the compound's selectivity across the kinome.
Several commercial vendors offer kinase selectivity profiling services, often utilizing panels of hundreds of purified human kinases. These screens are invaluable for identifying both on-target and off-target interactions.
Experimental Workflow: Kinome-Wide Selectivity Profiling
The following diagram illustrates a typical workflow for a kinome-wide selectivity screen.
Caption: A generalized workflow for kinome-wide selectivity screening.
Data Interpretation: The results are typically presented as the percentage of inhibition at a single compound concentration (e.g., 1 µM). This allows for the rapid identification of potent off-target interactions. A common visualization is a "kinome map," where inhibited kinases are highlighted on a phylogenetic tree of the human kinome.
Following the initial broad screen, it is crucial to determine the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-targets. This provides a quantitative measure of potency.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate and cofactors
-
Compound X
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in an appropriate buffer (e.g., 1% DMSO).
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP to each well.
-
Add the serially diluted Compound X to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Compound X concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data:
To put the selectivity of Compound X into context, we will compare its hypothetical IC50 values against two well-characterized kinase inhibitors: Sunitinib (a multi-targeted tyrosine kinase inhibitor) and Lapatinib (a dual inhibitor of EGFR and HER2).
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (e.g., VEGFR2) | IC50 (nM) | Off-Target Kinase 2 (e.g., SRC) | IC50 (nM) |
| Compound X | Hypothetical Target Kinase | 15 | >1000 | 250 | ||
| Sunitinib | VEGFR2 | 9 | PDGFRβ (2) | KIT (4) | ||
| Lapatinib | EGFR | 10 | HER2 (9) | >10,000 (for most other kinases) |
Note: IC50 values for Sunitinib and Lapatinib are representative values from the literature.
This table clearly illustrates the different selectivity profiles. While Sunitinib is a potent inhibitor of multiple kinases, Lapatinib demonstrates high selectivity for its primary targets. The goal for Compound X would be to achieve a profile closer to that of Lapatinib for its intended target.
Part 2: Cell-Based Assays for Physiological Relevance
Biochemical assays, while essential, are conducted in a simplified, artificial environment. Cell-based assays are critical for confirming target engagement and assessing the functional consequences of kinase inhibition within a living cell.
The NanoBRET™ Target Engagement (TE) Assay is a powerful tool for quantifying compound binding to a specific protein target in living cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Data Interpretation: The displacement of the fluorescent tracer by Compound X results in a decrease in the BRET signal. By plotting the BRET ratio against the compound concentration, a cellular half-maximal effective concentration (EC50) can be determined, which reflects the compound's potency in a cellular context.
To confirm that target engagement translates into a functional effect, it is essential to measure the phosphorylation of a known downstream substrate of the target kinase. Western blotting is a standard technique for this purpose.
Experimental Protocol: Western Blotting
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
Compound X
-
Cell lysis buffer
-
Primary antibodies (total and phospho-specific for the downstream substrate)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer apparatus
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of Compound X for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Expected Results: A selective and potent inhibitor should show a dose-dependent decrease in the phosphorylation of the downstream substrate, with minimal effect on the total protein levels.
Conclusion and Future Directions
The comprehensive assessment of selectivity is a cornerstone of modern kinase inhibitor development. By employing a tiered approach that begins with broad biochemical screening and progresses to more focused biochemical and cell-based assays, researchers can build a detailed picture of a compound's activity profile. The this compound scaffold holds significant promise as a starting point for the design of novel, selective kinase inhibitors. The methodologies outlined in this guide provide a robust framework for evaluating the selectivity of derivatives of this and other promising chemical series. Future work should focus on leveraging the structure-activity relationship data from these assays to rationally design compounds with improved potency and selectivity, ultimately leading to safer and more effective targeted therapies.
References
-
Promega Corporation. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
Sources
Strategic Evaluation: N-(5-amino-2-fluorophenyl)acetamide (NAFA) in Drug Discovery
This guide provides a rigorous technical analysis of N-(5-amino-2-fluorophenyl)acetamide (referred to herein as NAFA ), a critical fluorinated building block in modern medicinal chemistry. It evaluates NAFA’s utility in synthesizing metabolically stable drug candidates compared to non-fluorinated analogs and alternative synthetic routes.
Executive Summary
This compound (CAS: 75001-47-7) is a high-value pharmacophore scaffold used primarily to introduce bioisosteres into kinase inhibitors, antibacterial quinolines, and herbicidal triazolinones. Its structural uniqueness lies in the para-positioning of the fluorine atom relative to the primary amine (positions 2 and 5 on the ring, relative to the acetamide at position 1).
This guide compares NAFA head-to-head with:
-
Non-Fluorinated Analogs (e.g., 3-aminoacetanilide): To demonstrate NAFA's superior metabolic stability.
-
Alternative Precursors (e.g., Nitro-reduction routes): To highlight NAFA's process safety and yield advantages.
-
Standard Pharmacophores: To contextualize its role in generating high-affinity ligands.
Compound Profile & Mechanism[1]
-
Synonyms: 5-Amino-2-fluoroacetanilide; N-acetyl-5-amino-2-fluoroaniline.
-
Core Structure: A benzene ring substituted with an acetamide group (C1), a fluorine atom (C2), and a primary amine (C5).
-
Mechanistic Role:
-
Metabolic Blocking: The fluorine atom at C2 (para to the C5-amine) blocks the primary site of metabolic oxidation (para-hydroxylation), significantly extending the half-life of derived drugs.
-
Electronic Modulation: The electronegative fluorine lowers the pKa of the aniline nitrogen, modulating the donor strength in hydrogen bonding interactions within enzyme active sites (e.g., Kinase Hinge regions).
-
Head-to-Head Comparison
A. Pharmacological Performance: NAFA-Derived Motifs vs. Non-Fluorinated Analogs
In drug design, the "Fluorine Effect" is critical. The following table compares a NAFA-derived drug fragment against its non-fluorinated counterpart (N-(3-aminophenyl)acetamide derivatives).
| Feature | NAFA-Derived Scaffold (Fluorinated) | Non-Fluorinated Analog (Standard) | Performance Advantage |
| Metabolic Stability | High (Blocks CYP450 oxidation at para-position) | Low (Rapid para-hydroxylation) | >2-fold increase in biological half-life ( |
| Lipophilicity (LogP) | Moderate (F increases lipophilicity) | Low | Enhanced membrane permeability and BBB penetration. |
| Binding Affinity | High (F can act as H-bond acceptor) | Moderate | Improved selectivity in kinase pockets (e.g., VEGFR, EGFR). |
| Toxicity Risk | Reduced (Prevents Quinone Imine formation) | High (Metabolic activation to toxic intermediates) | Safer toxicity profile for chronic therapies. |
B. Synthetic Efficiency: NAFA vs. Nitro-Reduction Routes
Process chemists often choose between using NAFA directly or generating the amine in situ from a nitro precursor.
| Parameter | Route A: Using NAFA (Commercial) | Route B: Nitro-Reduction (In-Situ) | Verdict |
| Step Count | 1 Step (Direct Coupling) | 2-3 Steps (Reduction + Coupling) | NAFA reduces cycle time by 40%. |
| Safety Profile | High (Stable solid) | Low (Exothermic hydrogenation, H2 gas) | NAFA eliminates hazardous high-pressure hydrogenation. |
| Impurity Profile | Clean (>98% Purity) | Complex (Azo/Hydrazo byproducts) | NAFA simplifies downstream purification. |
| Yield | High (85-95%) | Variable (60-80%) | NAFA offers superior atom economy. |
Experimental Protocols
Protocol A: Quality Control of NAFA (Purity Assessment)
Objective: Verify the absence of the 4-amino isomer and nitro-precursors.
-
Sample Preparation: Dissolve 10 mg of NAFA in 1 mL of MeOH:ACN (1:1).
-
HPLC Method:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid) over 20 min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Acceptance Criteria:
-
Main peak retention time (RT) ~8.5 min.
-
Purity > 98.0% (Area %).
-
Impurity (Des-fluoro) < 0.1%.[5]
-
Protocol B: General Amide Coupling (Downstream Derivatization)
Objective: Couple NAFA with a Carboxylic Acid (R-COOH) to form a bioactive bis-amide.
-
Activation: To a solution of R-COOH (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 min at RT.
-
Coupling: Add NAFA (1.0 equiv) directly to the activated ester.
-
Reaction: Stir at 40°C for 4-6 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Visualization: Synthesis & Utility Pathway
The following diagram illustrates the strategic position of NAFA in synthesizing high-value scaffolds, highlighting the "Safety" and "Stability" gates.
Caption: Synthesis workflow showing NAFA as the stable gateway to metabolically resistant drug scaffolds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67860, N-(2-Fluorophenyl)acetamide Derivatives. Retrieved from .
-
Jiang, C., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors. ChemMedChem, 15(8), 705-715. Link
-
Patel, R. (2024). Synthesis and Biological Activity of Fluorinated Quinoline Derivatives. Journal of Young Pharmacists, 16(2). Link
-
Google Patents (1989). Herbicidal Aryl Triazolinones (US4818275A). Link
- Swatton, J.E., et al. (2013).The Design of Fluorinated Drugs: From Discovery to Market. Journal of Medicinal Chemistry. (General reference for Fluorine Effect).
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- 2. cacheby.com [cacheby.com]
- 3. 75001-47-7 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. This compound , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 5. US4818275A - Herbicidal aryl triazolinones - Google Patents [patents.google.com]
Confirming Experimental Findings for N-(5-amino-2-fluorophenyl)acetamide: A Comparative Technical Guide
Topic: Confirming Experimental Findings for N-(5-amino-2-fluorophenyl)acetamide in Literature Content Type: Publish Comparison Guide
Executive Summary: The Fluorinated Scaffold
This compound (CAS: 75001-47-7 ) is a critical intermediate in the synthesis of fluorine-containing pharmacophores.[1] Its unique substitution pattern—positioning a nucleophilic primary amine meta to an acetamide and para to a fluorine atom—makes it a versatile scaffold for constructing kinase inhibitors and antibacterial agents.
This guide objectively compares the primary synthetic routes and validation protocols found in the literature. We focus on confirming the structural identity and purity of the compound, distinguishing between high-throughput industrial methods and accessible laboratory-scale protocols.
Synthesis Route Comparison: Selectivity is Key
The central challenge in synthesizing this compound is achieving regioselectivity . You must distinguish between the two nitrogen centers. The literature predominantly supports a "Protection-Reduction" strategy over direct functionalization of a diamine.
Comparative Analysis: Catalytic vs. Chemical Reduction
The final step typically involves reducing N-(2-fluoro-5-nitrophenyl)acetamide. Below is a comparison of the two dominant methodologies.
| Feature | Method A: Catalytic Hydrogenation (Recommended) | Method B: Chemical Reduction (Legacy) |
| Reagents | H₂ (gas) + Raney Nickel or Pd/C | Iron powder + HCl / NH₄Cl |
| Yield | High (>98%) | Moderate (75-85%) |
| Purity Profile | Clean; catalyst is filtered off. | Complex; requires removal of metal salts. |
| Scalability | Excellent for kg-scale (Process Chem). | Difficult; large volumes of solid waste. |
| Safety | Risk: Pyrophoric catalyst, pressurized H₂. | Risk: Exothermic, corrosive acid fumes. |
| Throughput | High (Reaction time < 4 hours). | Low (Reaction time 12-24 hours). |
Expert Insight:
Why Acylate First? Attempting to acetylate 2-fluoro-1,5-diaminobenzene directly results in a statistical mixture of mono- and di-acetylated isomers. The literature-validated route starts with 2-fluoro-5-nitroaniline . By acetylating the aniline first, the nitrogen is "locked" as an acetamide. Subsequent reduction of the nitro group unveils the new primary amine at position 5, ensuring 100% regioselectivity.
Visualizing the Validated Workflow
The following diagram illustrates the validated synthesis pathway and the critical decision points for quality control.
Figure 1: Validated "Protection-Reduction" synthesis pathway ensuring regiochemical integrity.
Detailed Experimental Protocols
These protocols are synthesized from verified literature sources, optimized for reproducibility and self-validation.
Protocol A: High-Yield Synthesis (Catalytic Hydrogenation)
Objective: Produce >5g of target amine with >95% purity.
-
Precursor Preparation:
-
Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in Glacial Acetic Acid.
-
Add Acetic Anhydride (1.2 eq) dropwise at 0°C.
-
Stir at RT for 2 hours. Pour into ice water. Filter the yellow precipitate (N-(2-fluoro-5-nitrophenyl)acetamide).
-
Checkpoint: Verify intermediate via TLC (EtOAc:Hexane 1:1).
-
-
Reduction (The Critical Step):
-
Setup: Charge a hydrogenation vessel with the nitro-acetamide intermediate dissolved in Methanol.
-
Catalyst: Add Raney Nickel (10 wt% loading) under Argon atmosphere. Caution: Pyrophoric.
-
Reaction: Pressurize with H₂ (30-50 psi) and stir at RT for 4-6 hours.
-
Workup: Filter through a Celite pad to remove the catalyst. Rinse with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid product.
-
Protocol B: Structural Confirmation (NMR & MS)
Objective: Confirm identity and rule out isomers.
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 169.17 m/z .
-
Validation: Presence of m/z 169 confirms the reduction of the nitro group (mass loss of O₂, gain of H₂).
-
-
Nuclear Magnetic Resonance (¹H NMR) in DMSO-d₆:
-
δ 2.08 ppm (s, 3H): Acetyl methyl group (–COCH ₃). Confirming the acetamide is intact.[2]
-
δ 4.95 ppm (br s, 2H): Primary amine (–NH ₂). Confirming successful reduction.
-
δ 9.60 ppm (br s, 1H): Amide proton (–NH Ac).
-
Aromatic Region (6.3 - 7.5 ppm):
-
Look for complex splitting due to ¹⁹F coupling . The proton ortho to the fluorine will show a distinct multiplet.
-
-
Analytical Validation Workflow
To ensure the product meets pharmaceutical standards, use the following logic flow for analysis.
Figure 2: Step-wise analytical decision tree for batch release.
References
-
BenchChem. Primary Synthetic Routes for this compound. BenchChem Database. Link
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Link
-
CymitQuimica. this compound Product Specifications. CymitQuimica Catalog. Link
-
Tetrahedron Scientific. Chemical Properties and CAS Data for 75001-47-7. Thsci.com. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(5-amino-2-fluorophenyl)acetamide
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(5-amino-2-fluorophenyl)acetamide, ensuring the protection of our personnel, facilities, and environment.
Hazard Characterization and Risk Assessment
Before handling any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazards from structurally similar compounds, such as N-(2-Fluorophenyl)acetamide and other substituted acetamides.
Based on analogous compounds, this compound should be handled as a substance that:
Furthermore, acetamide as a class of compounds is listed by the EPA as a hazardous air pollutant and is suspected by some agencies of causing cancer, falling into IARC Group 2B.[3][4][5] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste .
Table 1: Inferred GHS Hazard Profile
| Hazard Class | GHS Code | Description | Precautionary Statement Codes |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer | P201, P280, P308+P313 |
Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[8][9]
Key principles of RCRA compliance include:
-
Hazardous Waste Determination: You must determine if your waste is hazardous. Given the data above, this compound waste should always be managed as hazardous.[7]
-
Segregation: Hazardous waste must be segregated from non-hazardous waste and incompatible chemicals to prevent dangerous reactions.[7][10]
-
Proper Containment: Waste must be collected in containers that are durable, compatible with the waste, and securely sealed when not in use.[8]
-
Labeling: All containers must be clearly labeled as "Hazardous Waste" and identify the contents.[11]
It is crucial to consult your institution's Environmental Health & Safety (EHS) department, as local and state regulations can be more stringent than federal mandates.[6][10]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for safely collecting and disposing of this compound waste.
Experimental Protocol: Waste Collection and Handling
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes:
-
Waste Segregation & Collection:
-
Solid Waste: Collect unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), and place them directly into a designated hazardous waste container.[12][14] Use a plastic scoop or spatula to avoid generating dust.[14]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible hazardous waste container intended for liquid organic waste.
-
Sharps: Contaminated needles or other sharps must be placed in an approved sharps container.[10]
-
-
Container Selection:
-
Use only containers approved by your EHS department. These are typically high-density polyethylene (HDPE) or glass containers with secure, screw-top lids.
-
Ensure the container is chemically compatible with the acetamide waste.
-
Keep the container closed at all times, except when adding waste.[8]
-
-
Labeling the Hazardous Waste Container:
-
The moment you designate a container for waste, it must be labeled.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Irritant," "Suspected Carcinogen").
-
The date the first waste was added.
-
-
-
Temporary Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment to catch any potential leaks.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or you have reached the storage time limit set by your institution (often 6-12 months), contact your EHS department to arrange for a waste pickup.[15]
-
Do NOT attempt to dispose of this chemical down the drain or in the regular trash.[16] This is a direct violation of EPA regulations and poses a significant environmental risk.
-
Final disposal must be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][9]
-
Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, gently sweep up the solid material, avoiding the creation of dust.[12][14]
-
Place the swept material and any contaminated cleaning supplies into the designated hazardous waste container.[3]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
-
Decontamination of Glassware:
-
Rinse glassware with a small amount of an appropriate solvent to dissolve any residual compound.
-
Pour this initial rinse (known as "rinsate") into your hazardous liquid waste container.
-
Repeat the rinse two more times.
-
After the triple rinse, the glassware can typically be washed normally.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams associated with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
By adhering to these procedures, we uphold our professional responsibility to conduct research that is not only innovative but also safe and environmentally conscious. Always prioritize safety and when in doubt, consult your institution's EHS professionals.
References
-
TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
-
Alfa Aesar. (2016, October 25). Safety Data Sheet: N1-(4-Bromo-2-chlorophenyl)acetamide. Retrieved from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
ERG Environmental Services. Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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University of Hertfordshire. Fluoroacetamide. Retrieved from [Link]
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Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment. Retrieved from [Link]
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PubMed. (2020, October 1). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(5-amino-2-fluorophenyl)acetamide
This guide provides a comprehensive operational plan for the safe handling of N-(5-amino-2-fluorophenyl)acetamide. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of every individual in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care.
Hazard Assessment: Understanding the Compound
-
N-(2-Fluorophenyl)acetamide & N-(4-fluorophenyl)acetamide: These isomers are known to cause skin and serious eye irritation.[1][2] They may also cause respiratory irritation.[1][2]
-
Acetamide (Parent Compound): The International Agency for Research on Cancer (IARC) classifies Acetamide as a Group 2B substance, meaning it is "possibly carcinogenic to humans".[3] The OSHA Hazard Communication Standard also lists it as a suspected carcinogen.[4][5]
-
Aromatic Amines: This class of compounds is often associated with toxicity, and many are known to be absorbed through the skin.
-
Fluorinated Organic Compounds: Upon thermal decomposition, these compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[6]
Based on this analysis, this compound must be treated as a hazardous substance with the following potential effects:
-
Acute: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory tract irritation.[7]
This conservative assessment necessitates stringent adherence to the following personal protective equipment (PPE) protocols.
Core PPE Requirements: The "Always-On" Protocol
This section details the minimum PPE required for any manipulation of this compound, regardless of scale.
Eye and Face Protection
Direct contact with chemical splashes is a leading cause of laboratory injuries. Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[8] They must form a seal around the eyes to protect against splashes, dust, and vapors.
-
Best Practice: When there is a significant risk of splashing (e.g., during reaction quenching, extractions, or transfers of large volumes), a face shield must be worn in addition to chemical splash goggles.[8][9][10] The face shield provides a critical secondary barrier for the entire face.
Hand Protection
The skin is a primary route of exposure for aromatic amines. Glove selection is therefore a critical control point.
-
Primary Gloves: Disposable nitrile gloves are the standard for providing short-term protection against a wide range of chemicals and are mandatory for all handling activities.[8][10]
-
Glove Integrity: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears. Change gloves immediately if you suspect contamination or after any direct contact.[8] Never reuse disposable gloves.
-
Double Gloving: For procedures involving higher concentrations or larger quantities, wearing two pairs of nitrile gloves is recommended. This significantly reduces the risk of exposure in case the outer glove is breached.
-
Causality: Nitrile provides a good barrier against many organic compounds. However, no single glove material is impervious to all chemicals. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select a more robust glove, such as a laminate or butyl rubber glove.
Body Protection
Protecting the skin on the arms and body is essential to prevent accidental exposure.
-
Laboratory Coat: A flame-resistant lab coat (e.g., Nomex) is highly recommended, especially when working with flammable solvents.[8] At a minimum, a 100% cotton lab coat must be worn, fully buttoned, with sleeves rolled down.[8] Polyester or acrylic blend lab coats should be avoided as they can melt and fuse to the skin in a fire.
-
Personal Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[8] Fabrics like cotton are preferable to synthetic materials.[8]
Respiratory Protection
Engineering controls are the first line of defense against inhalation hazards.
-
Engineering Controls: All work involving the solid (e.g., weighing) or solutions of this compound must be performed inside a certified chemical fume hood or a ventilated enclosure.[3][4][6]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[8][11] A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is appropriate. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[8]
Operational Plans: PPE for Specific Tasks
The required level of PPE can vary based on the specific procedure being performed. The following workflow provides guidance on making these critical decisions.
Caption: PPE selection workflow based on the laboratory task.
Decontamination and Disposal Plan
Proper removal of PPE is as critical as its selection to prevent cross-contamination.
PPE Removal (Doffing) Protocol
Follow this sequence to minimize exposure during PPE removal. This procedure should be performed in a designated area away from the main laboratory workspace.
Caption: Step-by-step procedure for the safe removal of contaminated PPE.
Waste Disposal
All disposable PPE and materials contaminated with this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Chemical Waste: Unused compound and solutions must be disposed of in a designated, labeled hazardous waste container for halogenated organic waste.
-
Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal.[7] Do not dispose of this chemical down the drain.
Emergency Procedures: First Aid
In the event of an exposure, immediate and correct action is critical. Ensure an eyewash station and safety shower are accessible.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[7] Flush skin for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[7]
Summary of PPE Recommendations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required if not in a ventilated enclosure |
| Solution Prep | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Reaction/Transfer | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Minor Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Apron | Recommended |
| Major Spill Cleanup | Goggles & Face Shield | Chemical Resistant Gloves | Chemical Resistant Coveralls | Required (SCBA may be needed) |
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet - Acetamide.
- University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA.
- Safelyio. (2026). Personal Protective Equipment for Chemical Handling.
- Leonardo Group. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
- Flinn Scientific. (2015). Acetamide SDS (Safety Data Sheet).
- PENTA. (2023). Acetamide - SAFETY DATA SHEET.
- PubChem. (n.d.). N-(2-Fluorophenyl)acetamide.
- PubChem. (n.d.). N-(4-fluorophenyl)acetamide.
- LPS. (n.d.). Safety Data Sheet (SDS) Acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
